Olmesartan Methyl Ester
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
methyl 5-(2-hydroxypropan-2-yl)-2-propyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N6O3/c1-5-8-20-26-22(25(2,3)33)21(24(32)34-4)31(20)15-16-11-13-17(14-12-16)18-9-6-7-10-19(18)23-27-29-30-28-23/h6-7,9-14,33H,5,8,15H2,1-4H3,(H,27,28,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFIYSFZDSWUHEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(=O)OC)C(C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Olmesartan Methyl Ester: A Technical Guide to its Role as a Prodrug Intermediate for Olmesartan
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of Olmesartan (B1677269) and its primary ester prodrug, Olmesartan Medoxomil. While the topic specifies "Olmesartan Methyl Ester," it is crucial to clarify that this compound is primarily recognized as a key intermediate in the synthesis of Olmesartan Medoxomil, rather than a clinically utilized prodrug itself.[1][2] This guide will therefore focus on Olmesartan Medoxomil as the principal ester prodrug of Olmesartan, detailing its synthesis (which involves the methyl ester intermediate), mechanism of action, pharmacokinetics, and analytical methodologies. The document is structured to provide researchers and drug development professionals with a comprehensive understanding of the chemical and biological journey from the prodrug to the active pharmaceutical ingredient.
Introduction: The Prodrug Strategy for Olmesartan
Olmesartan is a potent and selective angiotensin II receptor blocker (ARB) used in the management of hypertension.[3] However, the oral bioavailability of Olmesartan is low.[4] To enhance its absorption and improve its pharmacokinetic profile, a prodrug approach was adopted, leading to the development of Olmesartan Medoxomil.[5][6] This ester prodrug is rapidly and completely hydrolyzed in the gastrointestinal tract to the active moiety, Olmesartan.[3][5][7] The conversion from the medoxomil ester significantly increases the bioavailability of Olmesartan.[5]
While other novel ester prodrugs of Olmesartan have been investigated to further enhance bioavailability, Olmesartan Medoxomil remains the clinically approved and widely used form.[8][9][10] "this compound" is a term that primarily refers to an intermediate compound in the synthetic pathway of Olmesartan Medoxomil.[1][2]
Synthesis of Olmesartan Medoxomil via an this compound Intermediate
The synthesis of Olmesartan Medoxomil is a multi-step process. A key intermediate in some synthetic routes is an ester of Olmesartan, which can include a methyl ester. The general synthetic strategy involves the coupling of the imidazole (B134444) moiety with the biphenyl-tetrazole side chain, followed by esterification to form the medoxomil prodrug.
General Synthetic Scheme
A representative synthesis of Olmesartan Medoxomil involves the following key transformations:
-
Formation of the Imidazole Core: Synthesis of the substituted imidazole ring.
-
N-Alkylation: Coupling of the imidazole derivative with the biphenylmethyl bromide component.
-
Esterification: Introduction of the medoxomil group onto the carboxylic acid of the imidazole ring.
-
Deprotection: Removal of any protecting groups to yield the final product.
The "this compound" can be formed during the synthesis of the imidazole core or as part of the esterification process before the final medoxomil group is attached.
Mechanism of Action: Angiotensin II Receptor Blockade
Upon oral administration, Olmesartan Medoxomil is hydrolyzed to Olmesartan. Olmesartan exerts its antihypertensive effect by selectively blocking the Angiotensin II receptor type 1 (AT1).[6] This prevents the vasoconstrictive and aldosterone-secreting effects of angiotensin II, a key component of the Renin-Angiotensin-Aldosterone System (RAAS).
The Renin-Angiotensin-Aldosterone System (RAAS) Signaling Pathway
The RAAS plays a critical role in regulating blood pressure. The binding of Angiotensin II to the AT1 receptor initiates a signaling cascade that leads to vasoconstriction and sodium and water retention.
Olmesartan's Point of Intervention
Olmesartan competitively inhibits the binding of Angiotensin II to the AT1 receptor, thereby blocking its downstream effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Olmesartan - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. go.drugbank.com [go.drugbank.com]
- 6. salispharm.com [salispharm.com]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis, bioconversion, and pharmacokinetics evaluation of new ester prodrugs of olmesartan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. khu.elsevierpure.com [khu.elsevierpure.com]
Chemical and physical properties of Olmesartan Methyl Ester.
For Researchers, Scientists, and Drug Development Professionals
Abstract
Olmesartan (B1677269), a potent and selective angiotensin II receptor antagonist, is a widely prescribed medication for the management of hypertension. Its synthesis involves a series of complex chemical transformations, with Olmesartan Methyl Ester emerging as a key intermediate. This technical guide provides an in-depth overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and analysis, and a visualization of the relevant biological signaling pathway of its active form. This document is intended to serve as a valuable resource for researchers, chemists, and pharmaceutical scientists engaged in the development and manufacturing of olmesartan-based therapeutics.
Chemical and Physical Properties
Table 1: Chemical and Physical Properties of this compound and Related Compounds
| Property | This compound | Olmesartan | Olmesartan Medoxomil |
| Molecular Formula | C₂₅H₂₈N₆O₃[1] | C₂₄H₂₆N₆O₃[2] | C₂₉H₃₀N₆O₆[3] |
| Molecular Weight | 460.5 g/mol [1] | 446.5 g/mol [2] | 558.59 g/mol [4] |
| CAS Number | 1347262-29-6[1] | 144689-24-7[2] | 144689-63-4[4] |
| Appearance | White Solid | White to light yellowish-powder or crystalline powder[2] | White to beige powder[5] |
| Melting Point | Not available | 186-188°C[1] | 180°C[5] |
| Boiling Point | Not available | 738.3±70.0 °C (Predicted)[1] | 804.2±75.0 °C (Predicted) |
| pKa | Not available | 4.3[2] | 4.15±0.10 (Predicted) |
| Solubility | DMSO: 100 mg/mL (ultrasonication may be required)[6] | DMSO: Soluble to 20 mM; Methanol (B129727): Sparingly soluble (with heating)[1][2] | DMSO: 10 mg/mL (clear solution); Ethanol: ~0.2 mg/mL; DMF: ~30 mg/mL[5][7] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is a key step in the overall synthesis of Olmesartan medoxomil. The following protocol is a generalized procedure based on the well-established synthesis of related Olmesartan esters. The core of the synthesis is the N-alkylation of an imidazole (B134444) ester with a substituted biphenylmethyl bromide.
Materials:
-
Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-1H-imidazole-5-carboxylate
-
4-[2-(Trityltetrazol-5-yl)phenyl]benzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous powder
-
N,N-Dimethylformamide (DMF)
-
Methanol
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrochloric acid (HCl)
-
Ethyl acetate (B1210297)
-
Brine solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
N-Alkylation:
-
To a solution of ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-1H-imidazole-5-carboxylate in anhydrous DMF, add powdered anhydrous potassium carbonate.
-
Stir the suspension at room temperature.
-
Add 4-[2-(trityltetrazol-5-yl)phenyl]benzyl bromide to the reaction mixture.
-
Heat the reaction mixture and stir for several hours until the reaction is complete (monitored by TLC or HPLC).
-
Cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude tritylated ethyl ester.
-
-
Saponification (Hydrolysis of the Ethyl Ester):
-
Dissolve the crude tritylated ethyl ester in a mixture of methanol and water.
-
Add a solution of sodium hydroxide and stir the mixture at room temperature until the hydrolysis is complete.
-
Remove the methanol under reduced pressure.
-
Wash the aqueous residue with ethyl acetate to remove any unreacted starting material.
-
Acidify the aqueous layer with hydrochloric acid to precipitate the carboxylic acid.
-
Filter the precipitate, wash with water, and dry to obtain the tritylated carboxylic acid.
-
-
Esterification to Methyl Ester:
-
Suspend the tritylated carboxylic acid in methanol.
-
Add a catalytic amount of a suitable acid catalyst (e.g., concentrated sulfuric acid or thionyl chloride).
-
Reflux the mixture until the esterification is complete.
-
Cool the reaction mixture and neutralize with a weak base (e.g., sodium bicarbonate solution).
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent to yield the crude tritylated this compound.
-
-
Detritylation:
-
Dissolve the tritylated this compound in a suitable solvent (e.g., a mixture of acetone (B3395972) and water).
-
Add an acid, such as aqueous acetic acid or dilute hydrochloric acid.
-
Stir the mixture at room temperature until the trityl group is cleaved.
-
Remove the organic solvent under reduced pressure.
-
Extract the aqueous residue with an organic solvent to remove the triphenylmethanol (B194598) byproduct.
-
Neutralize the aqueous layer and extract the product, this compound, with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the crude product.
-
-
Purification:
-
The crude this compound can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) or by recrystallization from an appropriate solvent system.
-
Analytical Method: High-Performance Liquid Chromatography (HPLC)
A reversed-phase HPLC method can be employed for the analysis of this compound, similar to the methods used for Olmesartan Medoxomil.[8] The following is a general method that can be optimized for specific instrumentation and requirements.
Chromatographic Conditions:
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH adjusted to the acidic range) and an organic solvent (e.g., acetonitrile (B52724) or methanol). A common starting point is a mixture of acetonitrile and phosphate buffer.[8]
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: UV detection at approximately 254 nm or 260 nm.[9]
-
Injection Volume: 10-20 µL
-
Column Temperature: Ambient or controlled (e.g., 30°C)
Method Validation:
The analytical method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[10] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Mechanism of Action of Olmesartan: Angiotensin II Receptor Blockade
This compound is a non-pharmacologically active intermediate. Through subsequent synthesis steps, it is converted to the active drug, Olmesartan. Olmesartan exerts its antihypertensive effects by selectively blocking the angiotensin II type 1 (AT₁) receptor.[11] Angiotensin II is a potent vasoconstrictor and a key component of the renin-angiotensin-aldosterone system (RAAS), which plays a crucial role in regulating blood pressure and cardiovascular homeostasis.[12][13]
The binding of angiotensin II to the AT₁ receptor initiates a cascade of intracellular signaling events that lead to vasoconstriction, aldosterone (B195564) secretion, and sodium and water retention, all of which contribute to an increase in blood pressure.[6] Olmesartan competitively inhibits the binding of angiotensin II to the AT₁ receptor, thereby preventing these downstream effects and leading to vasodilation and a reduction in blood pressure.[11]
Below is a diagram illustrating the signaling pathway of the angiotensin II type 1 receptor and the point of inhibition by Olmesartan.
Caption: Angiotensin II Signaling Pathway and Olmesartan's Point of Action.
Synthesis and Analysis Workflow
The overall process from starting materials to the analysis of this compound can be visualized as a structured workflow. This includes the key synthetic steps followed by purification and analytical characterization to ensure the identity and purity of the intermediate.
Caption: Workflow for the Synthesis and Analysis of this compound.
References
- 1. 144689-24-7 CAS MSDS (Olmesartan) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. Olmesartan | C24H26N6O3 | CID 158781 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Olmesartan Medoxomil | C29H30N6O6 | CID 130881 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Olmesartan [drugfuture.com]
- 5. ahajournals.org [ahajournals.org]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. orientjchem.org [orientjchem.org]
- 9. Investigation of hydrolysis of olmesartan medoxomil in different pH buffers by simultaneously measuring olmesartan medoxomil and olmesartan - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Angiotensin II Signal Transduction: An Update on Mechanisms of Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.physiology.org [journals.physiology.org]
- 12. Angiotensin II signal transduction pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Angiotensin II receptor - Wikipedia [en.wikipedia.org]
The Pivotal Role of Olmesartan Methyl Ester in Angiotensin II Receptor Antagonist Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of Olmesartan Methyl Ester's function as a critical synthetic intermediate in the manufacturing of Olmesartan Medoxomil, a potent and widely prescribed angiotensin II receptor antagonist for the treatment of hypertension.[1] This document details the synthetic pathways, experimental protocols, and quantitative data associated with the synthesis and conversion of this compound.
Introduction: The Strategic Importance of Ester Intermediates
Olmesartan Medoxomil is a prodrug that is rapidly hydrolyzed in the body to its active metabolite, Olmesartan. The synthesis of this complex molecule involves a multi-step process where ester intermediates, such as this compound, play a crucial role. These intermediates facilitate purification and subsequent chemical transformations necessary to introduce the medoxomil moiety, which enhances the drug's bioavailability. While the ethyl ester analogue is more frequently cited in literature, the methyl ester follows a similar synthetic logic and is a key variant in the process development of Olmesartan Medoxomil.
Synthetic Pathway Overview
The synthesis of Olmesartan Medoxomil via the this compound intermediate can be broadly divided into four key stages:
-
Formation of the Imidazole (B134444) Core: Synthesis of the central imidazole ring with the correct substitutions.
-
Alkylation: Attachment of the biphenyl-tetrazole side chain to the imidazole nitrogen.
-
Saponification and Esterification: Hydrolysis of the methyl ester followed by esterification with the medoxomil side chain.
-
Deprotection: Removal of the trityl protecting group from the tetrazole ring to yield the final active pharmaceutical ingredient (API).
The following diagram illustrates the logical workflow of this synthetic process.
Quantitative Data Summary
The efficiency of each synthetic step is critical for the overall yield and purity of the final product. The following tables summarize the quantitative data for the key transformations.
Table 1: Synthesis of Imidazole Precursor
| Precursor Compound | Product | Reagents | Yield | Purity | Reference |
| 4,4-dimethyl-2-propyl-4,6-dihydrofuro[3,4-d]imidazole | Methyl 4-(1-hydroxy-1-methylethyl)-2-propylimidazole-5-carboxylate | Methanol (B129727), Anhydrous HCl gas | 60% | N/A | [2][3] |
Table 2: Key Intermediate and Final Product Synthesis
| Starting Material | Product | Key Reagents | Yield | Purity by HPLC | Reference |
| Trityl Olmesartan Ethyl Ester | Trityl Olmesartan Medoxomil | 1. NaOH2. 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one, NaI | 90% | ≥99.5% | [1] |
| Trityl Olmesartan Medoxomil | Olmesartan Medoxomil | 75% v/v Aqueous Acetic Acid | 90% | 99.9% | [1] |
| Overall Process | Olmesartan Medoxomil | - | 62% | 99.9% | [1] |
Note: Data for the direct conversion of the methyl ester is often proprietary. The table includes highly analogous data from the ethyl ester pathway, which is expected to have similar performance metrics.
Detailed Experimental Protocols
The following protocols are based on established methodologies and provide a framework for the laboratory-scale synthesis of Olmesartan Medoxomil through the this compound intermediate.
Synthesis of Methyl 4-(1-hydroxy-1-methylethyl)-2-propylimidazole-5-carboxylate
This procedure outlines the formation of the core imidazole structure.
Methodology:
-
In a three-necked flask, dissolve 3.0 grams of 4,4-dimethyl-2-propyl-4,6-dihydrofuro[3,4-d]imidazole in 30 ml of methanol and stir until complete dissolution.[2][3]
-
Maintain the temperature of the solution between 10-20°C using a cooling bath.
-
Bubble anhydrous hydrogen chloride gas through the solution while maintaining the temperature.
-
Monitor the reaction for completion using a suitable analytical method such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Once the reaction is complete, evaporate the solvent under reduced pressure to yield methyl 4-(1-hydroxy-1-methylethyl)-2-propylimidazole-5-carboxylate.[2][3] The reported yield for this step is approximately 60%.[2][3]
Synthesis of Trityl this compound (Alkylation)
This step involves attaching the biphenyl (B1667301) sidechain to the imidazole core. The protocol is adapted from the well-documented synthesis of the ethyl ester analogue.
Methodology:
-
To a solution of methyl 4-(1-hydroxy-1-methylethyl)-2-propylimidazole-5-carboxylate in N,N-Dimethylacetamide (DMA), add powdered anhydrous potassium carbonate.
-
Add 4'-[2-(trityl)tetrazol-5-yl]biphenyl-4-ylmethyl bromide to the mixture at 25–30°C.
-
Raise the temperature of the reaction mixture to 40–45°C and stir for approximately 12 hours.
-
After completion, as monitored by HPLC, add acetone (B3395972) to the reaction mass to precipitate the product slurry.
-
Isolate the crude Trityl this compound by filtration. Further purification can be achieved by recrystallization.
Saponification, Esterification, and Deprotection
This sequence converts the methyl ester intermediate into the final Olmesartan Medoxomil.
Methodology:
-
Saponification: Hydrolyze the Trityl this compound to the corresponding carboxylic acid (Trityl Olmesartan) using an aqueous solution of a base like sodium hydroxide (B78521) in a suitable solvent mixture (e.g., tetrahydrofuran/ethanol) at a controlled temperature of 10–15°C.[1]
-
Esterification: To the resulting Trityl Olmesartan salt in DMA, add 4-(chloromethyl)-5-methyl-1,3-dioxol-2-one. The addition of a catalyst like sodium iodide can improve the reaction rate.[1] This step yields Trityl Olmesartan Medoxomil. A 90% yield with ≥99.5% purity is reported for the analogous ethyl ester conversion.[1]
-
Deprotection: Suspend the isolated Trityl Olmesartan Medoxomil in a 75% v/v aqueous acetic acid solution.[1]
-
Stir the suspension at 25–30°C for approximately 10 hours to cleave the trityl protecting group.
-
Filter the reaction mixture to remove the byproduct, trityl alcohol.
-
The filtrate, containing Olmesartan Medoxomil, is then worked up by adding a solvent like methylene (B1212753) chloride and water, followed by separation and purification.[1]
-
Final purification is typically achieved by recrystallization from a solvent system like aqueous acetone to afford pure Olmesartan Medoxomil with a purity of 99.9%.[1]
Conclusion
This compound serves as a viable and crucial intermediate in the synthesis of Olmesartan Medoxomil. The synthetic route, while involving multiple steps, is well-established and capable of producing a high-purity final product on an industrial scale.[1] The protocols and data presented in this guide, drawn from patent literature and scientific publications, provide a comprehensive overview for professionals in drug development and chemical research. The control of impurities and optimization of reaction conditions at each stage, particularly in the alkylation and esterification steps, are paramount to achieving the high yield and purity required for an active pharmaceutical ingredient.
References
- 1. A Competent and Commercially Viable Process for the Synthesis of the Anti-Hypertensive Drug Olmesartan Medoxomil - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US8618308B2 - Process for the preparation of 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylates - Google Patents [patents.google.com]
- 3. EP2374799B1 - Process for the preparation of 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylates - Google Patents [patents.google.com]
The Foundational Bioactivation of Olmesartan Medoxomil: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Published: December 10, 2025
Abstract
Olmesartan (B1677269) medoxomil is an ester prodrug designed to enhance the oral bioavailability of its pharmacologically active metabolite, olmesartan, a potent angiotensin II receptor blocker (ARB). The efficacy of olmesartan medoxomil is entirely dependent on its rapid and complete bioactivation through ester hydrolysis. This technical guide provides an in-depth exploration of the core mechanisms governing this bioactivation, detailing the key enzymes, their kinetics, the location of metabolic conversion, and the experimental methodologies used to elucidate this process. Quantitative data are presented in structured tables for comparative analysis, and critical pathways and workflows are visualized to facilitate a comprehensive understanding for researchers in drug development and pharmacology.
Introduction: The Prodrug Strategy
The therapeutic utility of olmesartan is hampered by poor oral permeability. To overcome this, it is formulated as olmesartan medoxomil, a (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl ester. This prodrug strategy increases lipophilicity, facilitating absorption from the gastrointestinal (GI) tract. Following absorption, the medoxomil ester moiety is cleaved by endogenous esterases, releasing the active olmesartan into systemic circulation.[1][2][3] This bioactivation is a critical first-pass metabolic event that is not mediated by the cytochrome P450 system, thereby reducing the potential for certain drug-drug interactions.[1][4] Understanding the nuances of this hydrolysis is fundamental to optimizing drug delivery and predicting clinical outcomes.
The Enzymatic Machinery of Bioactivation
The conversion of olmesartan medoxomil to olmesartan is not the work of a single enzyme but a concerted effort of multiple hydrolases located in the intestine, liver, and blood plasma. The primary enzymes identified are Carboxymethylenebutenolidase (CMBL) and Paraoxonase 1 (PON1).
Carboxymethylenebutenolidase (CMBL): The Gut and Liver Workhorse
Foundational research has identified Carboxymethylenebutenolidase (CMBL) as the primary enzyme responsible for the bioactivation of olmesartan medoxomil in the intestine and liver.[5][6][7] CMBL, a predominantly cytosolic enzyme, efficiently hydrolyzes the medoxomil ester bond, initiating the release of active olmesartan during its absorption and first pass through the liver.[4][5] Its significant presence and activity in the gut wall make it a crucial determinant of the drug's rapid onset of action.[5][6]
Paraoxonase 1 (PON1): The Plasma Catalyst
Once absorbed and in systemic circulation, any remaining prodrug is rapidly hydrolyzed by Paraoxonase 1 (PON1).[8] PON1 is a calcium-dependent esterase primarily associated with high-density lipoproteins (HDL) in the plasma.[8] Studies have demonstrated that PON1 is the major bioactivating hydrolase in human plasma, with its contribution significantly outweighing that of other plasma proteins like human serum albumin (HSA), which also exhibits some esterase-like activity.[8] The activity of PON1 ensures that the conversion to olmesartan is completed swiftly within the bloodstream.[8]
Quantitative Analysis of Bioactivation
The efficiency of bioactivation is described by both the kinetic parameters of the enzymes involved and the pharmacokinetic profile of the active metabolite, olmesartan.
Enzyme Kinetics
Kinetic studies using recombinant human enzymes and tissue preparations have quantified the hydrolytic efficiency of the key esterases. CMBL, in particular, has been shown to follow Michaelis-Menten kinetics. While specific kinetic values for PON1 with olmesartan medoxomil are less commonly published, comparative studies confirm its high efficiency.
Table 1: Enzyme Kinetic Parameters for Olmesartan Medoxomil Hydrolysis
| Enzyme/Tissue Preparation | Km (μM) | Vmax (nmol/min/mg protein) | Intrinsic Clearance (Vmax/Km) (mL/min/mg protein) |
| Recombinant Human CMBL | 170 | 24.6 | 0.145 |
| Human Liver Cytosol | 162 | 1.12 | 0.00691 |
| Human Intestinal Cytosol | 185 | 0.542 | 0.00293 |
| Recombinant Human PON1 | Lower than Albumin | Higher than Albumin | More effective than Albumin |
| Human Serum Albumin (HSA) | Higher than PON1 | Lower than PON1 | Less effective than PON1 |
| Data compiled from Ishizuka et al. (2010) and Ishizuka et al. (2012).[1][8] |
Pharmacokinetics of Active Olmesartan
Following oral administration of the prodrug, the pharmacokinetic parameters of the resulting active olmesartan have been well-characterized in healthy volunteers and hypertensive patients.
Table 2: Pharmacokinetic Parameters of Olmesartan After Oral Administration of Olmesartan Medoxomil
| Parameter | Value | Description |
| Absolute Bioavailability (F) | ~26% - 28.6% | The fraction of the administered dose of olmesartan that reaches systemic circulation.[2] |
| Tmax (Time to Peak) | 1 - 2 hours | Time to reach maximum plasma concentration.[2] |
| Cmax (Peak Concentration) | Dose-dependent | Peak plasma concentration achieved. |
| Terminal Elimination Half-life (t1/2) | ~13 - 15 hours | The time required for the plasma concentration of olmesartan to decrease by half.[2] |
| Total Plasma Clearance (CL/F) | ~1.3 L/h | The volume of plasma cleared of the drug per unit time. |
| Renal Clearance | ~0.6 L/h | The portion of total clearance accounted for by the kidneys. |
| Data compiled from FDA label information and various pharmacokinetic studies.[2] |
Physicochemical Factors: pH-Dependent Hydrolysis
In addition to enzymatic action, olmesartan medoxomil is susceptible to aqueous hydrolysis, a factor influenced by the pH of the surrounding medium. This non-enzymatic degradation can occur in the GI tract and contributes to the overall bioavailability.
Table 3: pH-Dependent Hydrolysis of Olmesartan Medoxomil at 37°C
| pH | Hydrolysis Rate Constant (k, hr-1) | Kinetic Model | % Hydrolyzed (28 hours) |
| 1.2 | 0.0065 | Zero-Order | 18% |
| 3.5 | 0.0147 | Zero-Order | 41% |
| 4.6 | 0.0218 | Zero-Order | 61% |
| 6.0 | 0.0214 | Zero-Order | 60% |
| Data from Landry L, Dong X (2025). The hydrolysis follows zero-order kinetics and is more rapid at the higher pH levels found in the small intestine. |
Experimental Protocols and Methodologies
The characterization of olmesartan bioactivation relies on robust analytical and biochemical methods.
High-Performance Liquid Chromatography (HPLC)
A validated reverse-phase HPLC (RP-HPLC) method is essential for the simultaneous quantification of the prodrug (olmesartan medoxomil) and its active metabolite (olmesartan).
-
Objective: To separate and quantify olmesartan medoxomil and olmesartan in biological matrices or buffer solutions.
-
Stationary Phase: C18 or C8 columns (e.g., 250 x 4.6 mm, 5 µm particle size) are typically used.
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., 0.05 M ammonium (B1175870) acetate (B1210297) or 10mM o-phosphoric acid), often in a gradient or isocratic elution. The pH is typically adjusted to be acidic (e.g., pH 3.75).
-
Detection: UV detection is commonly performed at a wavelength of 239 nm, 250 nm, or 270 nm.[6]
-
Sample Preparation: For plasma samples, a protein precipitation step with acetonitrile is performed, followed by centrifugation, evaporation of the supernatant, and reconstitution in the mobile phase.
-
Validation: The method is validated for linearity, precision, accuracy, specificity, limit of detection (LOD), and limit of quantification (LOQ) according to ICH guidelines.
Recombinant Enzyme Hydrolysis Assay
To determine the specific contribution and kinetics of an enzyme like CMBL, in vitro assays using the recombinant protein are conducted.
-
Objective: To measure the rate of olmesartan formation from olmesartan medoxomil catalyzed by a specific recombinant enzyme.
-
Enzyme Source: Lysate from mammalian or E. coli cells engineered to overexpress the human enzyme (e.g., CMBL or PON1).[1]
-
Reaction Buffer: A physiological buffer such as HEPES or Tris-HCl (pH 7.4) is used. For PON1, the buffer must be supplemented with calcium ions (e.g., 1 mM CaCl₂), as its activity is calcium-dependent.[1][8]
-
Procedure:
-
The recombinant enzyme is incubated at 37°C in the reaction buffer.
-
The reaction is initiated by adding olmesartan medoxomil at various concentrations (e.g., 7.8 µM to 1000 µM for kinetic analysis).[1]
-
Aliquots are taken at specific time points and the reaction is quenched (e.g., with acetonitrile).
-
The concentration of the formed olmesartan is quantified using a validated LC-MS/MS or HPLC method.[1]
-
-
Data Analysis: The initial reaction velocities (v₀) are plotted against substrate concentrations [S]. The data are fitted to the Michaelis-Menten equation (v₀ = Vₘₐₓ × [S] / (Kₘ + [S])) using non-linear regression to determine the Kₘ and Vₘₐₓ values.[1]
Immunoprecipitation Assay
This technique is used to confirm the contribution of a specific enzyme (like PON1) to the total hydrolytic activity in a complex biological fluid like plasma.
-
Objective: To deplete a specific enzyme from plasma and measure the remaining hydrolytic activity.
-
Procedure:
-
Human plasma is incubated with an antibody specific to the target enzyme (e.g., anti-PON1 IgG).[8]
-
A secondary antibody or protein A/G beads are used to precipitate the antibody-enzyme complex.
-
The supernatant (enzyme-depleted plasma) is collected after centrifugation.
-
The olmesartan medoxomil hydrolysis assay is performed on the depleted plasma, and the activity is compared to that of control plasma treated with a non-specific IgG.[8]
-
-
Interpretation: A significant reduction or complete abolishment of hydrolytic activity in the depleted plasma confirms the primary role of the targeted enzyme.[8]
Visualizing the Bioactivation and Pharmacological Action
Diagrams are essential for conceptualizing the complex processes of bioactivation and the subsequent signaling cascade.
Caption: Experimental workflow for Olmesartan Medoxomil bioactivation.
Caption: Key enzymes and locations in Olmesartan bioactivation.
Caption: Pharmacological signaling pathway of active Olmesartan.
Conclusion
The bioactivation of olmesartan medoxomil is a rapid, efficient, and multi-faceted process critical to its therapeutic action. Primarily driven by CMBL in the intestine and liver and completed by PON1 in the plasma, the hydrolysis ensures complete conversion of the prodrug to the active angiotensin II receptor antagonist, olmesartan. The foundational research summarized in this guide, from enzyme kinetics to detailed analytical methodologies, provides drug development professionals with the core knowledge required to understand the disposition of this important antihypertensive agent. Future research may focus on the inter-individual variability in these esterases and its potential clinical impact.
References
- 1. Paraoxonase 1 as a major bioactivating hydrolase for olmesartan medoxomil in human blood circulation: molecular identification and contribution to plasma metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Hydrolysis of angiotensin II receptor blocker prodrug olmesartan medoxomil by human serum albumin and identification of its catalytic active sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. opac.ll.chiba-u.jp [opac.ll.chiba-u.jp]
- 7. journals.plos.org [journals.plos.org]
- 8. Investigation of hydrolysis of olmesartan medoxomil in different pH buffers by simultaneously measuring olmesartan medoxomil and olmesartan | PLOS One [journals.plos.org]
An In-Depth Technical Guide to the Early-Stage In Vitro Evaluation of Olmesartan Methyl Ester and Related Ester Prodrugs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the early-stage in vitro studies of Olmesartan (B1677269) Methyl Ester and other related ester prodrugs of Olmesartan. Olmesartan, a potent and selective angiotensin II type 1 (AT₁) receptor antagonist, is clinically used as its prodrug, Olmesartan Medoxomil, to enhance bioavailability. The in vitro evaluation of its various ester forms, including the methyl ester, is crucial for understanding their stability, conversion to the active form, and potential biological activity.
Mechanism of Action of Olmesartan
Olmesartan functions by blocking the binding of angiotensin II to the AT₁ receptor in vascular smooth muscle and the adrenal gland.[1][2][3] This action is independent of the angiotensin II synthesis pathways.[2] By inhibiting this interaction, Olmesartan prevents vasoconstriction and the secretion of aldosterone, leading to a reduction in blood pressure.[1][2][3] The active form, Olmesartan, is generated through the hydrolysis of its ester prodrugs in the body.[3][4][5]
In Vitro Stability and Bioconversion of Olmesartan Ester Prodrugs
The primary goal of in vitro studies on Olmesartan ester prodrugs is to assess their chemical stability and their conversion to the active drug, Olmesartan. These studies are typically conducted in simulated gastric juice, plasma, and liver microsomes to mimic physiological conditions.
Key Findings from In Vitro Stability Studies:
-
Ester prodrugs of Olmesartan are designed to be stable in the acidic environment of the stomach to prevent premature hydrolysis.[6]
-
Rapid conversion to Olmesartan is desirable in plasma and liver microsomes, indicating efficient bioactivation.[6][7]
-
Studies on various ester prodrugs have shown that the rate of hydrolysis can be influenced by the nature of the ester group, with some derivatives demonstrating faster conversion than Olmesartan Medoxomil.[6][7]
Table 1: Summary of In Vitro Stability and Bioconversion of Olmesartan Ester Prodrugs
| Compound/Prodrug Moiety | In Vitro System | Key Findings | Reference |
| Olmesartan Medoxomil | Simulated Gastric Juice | High Stability | [6] |
| Rat Plasma | Rapidly metabolized to Olmesartan | [6] | |
| Rat Liver Microsomes | Rapidly metabolized to Olmesartan | [6] | |
| Cyclohexylcarboxyethyl Ester | Simulated Gastric Juice | High Stability | [6] |
| Rat Plasma | Rapidly metabolized to Olmesartan | [6] | |
| Rat Liver Microsomes | Rapidly metabolized to Olmesartan (t½ < 10 min) | [8] | |
| Adamantylcarboxymethyl Ester | Simulated Gastric Juice | High Stability | [6] |
| Rat Plasma | Rapidly metabolized to Olmesartan | [6] | |
| Rat Liver Microsomes | Rapidly metabolized to Olmesartan (t½ < 10 min) | [8] | |
| n-Octyl Substituted Dioxolone Ester | Rat Plasma | Rapidly converted to Olmesartan (within 30 min) | [7] |
Experimental Protocols
Protocol 1: In Vitro Stability in Simulated Gastric Juice
-
Preparation of Simulated Gastric Juice (SGJ): Prepare SGJ (pH 1.2) without pepsin according to USP standards.
-
Incubation: Add a known concentration of the Olmesartan ester prodrug to pre-warmed SGJ at 37°C.
-
Sampling: Withdraw aliquots at specified time intervals (e.g., 0, 30, 60, 120 minutes).
-
Quenching: Immediately quench the reaction by adding a suitable buffer to neutralize the acid.
-
Analysis: Analyze the concentration of the remaining prodrug and the formation of Olmesartan using a validated HPLC method.
Protocol 2: In Vitro Bioconversion in Rat Plasma
-
Plasma Preparation: Obtain fresh rat plasma containing an anticoagulant (e.g., heparin).
-
Incubation: Add the Olmesartan ester prodrug to the plasma at 37°C.
-
Sampling: Collect samples at various time points.
-
Protein Precipitation: Stop the enzymatic reaction and precipitate plasma proteins by adding a cold organic solvent (e.g., acetonitrile).
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant for the concentrations of the prodrug and Olmesartan by LC-MS/MS.
Signaling Pathways Modulated by Olmesartan
Once converted to its active form, Olmesartan exerts its effects through the modulation of downstream signaling pathways. One such pathway is the PI3K/Akt/eNOS pathway, which is crucial for endothelial function.
-
PI3K/Akt/eNOS Pathway: In vitro studies have shown that Olmesartan can activate the PI3K/Akt/eNOS signaling pathway in endothelial progenitor cells.[9] This activation leads to increased phosphorylation of Akt and endothelial nitric oxide synthase (eNOS), resulting in enhanced nitric oxide (NO) production.[9] This effect contributes to the improvement of endothelial function.[9]
Visualizations
References
- 1. Olmesartan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Olmesartan | C24H26N6O3 | CID 158781 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis, bioconversion, and pharmacokinetics evaluation of new ester prodrugs of olmesartan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. khu.elsevierpure.com [khu.elsevierpure.com]
- 8. researchgate.net [researchgate.net]
- 9. Effects of Olmesartan on Endothelial Progenitor Cell Mobilization and Function in Carotid Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
Exploring the Therapeutic Potential of Olmesartan Derivatives: A Technical Guide
Introduction
Olmesartan (B1677269) is a potent and selective angiotensin II type 1 (AT1) receptor blocker (ARB) primarily indicated for the treatment of hypertension.[1][2] Its mechanism of action involves the inhibition of the Renin-Angiotensin-Aldosterone System (RAAS), a critical regulator of blood pressure and cardiovascular homeostasis.[2][3][4] The parent drug, Olmesartan medoxomil, is a prodrug that is rapidly hydrolyzed to its active metabolite, Olmesartan, upon absorption from the gastrointestinal tract.[1][3][5] While highly effective in managing hypertension, recent research has unveiled a broader therapeutic potential for Olmesartan and its derivatives, extending to inflammation-mediated diseases, cardiovascular protection beyond blood pressure lowering, and nephropathy.[6][7][8] This guide provides an in-depth technical overview of Olmesartan derivatives, focusing on their mechanism of action, structure-activity relationships, experimental evaluation, and emerging therapeutic applications for an audience of researchers and drug development professionals.
Core Mechanism of Action: AT1 Receptor Blockade
Olmesartan exerts its therapeutic effects by selectively and insurmountably blocking the binding of angiotensin II (A-II) to the AT1 receptor.[1][9] A-II is the primary pressor agent of the RAAS, and its binding to the AT1 receptor initiates a cascade of physiological responses, including vasoconstriction, aldosterone (B195564) synthesis and release, cardiac stimulation, and renal sodium reabsorption.[2][4] By antagonizing the AT1 receptor, Olmesartan effectively negates these effects, leading to vasodilation, reduced sodium and water retention, and a consequent lowering of blood pressure.[2][3] This targeted action is independent of the pathway of A-II synthesis.[2][4] The blockade results in a compensatory rise in plasma renin activity and A-I and A-II concentrations, but the pressor effects of A-II remain inhibited.[4]
Olmesartan Derivatives: Prodrug Strategies and Pharmacokinetics
To enhance oral bioavailability, Olmesartan is administered as the prodrug Olmesartan medoxomil.[5] The medoxomil ester group is cleaved by esterases in the gastrointestinal tract and portal circulation to release the active Olmesartan moiety.[5] Researchers have explored the synthesis of other novel amide and ester prodrugs to further optimize pharmacokinetic profiles.[10][11] These efforts aim to improve absorption, stability, and bioavailability.[11]
Table 1: Comparative Pharmacokinetic Parameters of Olmesartan Derivatives in Rats
| Compound | Dose (mg/kg, oral) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Relative Bioavailability (%) | Reference |
|---|---|---|---|---|---|---|
| Olmesartan Medoxomil | 20 | 1,523 ± 215 | 0.5 ± 0.1 | 4,567 ± 643 | 100 | [12] |
| Compound 13 (Cyclohexylcarboxyethyl ester) | 20 | 2,891 ± 342 | 0.7 ± 0.2 | 8,123 ± 987 | 178 | [11] |
| Compound 14 (Adamantylcarboxymethyl ester) | 20 | 3,102 ± 411 | 0.6 ± 0.2 | 8,991 ± 1,102 | 197 | [11] |
| Compound IIa (n-octyl substituted dioxolone ester) | 20 | 2,145 ± 301 | 0.4 ± 0.1 | 6,012 ± 754 | 132 |[10][12] |
Data are presented as mean ± standard deviation. AUC represents the area under the plasma concentration-time curve. Data is synthesized from preclinical studies in Sprague-Dawley rats.[11][12]
Therapeutic Potential Beyond Hypertension
The benefits of Olmesartan and its derivatives extend beyond simple blood pressure reduction. The blockade of the AT1 receptor has pleiotropic effects, influencing pathways involved in inflammation, endothelial dysfunction, and oxidative stress.[6][8][13] This has positioned Olmesartan as a candidate for repurposing in a variety of inflammation-mediated diseases.[6]
Key pathways influenced by Olmesartan include:
-
Nuclear Factor-kappa B (NF-κB): A central regulator of the inflammatory response.
-
Tumor Necrosis Factor-alpha (TNF-α): A pro-inflammatory cytokine.
-
Mitogen-Activated Protein Kinase (MAPK): A key signaling pathway in cellular stress responses.[6]
-
Reactive Oxygen Species (ROS): Reduction in oxidative stress.[6]
These modulatory effects suggest potential applications in conditions such as nephropathy, cardiomyopathy, and certain cancers.[6] Clinical studies have shown that Olmesartan can reduce microalbuminuria, a marker of kidney damage, and improve markers of vascular inflammation and endothelial function.[7][8]
Structure-Activity Relationships (SAR)
The high affinity and potent antagonism of Olmesartan for the AT1 receptor are attributed to specific structural features. Like other "sartan" drugs, it contains a biphenyl-tetrazole group which mimics the C-terminal carboxylate of angiotensin II.[14] Key elements of Olmesartan's structure include:
-
Imidazole (B134444) Core: A common scaffold for many ARBs.[5]
-
Hydroxyalkyl Substituent: A (1-hydroxy-1-methylethyl) group at the imidazole 4-position, which may participate in hydrogen bonding and contributes to its potent antagonist activity.[5][15]
-
Propyl Chain: An alkyl chain at the 2-position of the imidazole ring interacts with a hydrophobic pocket of the receptor.[14]
-
Biphenyl-tetrazole Moiety: This acidic group is crucial for binding to the receptor.[16]
These features combine to create a molecule that binds tightly and persistently to the AT1 receptor, resulting in a long-lasting pharmacological effect.[5]
Experimental Protocols
Synthesis of Novel Olmesartan Ester Prodrugs
-
Objective: To synthesize novel ester derivatives of Olmesartan to improve oral bioavailability.
-
General Methodology: The synthesis typically starts with Trityl-protected Olmesartan.
-
Esterification: The carboxylic acid group of Trityl Olmesartan is reacted with an appropriate alkyl halide (e.g., cyclohexylcarboxyethyl bromide or adamantylcarboxymethyl bromide) in the presence of a base like potassium carbonate in a solvent such as dimethylformamide (DMF).[11][12]
-
Deprotection: The trityl protecting group is subsequently removed from the tetrazole moiety using an acidic catalyst, such as concentrated hydrochloric acid in a solvent mixture like acetone/water, to yield the final ester prodrug.[12]
-
Purification: The final product is purified using column chromatography on silica (B1680970) gel. Characterization is performed using techniques like ¹H-NMR, Mass Spectrometry, and IR spectroscopy.[17]
-
In Vitro Prodrug Bioconversion Assay
-
Objective: To determine the rate at which Olmesartan prodrugs are converted to the active Olmesartan in biological matrices.
-
Methodology:
-
Preparation of Matrices: Prepare solutions of simulated gastric juice (pH 1.2), rat plasma (with an esterase inhibitor like sodium fluoride (B91410) for control samples), and rat liver microsomes.[11]
-
Incubation: A stock solution of the test compound (e.g., Compound 13 or 14) is added to the pre-warmed biological matrices and incubated at 37°C.[10][11]
-
Sampling: Aliquots are withdrawn at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: The enzymatic reaction is stopped by adding a cold organic solvent like acetonitrile, which also precipitates proteins.
-
Analysis: After centrifugation, the supernatant is analyzed by a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the concentrations of both the prodrug and the active Olmesartan.[12] The rate of disappearance of the prodrug and the appearance of Olmesartan are calculated.
-
Pharmacokinetic Evaluation in Sprague-Dawley Rats
-
Objective: To determine the in vivo pharmacokinetic profile of a novel Olmesartan derivative compared to Olmesartan medoxomil.
-
Methodology:
-
Animal Dosing: Male Sprague-Dawley rats are fasted overnight. The test compound and the reference compound (Olmesartan medoxomil) are suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose) and administered orally via gavage at a specified dose (e.g., 20 mg/kg).[11][12]
-
Blood Sampling: Blood samples (approx. 0.3 mL) are collected from the jugular vein into heparinized tubes at predetermined time points (e.g., pre-dose, and 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Sample Analysis: Plasma concentrations of Olmesartan are determined using a validated LC-MS/MS method.[12]
-
Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental methods to calculate key parameters such as Cmax, Tmax, and AUC.[12]
-
Clinical Efficacy: Comparative Trials
Head-to-head clinical trials have demonstrated that Olmesartan medoxomil is a highly effective antihypertensive agent, often showing superior blood pressure reduction compared to other ARBs at their recommended starting and maintenance doses.[1][18]
Table 2: Comparative Efficacy of Olmesartan vs. Other ARBs in Mild to Moderate Hypertension
| Trial Comparison | Daily Dose (mg) | Mean Reduction in Diastolic BP (mmHg) | Mean Reduction in Systolic BP (mmHg) | Study Population (n) | Outcome | Reference |
|---|---|---|---|---|---|---|
| Olmesartan vs. Losartan | 20 vs. 50 | -11.5 vs. -8.2 | -15.4 vs. -12.9 | 588 | Olmesartan superior (P ≤ 0.05) | [18] |
| Olmesartan vs. Valsartan | 20 vs. 80 | -11.5 vs. -8.7 | -15.4 vs. -13.5 | 588 | Olmesartan superior (P ≤ 0.05) | [18] |
| Olmesartan vs. Irbesartan | 20 vs. 150 | -11.5 vs. -9.9 | -15.4 vs. -14.0 | 588 | Olmesartan superior (P ≤ 0.05) | [18] |
| Olmesartan vs. Candesartan | 20 vs. 8 | -12.9 vs. -11.2 | -18.0 vs. -15.1 | 643 | Olmesartan superior (P ≤ 0.05) |[18] |
BP reductions are typically measured from baseline after 8 weeks of treatment. Data is synthesized from head-to-head comparative clinical trials.[18]
Conclusion and Future Directions
Olmesartan and its derivatives represent a significant therapeutic class, not only for the management of hypertension but also for a growing list of inflammation-related and cardiovascular conditions. The robust antihypertensive efficacy of Olmesartan is well-established, with a favorable safety profile.[17] The development of novel prodrugs continues to offer pathways for optimizing its pharmacokinetic properties. The most exciting frontier lies in exploring the pleiotropic, vasoprotective effects of AT1 receptor blockade. Future research should focus on large-scale clinical trials to confirm whether the observed benefits on endothelial function, inflammation, and microalbuminuria translate into improved long-term cardiovascular and renal outcomes, independent of blood pressure control.[8] The continued investigation into the signaling pathways modulated by Olmesartan derivatives will be crucial for unlocking their full therapeutic potential in a wider range of diseases.
References
- 1. droracle.ai [droracle.ai]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of Olmesartan Medoxomil? [synapse.patsnap.com]
- 4. labeling.pfizer.com [labeling.pfizer.com]
- 5. A review of the structural and functional features of olmesartan medoxomil, an angiotensin receptor blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. From Hypertension to Beyond: Unraveling the Diverse Mechanisms of Olmesartan in Disease Modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Olmesartan-based therapies: an effective way to improve blood pressure control and cardiovascular protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Impact of olmesartan on blood pressure, endothelial function, and cardiovascular outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Olmesartan - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 10. Novel amides and esters prodrugs of olmesartan: Synthesis, bioconversion, and pharmacokinetic evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis, bioconversion, and pharmacokinetics evaluation of new ester prodrugs of olmesartan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Olmesartan/amlodipine: blood pressure lowering and beyond in special populations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. scribd.com [scribd.com]
- 17. researchgate.net [researchgate.net]
- 18. Olmesartan compared with other angiotensin II receptor antagonists: head-to-head trials - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Protocol for Using Olmesartan in Cell-Based Assays
Introduction
Olmesartan (B1677269) is a potent and selective angiotensin II type 1 (AT1) receptor blocker (ARB) widely used in the management of hypertension.[1][2] It is typically administered as a prodrug, Olmesartan Medoxomil, which is rapidly hydrolyzed in the gastrointestinal tract to its pharmacologically active form, olmesartan (also known as RNH-6270).[3][4][5] The primary mechanism of action involves blocking the binding of angiotensin II (Ang II) to the AT1 receptor, thereby inhibiting Ang II's effects, which include vasoconstriction, inflammation, cellular proliferation, and fibrosis.[1][6][7] These properties make olmesartan a valuable tool for in vitro research in various fields, including cardiovascular biology, oncology, and inflammatory diseases.
These application notes provide detailed protocols and key considerations for researchers, scientists, and drug development professionals utilizing olmesartan in cell-based assays to investigate its effects on cellular signaling, proliferation, and inflammation.
Mechanism of Action: The Renin-Angiotensin System (RAS)
The Renin-Angiotensin System (RAS) is a critical hormonal cascade that regulates blood pressure and fluid balance.[3] Ang II is the primary effector peptide of this system, mediating its effects by binding to two main receptor subtypes: AT1 and AT2.[6][8] Most of the known pathophysiological effects of Ang II, such as vasoconstriction, inflammation, and cellular growth, are mediated through the G-protein coupled AT1 receptor.[6][9] Upon Ang II binding, the AT1 receptor activates multiple downstream signaling pathways, including the protein kinase C (PKC), mitogen-activated protein kinase (MAPK), and JAK-STAT pathways, leading to the production of reactive oxygen species (ROS) and the expression of inflammatory genes.[6][7][10] Olmesartan selectively and competitively blocks the AT1 receptor, preventing this signaling cascade.[1][11]
Key Considerations for In Vitro Use
-
Prodrug vs. Active Form : Olmesartan Medoxomil is a prodrug that requires esterase activity for conversion to its active form, olmesartan.[12] This conversion occurs efficiently in vivo but may be limited or variable in cell culture, depending on the cell type's endogenous esterase expression. For direct and quantifiable results, it is highly recommended to use the active metabolite, olmesartan , in cell-based assays.[11]
-
Reagent Preparation :
-
Solubility : Olmesartan and Olmesartan Medoxomil are sparingly soluble in aqueous solutions. They are typically dissolved in an organic solvent such as Dimethyl Sulfoxide (DMSO) to prepare a concentrated stock solution.
-
Stock Solution : Prepare a high-concentration stock solution (e.g., 10-50 mM) in DMSO. Store in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Working Solution : Dilute the stock solution in the appropriate cell culture medium to the final desired concentration immediately before use. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
-
Experimental Controls :
-
Vehicle Control : Always include a control group treated with the same final concentration of the vehicle (e.g., DMSO) used to dissolve olmesartan.
-
Positive Control : To study the inhibitory effects of olmesartan, cells should be stimulated with Angiotensin II to activate the AT1 receptor.
-
Dose-Response : Perform a dose-response study to determine the optimal concentration of olmesartan for the specific cell type and assay, as the effective concentration can vary.[13][14][15]
-
Experimental Workflow: General Protocol
The following diagram outlines a typical workflow for a cell-based assay involving olmesartan.
Protocol 1: Cell Proliferation Assay (MTT Assay)
This protocol assesses the anti-proliferative effect of olmesartan on cells stimulated with Angiotensin II. Vascular smooth muscle cells (VSMCs), fibroblasts, or cancer cell lines are suitable models.[6][13]
Methodology:
-
Cell Seeding : Seed cells (e.g., human Tenon's capsule fibroblasts) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours.[13]
-
Serum Starvation : Replace the medium with a low-serum (e.g., 0.5% FBS) medium for 12-24 hours to synchronize the cell cycle.
-
Treatment :
-
Pre-treat cells with varying concentrations of olmesartan (e.g., 0.1 µM to 10 µM) for 1-2 hours.
-
Add a stimulant, such as Angiotensin II (e.g., 0.1 µM), to all wells except the negative control group.[16]
-
Include a vehicle control (DMSO) and a positive control (Ang II alone).
-
-
Incubation : Incubate the plate for 24-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Assay :
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis : Calculate cell viability as a percentage relative to the control and plot the dose-response curve.
Protocol 2: Anti-Inflammatory Assay (qPCR for Cytokine Expression)
This protocol measures the ability of olmesartan to inhibit the expression of pro-inflammatory genes in response to a stimulus like advanced glycation end products (AGEs) or Ang II.[17][18] Human umbilical vein endothelial cells (HUVECs) or chondrocytes are appropriate cell models.[15][16]
Methodology:
-
Cell Seeding : Seed cells (e.g., HUVECs) in a 6-well plate and grow them to 80-90% confluency.
-
Treatment :
-
Incubation : Incubate for 6-24 hours to allow for gene expression changes.
-
RNA Extraction : Lyse the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
cDNA Synthesis : Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR) :
Quantitative Data Summary
The effective concentration of olmesartan can vary significantly based on the cell type and the specific biological endpoint being measured.
Table 1: Recommended Concentration Ranges of Olmesartan in Cell-Based Assays
| Cell Type | Assay Type | Olmesartan Concentration | Reference |
| Human Tenon's Capsule Fibroblasts | Proliferation (MTT) | 0.75 µmol/mL* | [13] |
| Pancreatic Stellate Cells | Proliferation, Collagen Production | Not specified, but 10 mg/kg in vivo | [19] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Proliferation (MTT) | 1 µM | [16] |
| Rat Endothelial Cells | Apoptosis, LDH Release | 10 µM (10⁻⁵ M) | [14] |
| Human Chondrocytes | Anti-inflammatory (MMP expression) | 1.0 µM and 3.0 µM | [15] |
| Endothelial Progenitor Cells | Proliferation, Migration | 0.5 µM and 1 µM | [20] |
*Note: This concentration from the source (0.75 µmol/mL or 750 µM) is exceptionally high and may be a typographical error. Researchers should start with much lower concentrations (e.g., in the nM to low µM range).
Table 2: Reported Efficacy and IC₅₀ Values
| Parameter | System | Value | Reference |
| IC₅₀ (Ang II Displacement) | Bovine Adrenal Cells | 7.7 nM | [4] |
| Inhibition of MMP-1 & MMP-13 | IL-29-treated Human Chondrocytes | Significant at 1.0 µM and 3.0 µM | [15] |
| Inhibition of ROS Generation | AGE-treated Endothelial Cells | Significant inhibition (concentration not specified) | [18] |
| Increased Cell Proliferation | Endothelial Progenitor Cells | Significant at 0.5 µM and 1 µM | [20] |
References
- 1. Olmesartan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. homehealthpatienteducation.com [homehealthpatienteducation.com]
- 3. What is the mechanism of Olmesartan Medoxomil? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. go.drugbank.com [go.drugbank.com]
- 6. researchgate.net [researchgate.net]
- 7. d-nb.info [d-nb.info]
- 8. Angiotensin II receptor - Wikipedia [en.wikipedia.org]
- 9. Angiotensin II Signal Transduction: An Update on Mechanisms of Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. selleckchem.com [selleckchem.com]
- 12. opac.ll.chiba-u.jp [opac.ll.chiba-u.jp]
- 13. Anti-proliferative effect of olmesartan on Tenon's capsule fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Olmesartan Attenuates the Impairment of Endothelial Cells Induced by Oxidized Low Density Lipoprotein through Downregulating Expression of LOX-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The protective effects of Olmesartan against interleukin-29 (IL-29)-induced type 2 collagen degradation in human chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. gulhanemedj.org [gulhanemedj.org]
- 17. Olmesartan, an AT1 Antagonist, Attenuates Oxidative Stress, Endoplasmic Reticulum Stress and Cardiac Inflammatory Mediators in Rats with Heart Failure Induced by Experimental Autoimmune Myocarditis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Olmesartan blocks inflammatory reactions in endothelial cells evoked by advanced glycation end products by suppressing generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The angiotensin II type I receptor blocker olmesartan inhibits the growth of pancreatic cancer by targeting stellate cell activities in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Effects of Olmesartan on Endothelial Progenitor Cell Mobilization and Function in Carotid Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
Application of Olmesartan Methyl Ester as an analytical reference standard.
Introduction
Olmesartan Methyl Ester, chemically known as 4-(2-Hydroxypropan-2-yl)-2-propyl-1-({4-[2-(2H-1,2,3,4-tetrazol-5-yl)phenyl]phenyl}methyl)-1H-imidazole-5-carboxylic acid methyl ester, is a key process-related impurity and a metabolite of Olmesartan Medoxomil.[1][2] Olmesartan Medoxomil is a potent angiotensin II receptor antagonist used in the management of hypertension.[3][4] The presence of impurities in active pharmaceutical ingredients (APIs) can impact their quality, safety, and efficacy. Therefore, regulatory bodies require stringent control and monitoring of impurities. This compound serves as a critical analytical reference standard for the accurate identification and quantification of this impurity in Olmesartan Medoxomil drug substances and formulations, ensuring their compliance with pharmacopeial standards.[5]
This document provides detailed application notes and protocols for the use of this compound as an analytical reference standard in chromatographic and spectroscopic analysis.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | 4-(2-Hydroxypropan-2-yl)-2-propyl-1-({4-[2-(2H-1,2,3,4-tetrazol-5-yl)phenyl]phenyl}methyl)-1H-imidazole-5-carboxylic acid methyl ester | [1] |
| CAS Number | 1347262-29-6 | [1][2] |
| Molecular Formula | C25H28N6O3 | [1] |
| Molecular Weight | 460.5 g/mol | [1] |
Application in Chromatographic Analysis
This compound is primarily used as a reference standard in High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the purity assessment of Olmesartan Medoxomil. Its use allows for the precise identification of the impurity peak by comparing retention times and for accurate quantification using a calibrated response factor.
Experimental Protocols
1. High-Performance Liquid Chromatography (HPLC) for Impurity Profiling
This protocol describes a gradient HPLC method for the separation and quantification of this compound in Olmesartan Medoxomil.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.015 M Monobasic Potassium Phosphate buffer, pH adjusted to 3.4 with phosphoric acid |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0 | |
| 15 | |
| 30 | |
| 35 | |
| 40 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C |
| Detection Wavelength | 250 nm |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile:Water (1:1 v/v) |
Preparation of Solutions:
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a known concentration (e.g., 1 µg/mL).
-
Sample Solution: Accurately weigh and dissolve the Olmesartan Medoxomil test sample in the diluent to a suitable concentration (e.g., 1 mg/mL).
Procedure:
-
Equilibrate the HPLC system with the mobile phase.
-
Inject the diluent as a blank to ensure no interfering peaks are present.
-
Inject the standard solution to determine the retention time and response of this compound.
-
Inject the sample solution to identify and quantify the this compound impurity based on the retention time and peak area relative to the standard.
2. Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Level Detection
This protocol provides a sensitive LC-MS/MS method for the detection and quantification of trace levels of this compound.
LC Conditions:
| Parameter | Condition |
| Column | C18 (e.g., 50 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient Program | Time (min) |
| 0 | |
| 5 | |
| 7 | |
| 7.1 | |
| 10 | |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 35°C |
| Injection Volume | 5 µL |
MS/MS Conditions:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Multiple Reaction Monitoring (MRM) Transitions | Precursor Ion (m/z) |
| 461.2 | |
| Ion Source Voltage | 5500 V |
| Capillary Temperature | 350°C |
Procedure:
-
Prepare standard and sample solutions as described in the HPLC protocol, potentially at lower concentrations for trace analysis.
-
Optimize MS parameters by infusing a standard solution of this compound.
-
Perform LC-MS/MS analysis of the blank, standard, and sample solutions.
-
Quantify this compound based on the peak area of the specified MRM transition.
Quantitative Data Summary
The following table summarizes typical validation parameters for HPLC methods used in the analysis of Olmesartan and its related impurities. While specific data for this compound as the sole analyte is not extensively published, these values provide a representative expectation of method performance.
| Parameter | Typical Value |
| Linearity (r²) | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (%RSD) | < 2.0% |
| Limit of Detection (LOD) | 0.01 - 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.05 - 0.15 µg/mL |
Visualizations
Experimental Workflow
References
Application Notes and Protocols for In Vivo Experimental Design Using Olmesartan
A Comprehensive Guide for Researchers and Drug Development Professionals
Introduction
Olmesartan (B1677269) is a potent and selective angiotensin II type 1 (AT₁) receptor blocker (ARB) used in the management of hypertension.[1] For in vivo research, it is crucial to utilize the prodrug form, Olmesartan Medoxomil, which is rapidly and completely hydrolyzed to the active metabolite, olmesartan, upon absorption from the gastrointestinal tract.[2][3][4] These application notes provide detailed protocols and experimental design considerations for researchers utilizing Olmesartan Medoxomil in preclinical in vivo studies. While the user requested information on "Olmesartan Methyl Ester," the widely available and studied form for in vivo administration is Olmesartan Medoxomil. This document will focus on the latter, as it is the pharmacologically relevant compound for achieving systemic exposure to the active olmesartan moiety.
Olmesartan exerts its antihypertensive effects by selectively inhibiting the binding of angiotensin II to the AT₁ receptor, thereby blocking the vasoconstrictor and aldosterone-secreting effects of angiotensin II.[1] This leads to a reduction in blood pressure.[1] Preclinical studies in various animal models, including rats and dogs, have demonstrated the dose-dependent antihypertensive efficacy of Olmesartan Medoxomil.[5]
Data Presentation: Quantitative Summary
The following tables summarize key quantitative data for Olmesartan Medoxomil from in vivo studies, providing a reference for dose selection and expected pharmacokinetic profiles.
Table 1: In Vivo Antihypertensive Efficacy of Olmesartan Medoxomil in Rodent Models
| Animal Model | Dose Range (Oral) | Treatment Duration | Key Findings | Reference(s) |
| Spontaneously Hypertensive Rats (SHRs) | 0.1-3 mg/kg/day | 2 weeks | Significant, dose-dependent reduction in blood pressure.[6] | [6] |
| Spontaneously Hypertensive Rats (SHRs) | 2.5 mg/kg/day | 3 months | Attenuated cardiac hypertrophy and improved diastolic function.[7] | [7] |
| Spontaneously Hypertensive Rats (SHRs) | 5 mg/kg/day | 4 weeks | Significant reduction in systolic blood pressure.[8] | [8] |
| Spontaneously Hypertensive Rats (SHRs) | 1 and 3 mg/kg/day | 6 weeks | Ameliorated urodynamic parameters and oxidative damage.[9] | [9] |
| Monocrotaline-induced Pulmonary Hypertensive Rats | 2 and 5 mg/kg/day | 3 weeks | Restored right ventricular systolic pressure.[10] | [10] |
| Endothelin-1-infused Rats | 0.01% in chow | 2 weeks | Prevented ET-1-induced hypertension.[11] | [11] |
Table 2: Pharmacokinetic Parameters of Olmesartan (following Oral Administration of Olmesartan Medoxomil)
| Species | Dose | Tmax (Peak Plasma Time) | t1/2 (Elimination Half-life) | Absolute Bioavailability | Reference(s) |
| Human | 20 mg | 1.4 - 2.8 hours | 10 - 15 hours | ~26% | [4][12] |
| Rat | Not specified | 1 - 2 hours | Approx. 13 hours | Not specified | [3] |
Experimental Protocols
Protocol 1: Evaluation of Antihypertensive Efficacy in Spontaneously Hypertensive Rats (SHRs)
This protocol outlines a typical study to assess the blood pressure-lowering effects of Olmesartan Medoxomil in a genetically hypertensive rat model.
1. Animal Model:
-
Male Spontaneously Hypertensive Rats (SHRs), 12-20 weeks old.[8][9]
-
Age-matched Wistar-Kyoto (WKY) rats can be used as normotensive controls.[7]
2. Materials:
-
Olmesartan Medoxomil
-
Vehicle (e.g., 0.5% carboxymethyl cellulose (B213188) in sterile water)
-
Oral gavage needles
-
Blood pressure measurement system (e.g., tail-cuff plethysmography or radiotelemetry)
3. Methodology:
- Acclimatization: Acclimate animals to the housing facility and handling for at least one week prior to the experiment.
- Baseline Measurement: Measure and record the baseline systolic and diastolic blood pressure and heart rate of all animals for 3-5 consecutive days.[8]
- Randomization: Randomly assign SHRs to treatment groups (e.g., Vehicle control, Olmesartan Medoxomil at 1, 3, and 5 mg/kg/day).[8][9]
- Drug Administration: Prepare a suspension of Olmesartan Medoxomil in the vehicle. Administer the assigned treatment orally via gavage once daily for the duration of the study (e.g., 4-8 weeks).[8]
- Blood Pressure Monitoring: Measure blood pressure at regular intervals (e.g., weekly) throughout the study. Measurements should be taken at the same time each day to minimize diurnal variations.
- Terminal Procedures: At the end of the treatment period, animals may be euthanized for tissue collection (e.g., heart, kidneys, aorta) for further analysis (e.g., histology, gene expression).
Protocol 2: Pharmacokinetic Analysis in Sprague-Dawley Rats
This protocol describes a study to determine the pharmacokinetic profile of olmesartan following oral administration of Olmesartan Medoxomil.
1. Animal Model:
-
Male Sprague-Dawley rats, 8-10 weeks old.
2. Materials:
-
Olmesartan Medoxomil
-
Vehicle
-
Oral gavage needles
-
Blood collection supplies (e.g., tubes with anticoagulant)
-
LC-MS/MS system for bioanalysis
3. Methodology:
- Fasting: Fast animals overnight (with free access to water) prior to drug administration.
- Drug Administration: Administer a single oral dose of Olmesartan Medoxomil (e.g., 5 mg/kg).
- Blood Sampling: Collect blood samples (e.g., via tail vein or jugular vein cannula) at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dose.
- Plasma Preparation: Centrifuge blood samples to separate plasma. Store plasma samples at -80°C until analysis.
- Bioanalysis: Determine the concentration of olmesartan in plasma samples using a validated LC-MS/MS method.
- Data Analysis: Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and t1/2 using non-compartmental analysis software.
Mandatory Visualizations
Signaling Pathway of Olmesartan
Caption: Olmesartan blocks the binding of Angiotensin II to the AT₁ receptor.
Experimental Workflow for In Vivo Antihypertensive Study
Caption: A typical workflow for an in vivo antihypertensive study.
References
- 1. Olmesartan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Antihypertensive Efficacy of Olmesartan Medoxomil, a New Angiotensin II Receptor Antagonist, as Assessed by Ambulatory Blood Pressure Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.hres.ca [pdf.hres.ca]
- 4. The pharmacokinetic and metabolic profile of olmesartan medoxomil limits the risk of clinically relevant drug interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antihypertensive, insulin-sensitising and renoprotective effects of a novel, potent and long-acting angiotensin II type 1 receptor blocker, azilsartan medoxomil, in rat and dog models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Olmesartan attenuates cardiac hypertrophy and improves cardiac diastolic function in spontaneously hypertensive rats through inhibition of calcineurin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Combination therapy based on the angiotensin receptor blocker olmesartan for vascular protection in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Olmesartan ameliorates urinary dysfunction in the spontaneously hypertensive rat via recovering bladder blood flow and decreasing oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of olmesartan medoxomil in the rat monocrotaline model of pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Olmesartan Improves Endothelin-Induced Hypertension and Oxidative Stress in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Olmesartan Medoxomil: Pharmacokinetics and Clinical Applications_Chemicalbook [chemicalbook.com]
Application Notes and Protocols for Spectroscopic Analysis of Olmesartan Methyl Ester
These application notes provide a detailed overview of various spectroscopic techniques for the analysis of Olmesartan (B1677269) Methyl Ester. The methodologies are primarily based on published methods for Olmesartan Medoxomil and can be adapted and validated for the specific analysis of Olmesartan Methyl Ester.
UV-Visible Spectrophotometry
UV-Visible spectrophotometry is a simple, cost-effective, and rapid method for the quantitative determination of Olmesartan in bulk and pharmaceutical dosage forms. The method is based on the measurement of absorbance of the drug in the UV region.
Quantitative Data Summary
| Parameter | Value | Reference |
| Wavelength (λmax) | 250 nm (in NaOH-Water), 256 nm (in Methanol), 257 nm (in Methanol), 258 nm (in Acetonitrile) | [1][2][3],[4],[5],[1][2][3] |
| Linearity Range | 1.0–75.0 µg/mL (in NaOH-Water), 2-20 µg/mL (in Methanol), 2-32 µg/mL (in Methanol/Water), 1.0–70.0 µg/mL (in Acetonitrile) | [2][3],,[4],[2][3] |
| Correlation Coefficient (r²) | > 0.999 | [4][5] |
| Limit of Detection (LOD) | 0.02 µg/mL, 0.056 µg/mL | [6],[4] |
| Limit of Quantitation (LOQ) | 0.09 µg/mL, 0.1698 µg/mL | [6],[4] |
Experimental Protocol
1. Instrumentation:
-
A double beam UV-Visible spectrophotometer with a 1 cm quartz cuvette.
2. Reagents and Solutions:
-
Methanol (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
0.02 N Sodium Hydroxide Solution
-
This compound reference standard
3. Standard Stock Solution Preparation (100 µg/mL):
-
Accurately weigh 10 mg of this compound reference standard.
-
Dissolve in 100 mL of the chosen solvent (Methanol, Acetonitrile, or 0.02 N NaOH).
4. Working Standard Solutions:
-
Prepare a series of dilutions from the stock solution to obtain concentrations within the linear range (e.g., 2, 5, 10, 15, 20 µg/mL).
5. Sample Preparation (from a hypothetical formulation):
-
Weigh and powder a representative sample of the formulation.
-
Transfer an amount of powder equivalent to 10 mg of this compound into a 100 mL volumetric flask.
-
Add about 70 mL of the solvent, sonicate for 15 minutes, and then dilute to the mark with the same solvent.
-
Filter the solution through a 0.45 µm filter.
-
Dilute the filtrate with the solvent to obtain a final concentration within the calibration range.
6. Measurement:
-
Scan the working standard solutions from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).
-
Measure the absorbance of the standard and sample solutions at the determined λmax against a solvent blank.
7. Data Analysis:
-
Construct a calibration curve by plotting absorbance versus concentration of the standard solutions.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
Workflow Diagram
Caption: Workflow for UV-Visible Spectrophotometric Analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly specific and sensitive technique for the separation, identification, and quantification of this compound. Reversed-phase chromatography with UV detection is the most common approach.
Quantitative Data Summary
| Parameter | Method 1 | Method 2 | Reference |
| Column | Xterra symmetry C18 (150x4.6 mm, 3.5μm) | ODS UG 5 C18 (250mm x 4.5mm) | [6],[7] |
| Mobile Phase | Phosphate (B84403) buffer (pH 2.8) : Acetonitrile (35:65 v/v) | Acetonitrile : Phosphate buffer (pH 6.8) (50:50 v/v) | [6],[7] |
| Flow Rate | 0.8 mL/min | 1.0 mL/min | [6],[7] |
| Detection Wavelength | 250 nm | 260 nm | [6],[7] |
| Retention Time | 2.591 min | 4.3 min | [6],[7] |
| Linearity Range | 50-150 µg/mL | 10-70 µg/mL | [6],[7] |
| Correlation Coefficient (r²) | 0.9993 | > 0.99 | [6],[7] |
Experimental Protocol
1. Instrumentation:
-
HPLC system with a binary gradient pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Data acquisition and processing software.
2. Reagents and Solutions:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium phosphate monobasic
-
Orthophosphoric acid
-
Water (HPLC grade)
-
This compound reference standard
3. Mobile Phase Preparation (Example based on Method 1):
-
Buffer Preparation: Dissolve an appropriate amount of potassium phosphate monobasic in water to make a buffer solution and adjust the pH to 2.8 with orthophosphoric acid.
-
Mobile Phase: Mix the prepared buffer and acetonitrile in a ratio of 35:65 (v/v).
-
Degas the mobile phase by sonication or vacuum filtration.
4. Standard Stock Solution Preparation (1000 µg/mL):
-
Accurately weigh 25 mg of this compound reference standard and dissolve it in 25 mL of the mobile phase.
5. Working Standard Solutions:
-
Prepare a series of dilutions from the stock solution using the mobile phase to cover the desired concentration range (e.g., 50, 75, 100, 125, 150 µg/mL).[6]
6. Sample Preparation:
-
Accurately weigh and powder a sample of the formulation.
-
Transfer an amount equivalent to 20 mg of this compound into a 50 mL volumetric flask.[6]
-
Add about 25 mL of mobile phase and sonicate for 15 minutes.[6]
-
Dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
7. Chromatographic Conditions:
-
Column: Xterra symmetry C18 (150x4.6 mm, 3.5μm)[6]
-
Mobile Phase: Phosphate buffer (pH 2.8) : Acetonitrile (35:65 v/v)[6]
-
Flow Rate: 0.8 mL/min[6]
-
Injection Volume: 20 µL[6]
-
Column Temperature: Ambient
-
Detection: 250 nm[6]
8. Data Analysis:
-
Integrate the peak area of the this compound peak in the chromatograms of the standard and sample solutions.
-
Construct a calibration curve by plotting peak area versus concentration.
-
Determine the concentration of this compound in the sample from the calibration curve.
Workflow Diagram
Caption: Workflow for HPLC Analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS provides superior selectivity and sensitivity for the analysis of this compound, especially in complex matrices like biological fluids.
Quantitative Data Summary
| Parameter | Value | Reference |
| Chromatography | UPLC/HPLC with C18 column | [8][9][10][11] |
| Mobile Phase | Water–acetonitrile–formic acid (20:80:0.1, v/v) or Methanol and 2mM ammonium (B1175870) acetate (B1210297) pH 5.5 (80:20, v/v) | [8],[11] |
| Ionization | Electrospray Ionization (ESI), typically in negative ion mode for Olmesartan | [8][10][11] |
| Mass Transition (for Olmesartan) | m/z 445.20 → 148.90 | [10][11] |
| Linearity Range (in plasma) | 4.82–1928 ng/mL, 5.002–2599.934 ng/mL | [8],[10][11] |
| Lower Limit of Quantification (LLOQ) | 4.82 ng/mL | [8] |
Experimental Protocol (Conceptual for this compound)
1. Instrumentation:
-
LC system (UPLC or HPLC) coupled to a tandem mass spectrometer (e.g., QqQ) with an ESI source.
2. Reagents and Solutions:
-
Acetonitrile and Methanol (LC-MS grade)
-
Formic acid or Ammonium acetate (LC-MS grade)
-
Ultrapure water
-
This compound reference standard and a suitable internal standard (e.g., Olmesartan-d6).
3. Sample Preparation (from plasma):
-
Protein Precipitation: Add a precipitating agent (e.g., acetonitrile) to the plasma sample, vortex, and centrifuge.
-
Liquid-Liquid Extraction: Extract the analyte from the plasma using an organic solvent (e.g., a mixture of diethyl ether and dichloromethane).[10][11]
-
Solid-Phase Extraction (SPE): Use a suitable SPE cartridge to clean up the sample and concentrate the analyte.
-
Evaporate the supernatant/extract and reconstitute in the mobile phase.
4. LC-MS/MS Conditions:
-
Column: A suitable C18 column (e.g., 50 mm x 2.1 mm, <2 µm particle size).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
Ionization Mode: ESI positive or negative (to be optimized for this compound).
-
MRM Transitions: Determine the precursor and product ions for this compound and the internal standard.
5. Data Analysis:
-
Quantify using the peak area ratio of the analyte to the internal standard.
-
Generate a calibration curve using standards prepared in the same matrix.
Logical Relationship Diagram
Caption: Principle of LC-MS/MS for Quantification.
Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy
NMR and IR spectroscopy are powerful tools for the structural elucidation and identification of this compound. While not typically used for routine quantification, they are essential for characterization and in stability studies. Quantitative NMR (qNMR) can be a primary method for determining purity without a reference standard.[12][13]
Key Spectral Features of Olmesartan
-
¹H NMR: A quantitative method using Maleic acid as an internal standard has been developed for Olmesartan Medoxomil. Signals at 2.75 ppm (Olmesartan) and 6.25 ppm (Maleic acid) in DMSO-d6 were used for quantification.[12][13] The formation of a methyl ether of olmesartan has been observed via ¹H NMR in methanol.[14]
-
IR Spectroscopy: The FT-IR spectrum of pure Olmesartan Medoxomil shows characteristic peaks at approximately 3286 cm⁻¹ (N-H stretch), 3005 cm⁻¹ (sp² C-H stretch), 2924 cm⁻¹ (sp³ C-H stretch), 1831 cm⁻¹ and 1705 cm⁻¹ (C=O stretching).[15] These peaks can be used to confirm the functional groups present in this compound.
Experimental Protocol (for Identification)
1. NMR Sample Preparation:
-
Dissolve 5-10 mg of the this compound sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or CD₃OD).
-
Transfer the solution to an NMR tube.
2. NMR Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.
-
Other experiments like COSY, HSQC, and HMBC can be performed for complete structural assignment.
3. IR Sample Preparation:
-
Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.
-
Alternatively, use an ATR-FTIR spectrometer for direct analysis of the solid sample.
4. IR Acquisition:
-
Record the IR spectrum over the range of 4000-400 cm⁻¹.
Signaling Pathway (Chemical Structure)
Caption: Structural Relationship of Olmesartan Esters.
References
- 1. researchgate.net [researchgate.net]
- 2. ingentaconnect.com [ingentaconnect.com]
- 3. Determination of olmesartan medoxomil in tablets by UV-Vis spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijpsm.com [ijpsm.com]
- 5. Development of the UV spectrophotometric method of Olmesartan medoxomil in bulk drug and pharmaceutical formulation and stress degradation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. orientjchem.org [orientjchem.org]
- 8. LC–MS–MS Determination of Olmesartan in Human Plasma | Semantic Scholar [semanticscholar.org]
- 9. Determination of candesartan or olmesartan in hypertensive patient plasma using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Method Validation for Simultaneous Quantification of Olmesartan and Hydrochlorothiazide in Human Plasma Using LC-MS/MS and Its Application Through Bioequivalence Study in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Method Validation for Simultaneous Quantification of Olmesartan and Hydrochlorothiazide in Human Plasma Using LC-MS/MS and Its Application Through Bioequivalence Study in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantitative NMR for olmesartan medoxomil in pharmaceuticals. [wisdomlib.org]
- 13. wjpr.net [wjpr.net]
- 14. researchgate.net [researchgate.net]
- 15. japsonline.com [japsonline.com]
Application Note & Protocol: Method Validation for Olmesartan Methyl Ester Impurity Profiling
Audience: Researchers, scientists, and drug development professionals.
Introduction
This document provides a comprehensive guide for the validation of a stability-indicating analytical method for the quantification of Olmesartan Methyl Ester, a potential impurity in Olmesartan Medoxomil drug substances. The protocol is established based on the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure the method is fit for its intended purpose, which is to accurately and reliably quantify this specific impurity.[1][2][3][4][5] The method validation encompasses specificity, linearity, accuracy, precision, robustness, and the limits of detection (LOD) and quantification (LOQ).
Quantitative Data Summary
The following tables summarize the acceptance criteria and typical quantitative results obtained during the validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of this compound.
Table 1: System Suitability
| Parameter | Acceptance Criteria | Typical Results |
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates | ≥ 2000 | > 3000 |
| % RSD of 6 Injections | ≤ 2.0% | 0.8% |
Table 2: Linearity
| Parameter | Acceptance Criteria | Typical Results for this compound |
| Linearity Range | LOQ to 150% of the specification limit | 0.25 µg/mL to 7 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.99 | 0.999[6][7] |
| Y-intercept | Report | Minimal |
Table 3: Accuracy (% Recovery)
| Spiking Level | Acceptance Criteria | Typical Results for this compound |
| 80% | 98.0% - 102.0% | 99.5% |
| 100% | 98.0% - 102.0% | 100.7% |
| 120% | 98.0% - 102.0% | 101.2% |
Table 4: Precision (% RSD)
| Precision Type | Acceptance Criteria | Typical Results for this compound |
| Repeatability (n=6) | ≤ 5.0% | < 1.0% |
| Intermediate Precision (Inter-day, n=6) | ≤ 5.0% | < 1.5%[2] |
Table 5: LOD & LOQ
| Parameter | Method | Typical Results for this compound |
| Limit of Detection (LOD) | Based on Signal-to-Noise ratio (3:1) | 0.08 µg/mL |
| Limit of Quantification (LOQ) | Based on Signal-to-Noise ratio (10:1) | 0.25 µg/mL |
Experimental Protocols
1. Materials and Reagents
-
Olmesartan Medoxomil (working standard and sample)
-
This compound (reference standard)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (B84403) (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Water (Milli-Q or equivalent)
-
Hydrochloric acid (1N)
-
Sodium hydroxide (B78521) (1N)
-
Hydrogen peroxide (3%)
2. Chromatographic Conditions
| Parameter | Condition |
| Instrument | High-Performance Liquid Chromatography (HPLC) with UV/PDA detector |
| Column | Symmetry C18, 150 mm x 4.6 mm, 5 µm[6][7] |
| Mobile Phase | Phosphate buffer: Acetonitrile (e.g., 60:40 v/v) |
| Buffer Preparation | Dissolve an appropriate amount of potassium dihydrogen phosphate in water and adjust pH to 3.75 with orthophosphoric acid[8] |
| Flow Rate | 1.0 mL/min[8][9] |
| Detection Wavelength | 225 nm or 270 nm[8] |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
3. Standard and Sample Preparation
-
Diluent: A mixture of acetonitrile and water (e.g., 50:50 v/v).
-
Standard Stock Solution of this compound: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a known concentration.
-
Spiked Sample Solution: Prepare a solution of Olmesartan Medoxomil at a target concentration and spike it with the this compound standard stock solution to achieve the desired impurity concentration levels for accuracy and precision studies.
4. Forced Degradation Studies (Specificity)
To demonstrate the stability-indicating nature of the method, forced degradation studies are performed on Olmesartan Medoxomil.[6][9]
-
Acid Hydrolysis: Treat the drug substance with 1N HCl at 60°C.[6]
-
Base Hydrolysis: Treat the drug substance with 1N NaOH at 60°C.[6]
-
Oxidative Degradation: Treat the drug substance with 3% H₂O₂ at room temperature.[6]
-
Thermal Degradation: Expose the solid drug substance to heat (e.g., 60°C).[6]
-
Photolytic Degradation: Expose the drug substance to UV light as per ICH Q1B guidelines.[6]
Analyze the stressed samples alongside a blank and an unstressed sample. The method is considered specific if the peak for this compound is well-resolved from any degradation products and the main Olmesartan peak.
5. Validation Procedures
-
System Suitability: Inject the standard solution six times and evaluate the system suitability parameters as listed in Table 1.
-
Linearity: Prepare a series of at least five concentrations of this compound ranging from the LOQ to 150% of the expected impurity level. Plot a graph of peak area versus concentration and determine the correlation coefficient.
-
Accuracy: Analyze spiked samples at three different concentration levels (e.g., 80%, 100%, and 120% of the target impurity concentration) in triplicate. Calculate the percentage recovery at each level.
-
Precision:
-
Repeatability: Analyze six independent preparations of a spiked sample at 100% of the target impurity concentration on the same day and by the same analyst.
-
Intermediate Precision: Repeat the repeatability study on a different day with a different analyst or on a different instrument. Calculate the %RSD for both sets of measurements.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ by injecting solutions with decreasing concentrations of this compound and determining the concentrations at which the signal-to-noise ratios are approximately 3:1 and 10:1, respectively.
-
Robustness: Introduce small, deliberate variations to the method parameters (e.g., pH of the mobile phase ±0.2, column temperature ±5°C, flow rate ±0.1 mL/min) and assess the impact on the results, particularly the resolution between Olmesartan and this compound.
Visualizations
Caption: Workflow for the validation of the analytical method for this compound impurity.
References
- 1. m.youtube.com [m.youtube.com]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. qbdgroup.com [qbdgroup.com]
- 6. Development and Validation of Stability Indicating LC Method for Olmesartan Medoxomil [scirp.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. ir.lib.cyut.edu.tw [ir.lib.cyut.edu.tw]
- 9. ijpsr.com [ijpsr.com]
Application Notes and Protocols for High-Throughput Screening Assays Involving Olmesartan Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for high-throughput screening (HTS) assays relevant to the study of Olmesartan (B1677269) Methyl Ester and other potential angiotensin II type 1 (AT1) receptor antagonists. Olmesartan Methyl Ester is a synthetic intermediate of Olmesartan Medoxomil, a prodrug that is rapidly converted in the body to its active form, Olmesartan. Olmesartan is a potent and selective antagonist of the angiotensin II type 1 (AT1) receptor, a G protein-coupled receptor (GPCR) that plays a critical role in regulating blood pressure and cardiovascular homeostasis.
The following sections detail a competitive binding assay and a cell-based functional assay, which are standard HTS methods for identifying and characterizing modulators of the AT1 receptor. Additionally, a high-throughput spectrophotometric method for the quantification of related compounds is described.
AT1 Receptor Competitive Binding Assay (Radioligand-Based)
This assay is designed to identify compounds that compete with a radiolabeled ligand for binding to the AT1 receptor. It is a robust method for primary screening of large compound libraries to find potential AT1 receptor binders.
Data Presentation: Quantitative Analysis of AT1 Receptor Binding
The following table summarizes typical data obtained from a competitive binding assay using a known AT1 receptor antagonist, such as Olmesartan, as a positive control.
| Compound | IC50 (nM) | Ki (nM) | Z'-Factor |
| Olmesartan (Control) | 8.5 | 3.2 | 0.78 |
| Compound X | 15.2 | 5.8 | - |
| Compound Y | >10,000 | >3,800 | - |
IC50: The half maximal inhibitory concentration, representing the concentration of a compound that displaces 50% of the radioligand binding. Ki: The inhibitory constant, an indication of the binding affinity of the compound for the receptor. Z'-Factor: A statistical parameter used to quantify the quality of an HTS assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[1][2][3][4]
Experimental Protocol: Radioligand Binding Assay
Materials and Reagents:
-
Cell Membranes: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human AT1 receptor.
-
Radioligand: [125I]-Sar1,Ile8-Angiotensin II.[5]
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Non-specific Binding Control: 10 µM Angiotensin II.
-
Positive Control: Olmesartan.
-
Test Compounds: Library of compounds dissolved in DMSO.
-
96-well Filter Plates: GF/C filter plates.
-
Scintillation Cocktail.
-
Microplate Scintillation Counter.
Procedure:
-
Compound Plating: In a 96-well plate, add 2 µL of test compounds, positive control (Olmesartan), or DMSO (vehicle control). For determining non-specific binding, add 2 µL of 10 µM Angiotensin II.
-
Reagent Preparation: Prepare a master mix containing the cell membranes (5-10 µg protein per well) and [125I]-Sar1,Ile8-Angiotensin II (at a concentration equal to its Kd, e.g., 0.2 nM) in assay buffer.
-
Assay Initiation: Add 198 µL of the master mix to each well of the compound plate.
-
Incubation: Incubate the plates for 60 minutes at room temperature with gentle shaking.
-
Filtration: Transfer the contents of the assay plate to a 96-well filter plate and wash rapidly three times with 200 µL of ice-cold wash buffer using a cell harvester.
-
Drying: Dry the filter plates at 50°C for 30 minutes.
-
Scintillation Counting: Add 50 µL of scintillation cocktail to each well and count the radioactivity in a microplate scintillation counter.
Data Analysis: Calculate the percent inhibition for each test compound compared to the control wells. Determine the IC50 values for active compounds by fitting the data to a sigmoidal dose-response curve.
Experimental Workflow: AT1 Receptor Binding Assay
Caption: Workflow for the AT1 receptor competitive binding assay.
Cell-Based Calcium Flux Assay
This functional assay measures the ability of compounds to block the Angiotensin II-induced increase in intracellular calcium in cells expressing the AT1 receptor. It is a valuable secondary assay to confirm the antagonistic activity of hits identified in the primary binding screen.
Data Presentation: Quantitative Analysis of Calcium Flux Inhibition
| Compound | EC50 of Ang II (nM) | IC50 of Antagonist (nM) | Z'-Factor |
| Angiotensin II (Agonist) | 1.2 | - | - |
| Olmesartan (Antagonist) | - | 12.5 | 0.82 |
| Compound X (Antagonist) | - | 25.8 | - |
EC50: The half maximal effective concentration of the agonist (Angiotensin II) that induces a response halfway between the baseline and maximum. IC50: The half maximal inhibitory concentration of the antagonist that blocks 50% of the response induced by a fixed concentration of Angiotensin II.
Experimental Protocol: Calcium Flux Assay
Materials and Reagents:
-
Cells: CHO or HEK293 cells stably expressing the human AT1 receptor.
-
Culture Medium: DMEM/F-12 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Calcium Indicator Dye: Fluo-4 AM or equivalent.
-
Probenecid (B1678239): An anion-exchange inhibitor to prevent dye leakage.
-
Agonist: Angiotensin II.
-
Positive Control Antagonist: Olmesartan.
-
Test Compounds: Library of compounds dissolved in DMSO.
-
384-well black, clear-bottom assay plates.
-
Fluorescence Imaging Plate Reader (FLIPR) or equivalent.
Procedure:
-
Cell Plating: Seed the AT1-expressing cells into 384-well black, clear-bottom plates at a density of 10,000-20,000 cells per well and incubate overnight.
-
Dye Loading: Aspirate the culture medium and add the calcium indicator dye loading solution (e.g., Fluo-4 AM with probenecid in assay buffer). Incubate for 60 minutes at 37°C.
-
Compound Addition: Wash the cells with assay buffer. Add test compounds or Olmesartan (positive control) to the wells and incubate for 15-30 minutes at room temperature.
-
Agonist Stimulation and Measurement: Place the assay plate in the fluorescence plate reader. Add Angiotensin II at a concentration of EC80 to all wells simultaneously and immediately begin measuring the fluorescence intensity over time (typically for 60-120 seconds).
Data Analysis: The increase in fluorescence upon agonist addition corresponds to an increase in intracellular calcium. Calculate the percentage of inhibition of the Angiotensin II response by the test compounds. Determine the IC50 values for active antagonists.
Experimental Workflow: Calcium Flux Assay
Caption: Workflow for the cell-based calcium flux assay.
High-Throughput Spectrophotometric Assay for Olmesartan-Related Compounds
This assay, adapted from a method for Olmesartan Medoxomil, can be used for the high-throughput quantification of this compound in solution, for example, in quality control or solubility screening.[6] It is based on the formation of a colored charge-transfer complex.[6]
Data Presentation: Quantitative Analysis of this compound
| Parameter | Value |
| Wavelength (λmax) | 490 nm |
| Linear Range | 1-200 µg/mL |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantitation (LOQ) | 1.0 µg/mL |
| Recovery | 98.5 - 101.2% |
Experimental Protocol: Spectrophotometric Assay
Materials and Reagents:
-
Solvent: Acetonitrile (B52724).
-
Reagent: p-Chloranilic acid (pCA) solution (0.1% w/v in acetonitrile).
-
Standard: this compound.
-
96-well clear microplates.
-
Microplate spectrophotometer.
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in acetonitrile. Create a series of dilutions to generate a standard curve (e.g., 1-200 µg/mL).
-
Sample Preparation: Dissolve the test samples containing this compound in acetonitrile to an expected concentration within the linear range.
-
Assay Plating: In a 96-well plate, add 100 µL of each standard or sample solution.
-
Reaction Initiation: Add 100 µL of the p-Chloranilic acid reagent to each well.
-
Incubation: Incubate the plate for 5 minutes at room temperature, protected from light.
-
Measurement: Measure the absorbance at 490 nm using a microplate spectrophotometer.
Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their concentrations. Use the linear regression equation of the standard curve to calculate the concentration of this compound in the test samples.
Signaling Pathway
Angiotensin II Type 1 Receptor Signaling and its Inhibition by Olmesartan
Angiotensin II binding to the AT1 receptor, a Gq/11-coupled GPCR, initiates a signaling cascade that leads to vasoconstriction, cell proliferation, and aldosterone (B195564) secretion.[7][8][9][10] Olmesartan, the active form of this compound, is a selective antagonist of the AT1 receptor, blocking these downstream effects.[11][12][13][14] Olmesartan has been shown to inhibit Angiotensin II-induced activation of Src, ERK1/2, and JNK.[12][13]
Caption: AT1 receptor signaling pathway and its inhibition by Olmesartan.
References
- 1. researchgate.net [researchgate.net]
- 2. drugtargetreview.com [drugtargetreview.com]
- 3. assay.dev [assay.dev]
- 4. indigobiosciences.com [indigobiosciences.com]
- 5. Comparison of 3 AT1 receptor binding assays: filtration assay, ScreenReady Target, and WGA Flashplate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of a novel 96-microwell assay with high throughput for determination of olmesartan medoxomil in its tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Angiotensin II receptor type 1 - Wikipedia [en.wikipedia.org]
- 11. d-nb.info [d-nb.info]
- 12. Olmesartan Inhibits Angiotensin II–Induced Migration of Vascular Smooth Muscle Cells Through Src and Mitogen-Activated Protein Kinase Pathways [jstage.jst.go.jp]
- 13. Olmesartan inhibits angiotensin II-Induced migration of vascular smooth muscle cells through Src and mitogen-activated protein kinase pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. go.drugbank.com [go.drugbank.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Olmesartan Esters
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of Olmesartan (B1677269) ester synthesis. The focus is on the synthesis of key intermediates, such as Olmesartan ethyl ester, and their subsequent conversion to the final active pharmaceutical ingredient.
Frequently Asked Questions (FAQs)
Q1: What is the role of Olmesartan Methyl Ester in the synthesis of Olmesartan Medoxomil?
A1: In the context of Olmesartan Medoxomil synthesis, the more commonly cited and utilized intermediate is Trityl Olmesartan Ethyl Ester.[1][2] While the synthesis of a methyl ester of an imidazole (B134444) precursor has been described in the context of preparing related impurities, the primary route to Olmesartan Medoxomil typically proceeds through an ethyl ester intermediate.[3] The term "this compound" might be used interchangeably or refer to a less common synthetic route. Optimization efforts are predominantly documented for the ethyl ester pathway.
Q2: What are the critical steps impacting the overall yield of Olmesartan Medoxomil synthesis?
A2: The two most critical steps that significantly influence the overall yield are the N-alkylation of the imidazole core and the final deprotection (detritylation) step.[1] Low yield in the N-alkylation step is often attributed to the formation of multiple impurities.[1] The hydrolysis of the ester and subsequent esterification to introduce the medoxomil group also presents challenges, including low yield and difficulties in extraction.[1]
Q3: What are the common impurities that can form during the synthesis?
A3: Several process-related impurities can arise during the synthesis of Olmesartan Medoxomil. Common impurities include those formed from ester hydrolysis and detritylation of starting materials and the product itself.[1] Other identified impurities can include regioisomers (N-3 alkylated product), methoxy (B1213986) and dehydro impurities in intermediates, olmesartan acid, and various process-related byproducts.[2][3][4][5]
Q4: What analytical methods are recommended for monitoring reaction progress and purity?
A4: High-Performance Liquid Chromatography (HPLC) is the most widely used analytical technique for monitoring the progress of the synthesis and assessing the purity of intermediates and the final product.[1] Specific HPLC methods have been developed to separate Olmesartan Medoxomil from its related substances and degradation products.
Troubleshooting Guides
Issue 1: Low Yield in the N-Alkylation Step (Formation of Trityl Olmesartan Ethyl Ester)
Possible Causes and Solutions:
| Possible Cause | Recommended Solution | Supporting Evidence/Rationale |
| Formation of Impurities | Control the amount of unreacted starting material to no more than 2% at the end of the reaction.[1] | This minimizes the formation of certain impurities that are difficult to remove later.[1] |
| Suboptimal Base | Use powdered anhydrous potassium carbonate. Reducing the particle size of the K2CO3 can improve reaction efficiency.[1] | Anhydrous K2CO3 has been shown to result in a high yield (90%) of the desired product.[1] |
| Reaction Temperature | Maintain the reaction temperature between 40-45°C.[1] | This temperature range has been demonstrated to be effective for this alkylation step.[1] |
| Difficult Isolation | After the reaction, add acetone (B3395972) to the reaction mass to facilitate the precipitation of the product as a slurry, making it easier to isolate.[1] | This procedure simplifies the isolation of the pure Trityl Olmesartan Ethyl Ester.[1] |
Troubleshooting Workflow for Low N-Alkylation Yield
Caption: Troubleshooting logic for low yield in the N-alkylation step.
Issue 2: Poor Yield in the Saponification and Esterification Steps
Possible Causes and Solutions:
| Possible Cause | Recommended Solution | Supporting Evidence/Rationale |
| Low Yield in Hydrolysis | Use a pre-cooled aqueous solution of sodium hydroxide (B78521) and add it to a cooled solution of Trityl Olmesartan Ethyl Ester in a mixture of THF and ethanol (B145695). Maintain the temperature at 10-15°C.[1] | This controlled addition and temperature help to minimize side reactions and improve the yield of the saponification.[1] |
| Solidification during Extraction | After saponification, concentrate the reaction mass under reduced pressure at a temperature below 20°C to obtain the sodium salt as a thick oily mass, avoiding solidification issues during extraction.[1] | This avoids the previously reported problem of the product solidifying during extraction, which leads to lower yields.[1] |
| Inefficient Esterification | For the subsequent esterification to form Trityl Olmesartan Medoxomil, consider adding a catalyst such as 3% (w/w) NaI.[1] | The use of NaI as a catalyst has been shown to result in a 90% yield with high purity (≥99.5% by HPLC).[1] |
Workflow for Saponification and Esterification
Caption: Optimized workflow for the saponification and esterification steps.
Experimental Protocols
Protocol 1: Synthesis of Trityl Olmesartan Ethyl Ester
-
To a solution of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate (100 kg) in N,N-Dimethylacetamide (300 L), add powdered anhydrous potassium carbonate (72 kg).[1]
-
Add 4-[2-(trityltetrazol-5-yl)phenyl]benzyl bromide (227.5 kg) at a temperature of 25–30°C.[1]
-
Raise the temperature of the reaction mixture to 40–45°C and stir for 12 hours.[1]
-
After the reaction is complete, add acetone (700 L) to the reaction mass at 35-40°C to form a slurry.[1]
-
Isolate the product by filtration and dry to obtain pure Trityl Olmesartan Ethyl Ester. A yield of 90% can be expected.[1]
Protocol 2: Saponification of Trityl Olmesartan Ethyl Ester
-
Prepare a solution of Trityl Olmesartan Ethyl Ester (200 kg) in a mixture of tetrahydrofuran (B95107) (1200 L) and ethanol (200 L) and cool it.[1]
-
Separately, prepare a pre-cooled aqueous solution of sodium hydroxide (11.73 kg) in demineralized water (50 L).[1]
-
Add the sodium hydroxide solution to the ester solution at a temperature of 10–15°C and stir for 5 hours.[1]
-
Concentrate the reaction mixture at a temperature below 20°C under reduced pressure to yield Trityl Olmesartan sodium salt as a thick oily mass.[1]
Protocol 3: Purification of Olmesartan Medoxomil
-
Dissolve the crude Olmesartan Medoxomil in aqueous acetone.[1]
-
Recrystallize the product from the solvent. This method has been shown to yield a purity of 99.9%.[1]
-
Alternatively, dissolve the crude product in a water-immiscible solvent like ethyl acetate (B1210297) and adjust the pH to 7.25-7.5 using a base such as sodium bicarbonate for purification.[4]
Data Presentation
Table 1: Summary of Optimized Reaction Conditions and Yields
| Reaction Step | Key Reagents and Conditions | Reported Yield | Reported Purity (HPLC) | Reference |
| N-Alkylation | Anhydrous K2CO3, N,N-Dimethylacetamide, 40-45°C, 12h | 90% | - | [1] |
| Saponification & Esterification | NaOH, THF/Ethanol, 10-15°C; followed by esterification with 3% NaI catalyst | 90% | ≥99.5% | [1] |
| Overall Process | Three isolations and one purification | 62% | 99.9% | [1] |
Table 2: Solvents for Purification of Olmesartan Medoxomil
| Solvent/Solvent System | Outcome | Reference |
| Aqueous Acetone | Best solvent for recrystallization, resulting in 99.9% purity. | [1] |
| Ethyl Acetate | Used for extraction and crystallization. | [4] |
| Methanol, Ethanol, Acetone, Acetonitrile with an ether co-solvent | Used for recrystallization to achieve high purity (e.g., 99.90% with acetonitrile/methyl tert-butyl ether). | [6] |
References
- 1. A Competent and Commercially Viable Process for the Synthesis of the Anti-Hypertensive Drug Olmesartan Medoxomil - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. "Improved Process For The Preparation Olmesartan Medoxomil And [quickcompany.in]
- 5. WO2006073519A1 - Olmesartan medoxomil with reduced levels of impurities - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
Troubleshooting guide for Olmesartan Methyl Ester HPLC analysis.
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the HPLC analysis of Olmesartan (B1677269) Methyl Ester.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am developing a method for Olmesartan Methyl Ester analysis. What are some typical starting HPLC parameters?
A1: Method development for Olmesartan often utilizes reverse-phase HPLC. The parameters can vary, but a good starting point can be derived from established methods for Olmesartan Medoxomil, its prodrug. Key parameters from various methods are summarized below.
Data Presentation: Typical HPLC Parameters for Olmesartan Analysis
| Parameter | Typical Conditions |
| Column | C18 or C8 (e.g., XTerra symmetry C18, 150x4.6 mm, 3.5µm; Purospher STAR RP-18, 150x4.6 mm, 5µm)[1][2] |
| Mobile Phase | A mixture of an acidic buffer and an organic solvent. Common combinations include: - Phosphate (B84403) buffer (pH 2.5-4.0) and Acetonitrile[1] - Orthophosphoric acid and Methanol[3][4] |
| Mobile Phase Ratio | Acetonitrile (B52724)/Methanol (B129727):Buffer ratios can range from 35:65 to 60:40 (v/v)[1][3] |
| Flow Rate | 0.8 to 1.0 mL/min[1][3][5] |
| Detection Wavelength | 225 nm, 250 nm, 260 nm, or 270 nm[1][3][6][7] |
| Column Temperature | Ambient or controlled (e.g., 40-45 °C)[8] |
| Injection Volume | 10 µL to 20 µL[8] |
| Diluent | Often the mobile phase itself or a mixture of acetonitrile and water[1][2] |
Q2: My Olmesartan peak is showing significant tailing. What are the common causes and how can I fix it?
A2: Peak tailing in HPLC analysis of Olmesartan can be caused by several factors. Since Olmesartan is weakly acidic, interactions with the stationary phase can lead to poor peak shape.[3]
-
Cause 1: Secondary Silanol (B1196071) Interactions: Free silanol groups on the silica-based C18 column can interact with the analyte, causing tailing.
-
Cause 2: Column Overload: Injecting too concentrated a sample can lead to peak distortion.
-
Solution: Dilute your sample and reinject. Check if the peak shape improves. Linearity studies can help define the appropriate concentration range.[9]
-
-
Cause 3: Column Contamination or Degradation: Buildup of contaminants or degradation of the stationary phase can create active sites that cause tailing.
-
Solution: Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column itself.
-
Q3: I am observing unexpected "ghost peaks" in my chromatogram, even in blank runs. What is their origin?
A3: The appearance of "ghost peaks" is a documented issue in the analysis of Olmesartan Medoxomil, particularly in acidic dissolution media.[10][11]
-
Cause: These peaks are often oxidative degradation products.[10] Studies have shown that metal ions, such as iron, leached from glass HPLC vials or stainless-steel components (like injection needles), can catalyze the oxidation of Olmesartan in the presence of dissolved oxygen under acidic conditions.[10][11]
-
Solutions:
-
Use Polypropylene (B1209903) Vials: Switch from glass to polypropylene (plastic) HPLC vials to avoid metal ion leaching.[10]
-
Pre-wash Glass Vials: If glass vials must be used, pre-rinsing them with an acidic solution containing EDTA can chelate and remove metal ions from the surface.[11]
-
Use High-Purity Mobile Phase: Ensure that the water and solvents used for the mobile phase are of high purity to minimize contaminants.
-
System Cleaning: Regularly clean and maintain HPLC components to prevent the buildup of contaminants that could contribute to ghost peaks.[12]
-
Q4: The retention time of my Olmesartan peak is shifting between injections. What should I investigate?
A4: Retention time variability can compromise the reliability of your analysis. The issue usually stems from changes in the mobile phase, flow rate, or column temperature.
-
Cause 1: Mobile Phase Composition: Inconsistent mobile phase preparation or degradation of the mobile phase can cause shifts.
-
Solution: Prepare fresh mobile phase daily. Ensure components are accurately measured and thoroughly mixed. If using a buffer, verify its pH.[3]
-
-
Cause 2: Pumping Issues: Fluctuations in pump pressure can indicate problems with check valves, seals, or air bubbles in the system, leading to an inconsistent flow rate.
-
Solution: Degas the mobile phase thoroughly.[12] Purge the pump to remove any trapped air bubbles. If pressure fluctuations persist, check pump seals and check valves for wear or salt buildup.
-
-
Cause 3: Column Temperature: Variations in ambient temperature can affect retention time, especially if a column heater is not used.
-
Solution: Use a column oven to maintain a constant and stable temperature (e.g., 40 °C).[8] Ensure the column is fully equilibrated at the set temperature before starting injections.
-
Q5: How can I improve the resolution between Olmesartan and its related impurities or degradation products?
A5: Achieving good resolution is critical for accurately quantifying Olmesartan and its impurities.
-
Solution 1: Adjust Mobile Phase Strength: Decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase will generally increase retention times and can improve the separation of closely eluting peaks.[3]
-
Solution 2: Modify Mobile Phase pH: Adjusting the pH of the buffer can alter the ionization state of Olmesartan and its impurities, which can significantly impact their retention and selectivity. Experimenting with pH values between 2.5 and 4.0 is a common strategy.
-
Solution 3: Change Organic Solvent: Switching from methanol to acetonitrile (or vice versa) can alter selectivity and improve resolution due to different solvent properties.
-
Solution 4: Use a Gradient Elution: If isocratic elution does not provide adequate separation for all impurities, developing a gradient method where the mobile phase composition changes over time can resolve complex mixtures.[13]
Experimental Protocols
Representative HPLC Method for Olmesartan Analysis
This protocol is a composite based on several validated methods and serves as a starting point.[1][2][3]
-
Chromatographic System:
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis or DAD detector.
-
Column: C18 end-capped column (150 mm x 4.6 mm, 5 µm particle size).
-
Data Acquisition: Chromatography data software.
-
-
Reagents and Materials:
-
This compound reference standard.
-
Acetonitrile (HPLC grade).
-
Potassium dihydrogen phosphate or Orthophosphoric acid (AR grade).
-
Water (HPLC grade).
-
Triethylamine (optional, used in some methods as a peak modifier).
-
-
Preparation of Mobile Phase (Example: Phosphate Buffer:Acetonitrile):
-
Buffer Preparation (pH 3.0): Dissolve an appropriate amount of potassium dihydrogen phosphate in HPLC grade water to make a 20 mM solution. Adjust the pH to 3.0 using orthophosphoric acid.
-
Mobile Phase: Mix the prepared buffer and acetonitrile in a ratio of 60:40 (v/v).
-
Filter the mobile phase through a 0.45 µm membrane filter and degas for at least 15 minutes using sonication or vacuum.
-
-
Preparation of Standard and Sample Solutions:
-
Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh about 10 mg of Olmesartan reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solution: Prepare further dilutions from the stock solution to achieve the desired concentration for analysis (e.g., 10-50 µg/mL).
-
Sample Solution: For dosage forms, weigh and finely powder tablets. Take an amount of powder equivalent to a single dose and dissolve it in the mobile phase. Sonicate for 15 minutes to ensure complete dissolution, dilute to a known volume, and filter through a 0.45 µm syringe filter before injection.[1]
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 40 °C.
-
Detection Wavelength: 250 nm.
-
Run Time: Sufficiently long to allow for the elution of all relevant peaks (e.g., 10-15 minutes).
-
-
System Suitability:
-
Before sample analysis, perform at least five replicate injections of a standard solution.
-
The system is deemed suitable if the relative standard deviation (RSD) for the peak area is not more than 2.0%, the theoretical plates are within the acceptable range, and the tailing factor for the Olmesartan peak is close to 1.0.[2]
-
Mandatory Visualization
Below is a troubleshooting workflow for common HPLC issues encountered during Olmesartan analysis.
Caption: Troubleshooting workflow for common HPLC analysis issues.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. ir.lib.cyut.edu.tw [ir.lib.cyut.edu.tw]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. hrcak.srce.hr [hrcak.srce.hr]
- 7. orientjchem.org [orientjchem.org]
- 8. foundryjournal.net [foundryjournal.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. "Ghost peaks" of olmesartan medoxomil: Two solution degradation products of olmesartan medoxomil via oxidation mediated by metal ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. How to Identify Ghost Peaks in U/HPLC | Phenomenex [phenomenex.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Stability-Indicating HPLC Method for Olmesartan
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the development and execution of stability-indicating HPLC methods for Olmesartan and its impurities.
Frequently Asked Questions (FAQs)
Q1: What are the typical chromatographic conditions for a stability-indicating HPLC method for Olmesartan?
A1: A common approach involves a reverse-phase C18 column with a mobile phase consisting of a phosphate (B84403) buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). The detection wavelength is typically set around 225 nm or 215 nm, where Olmesartan and its impurities have significant absorbance.[1][2] The specific conditions can be optimized based on the column and system used.
Q2: How should I prepare my samples and standards?
A2: Samples and standards are typically dissolved in a diluent compatible with the mobile phase, often a mixture of acetonitrile and water.[3] For instance, a 50:50 (v/v) mixture of acetonitrile and water is a common diluent.[3]
Q3: What are the critical parameters to monitor for system suitability?
A3: Key system suitability parameters include resolution between Olmesartan and its nearest eluting impurity, theoretical plates (efficiency) of the column, and the tailing factor for the Olmesartan peak. These parameters ensure the chromatographic system is performing adequately for the analysis.
Q4: Under what conditions does Olmesartan typically degrade?
A4: Olmesartan is known to be susceptible to degradation under acidic, alkaline, and oxidative conditions.[1][4] It is generally found to be stable under photolytic and thermal stress.[4][5] Forced degradation studies are essential to confirm these pathways and ensure the method can separate the resulting degradants.
Troubleshooting Guide
This section addresses common issues encountered during the HPLC analysis of Olmesartan.
Problem: Poor resolution between Olmesartan and an impurity peak.
-
Possible Cause: The mobile phase composition may not be optimal for separation.
-
Solution:
-
Adjust the ratio of the organic modifier (e.g., acetonitrile) to the aqueous buffer. Increasing the aqueous portion can improve the retention and separation of polar compounds.
-
Modify the pH of the mobile phase buffer, as this can alter the ionization and retention of acidic or basic analytes.[5]
-
Consider a different organic modifier (e.g., methanol instead of acetonitrile) or a different buffer system.
-
Problem: Peak tailing for the Olmesartan peak.
-
Possible Cause: Secondary interactions between the analyte and the stationary phase, or an issue with the column itself.
-
Solution:
-
Ensure the pH of the mobile phase is appropriate to suppress the ionization of any residual silanols on the column. Adding a small amount of an amine modifier like triethylamine (B128534) to the mobile phase can sometimes help.[2]
-
If the column is old or has been subjected to harsh conditions, it may be degraded. Replace the column with a new one of the same type.
-
Check for and eliminate any extra-column volume in the system (e.g., long tubing).
-
Problem: High backpressure.
-
Possible Cause: Blockage in the HPLC system, often in the column frit or guard column.
-
Solution:
-
Filter all samples and mobile phases before use to remove particulate matter.
-
If a guard column is in use, replace it.
-
If the pressure remains high, disconnect the column and run the pump to see if the blockage is in the system before the column. If the pressure drops, the column is likely the issue.
-
Try back-flushing the column (if the manufacturer's instructions permit) at a low flow rate.
-
Problem: Shifting retention times.
-
Possible Cause: Inconsistent mobile phase preparation, fluctuating column temperature, or a leak in the pump.
-
Solution:
-
Ensure the mobile phase is prepared fresh and consistently for each run. Premixing the mobile phase components can improve consistency.
-
Use a column oven to maintain a constant temperature, as temperature can significantly affect retention times.[3]
-
Check the pump for any leaks and ensure it is delivering a consistent flow rate.
-
Problem: Baseline noise or drift.
-
Possible Cause: Air bubbles in the detector, contaminated mobile phase, or an aging detector lamp.
-
Solution:
-
Degas the mobile phase thoroughly using sonication or an online degasser.
-
Use high-purity solvents and reagents for mobile phase preparation.[5]
-
If the noise is periodic, it may be related to the pump. Purge the pump to remove any trapped air bubbles.
-
A noisy baseline can also be a sign that the detector lamp is nearing the end of its life and may need replacement.[6]
-
Experimental Protocols
The following tables summarize typical experimental conditions for the stability-indicating HPLC analysis of Olmesartan.
Table 1: Chromatographic Conditions
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Symmetry C18 (150 x 4.6 mm, 5 µm)[1] | Kromasil C18 (150 x 4.6 mm, 5 µm) | Zorbax Eclipse XDB-C8 (250 x 4.6 mm, 5 µm) |
| Mobile Phase A | 20 mM Potassium dihydrogen orthophosphate buffer (pH 2.5)[1] | Sodium dihydrogen orthophosphate buffer with triethylamine (pH 4.0) | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile and Milli-Q water[1] | Acetonitrile | Acetonitrile |
| Elution | Gradient[1] | Isocratic (60:40 v/v) | Gradient |
| Flow Rate | 1.0 mL/min[1][5][7] | 1.0 mL/min | 1.0 mL/min[3] |
| Detection Wavelength | 215 nm[1] | 225 nm | 225 nm |
| Column Temperature | Ambient | Not specified | 30°C[3] |
| Injection Volume | 20 µL[7] | Not specified | 20 µL[3] |
Table 2: Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Duration & Temperature |
| Acid Hydrolysis | 1N HCl[1] | 60°C[1] |
| Base Hydrolysis | 1N NaOH[1] | 60°C[1] |
| Oxidative Degradation | 3% H₂O₂[1] | 60°C[1] |
| Thermal Degradation | Dry Heat | 105°C for 8 hours |
| Photolytic Degradation | UV Radiation | 7 days[5] |
Method and Troubleshooting Workflows
Caption: A flowchart illustrating the experimental workflow for a stability-indicating HPLC method for Olmesartan.
Caption: A logical diagram for troubleshooting common HPLC issues encountered during analysis.
References
- 1. Development and Validation of Stability Indicating LC Method for Olmesartan Medoxomil [scirp.org]
- 2. researchgate.net [researchgate.net]
- 3. A New Analytical Method Validation and Quantification of Olmesartan Medoxomil and its related impurities in bulk drug product by HPLC - ProQuest [proquest.com]
- 4. Determination of Olmesartan in Bulk and Pharmaceutical Dosage Forms through the Development and Validation of Stability-indicating RP-HPLC Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ir.lib.cyut.edu.tw [ir.lib.cyut.edu.tw]
- 6. m.youtube.com [m.youtube.com]
- 7. ajpaonline.com [ajpaonline.com]
Preventing degradation of Olmesartan Methyl Ester in solution.
Technical Support Center: Olmesartan (B1677269) Medoxomil Stability
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols to prevent the degradation of Olmesartan Medoxomil in solution. Olmesartan Medoxomil is an ester prodrug that is hydrolyzed to its active metabolite, Olmesartan.[1][2] Understanding and controlling this hydrolysis is critical for accurate experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for Olmesartan Medoxomil in solution?
A1: The primary degradation pathway is the hydrolysis of the medoxomil ester moiety to form the active drug, Olmesartan.[1][3] This de-esterification is catalyzed by enzymes like arylesterase in the body but can also occur in solution under specific chemical conditions, particularly in acidic or alkaline environments.[1][4]
Q2: What are the main factors that accelerate the degradation of Olmesartan Medoxomil?
A2: The most significant factors accelerating degradation are pH and the presence of oxidative agents.[4] Olmesartan Medoxomil is highly susceptible to hydrolysis in both acidic (acid-catalyzed) and alkaline (base-catalyzed) conditions.[5][6] It also degrades in the presence of oxidizing agents like hydrogen peroxide.[4] The rate of aqueous hydrolysis is pH-dependent, increasing as the pH moves away from neutral.[2][7]
Q3: Is Olmesartan Medoxomil sensitive to light or heat?
A3: Based on forced degradation studies, Olmesartan Medoxomil is relatively stable under photolytic (light) and thermal (heat) stress conditions.[4][5] While some minor degradation can occur at elevated temperatures (e.g., 60°C), it is significantly less pronounced compared to the degradation observed under acidic, basic, or oxidative stress.[4][8]
Diagram: Hydrolysis of Olmesartan Medoxomil
Caption: Hydrolysis pathway of Olmesartan Medoxomil to its active form.
Troubleshooting Guide
Q4: My HPLC analysis shows a growing peak that corresponds to the Olmesartan standard. What is happening?
A4: This is a classic sign of Olmesartan Medoxomil hydrolysis in your sample solution.[8] The prodrug is converting to its active metabolite, Olmesartan. This conversion can happen after sample preparation but before analysis. To confirm, compare the retention time of the new peak with a pure Olmesartan reference standard.
Q5: How can I prepare and store my analytical solutions to minimize degradation?
A5: To ensure the stability of your analytical solutions, consider the following:
-
Solvent Choice: Prepare stock solutions in a non-aqueous solvent like acetonitrile (B52724), in which Olmesartan Medoxomil is stable for extended periods when stored properly (e.g., at -20°C).[9]
-
pH Control: When diluting into aqueous mobile phases or buffers, use a pH that ensures maximum stability. Studies suggest that hydrolysis rates are lower at acidic pH (e.g., pH 1.2 to 3.5) compared to neutral or near-neutral pH.[2][7] A mobile phase using 0.1% phosphoric acid (pH ~2.5) has been shown to provide good peak shape and consistent retention times.[9]
-
Time: Analyze samples as quickly as possible after preparation. If immediate analysis is not possible, store samples at refrigerated temperatures to slow the degradation rate.[10] Solution stability tests have shown that Olmesartan Medoxomil can be stable for up to 48 hours under specific chromatographic conditions.[4]
-
Avoid Contamination: Be aware that contact with certain metals from lab equipment (e.g., aluminum foil, spatulas) can potentially catalyze oxidative degradation.[6]
Q6: I am seeing multiple unknown impurity peaks after stressing my sample with a strong base. What are they?
A6: Alkaline hydrolysis of Olmesartan Medoxomil can be complex. Besides the primary hydrolysis to Olmesartan, other parts of the molecule, such as the 4-methyl-1,3-dioxol-2-one (B13678321) ring and the tetrazole ring, can also degrade under strong alkaline stress, leading to the formation of multiple degradation products.[6]
Diagram: Troubleshooting Workflow for Unexpected Degradation
Caption: A logical workflow for troubleshooting unexpected sample degradation.
Quantitative Data on Degradation
Forced degradation studies provide insight into the stability of Olmesartan Medoxomil under various stress conditions. The data below is compiled from several studies to illustrate the compound's relative stability.
| Stress Condition | Reagent/Parameters | Exposure Time | Temperature | Approximate Degradation (%) | Reference |
| Acid Hydrolysis | 1 N HCl | 8 hours | 60°C | Significant Degradation | [4][11] |
| Alkaline Hydrolysis | 1 N NaOH | Not Specified | 60°C | Significant Degradation | [4] |
| Oxidative Stress | 3% H₂O₂ | Not Specified | 60°C | Significant Degradation | [4] |
| Thermal Stress | Heat | 48 hours | 60°C | Stable / No Major Degradation | [4] |
| Photolytic Stress | UV Radiation | 7 days | Room Temp | Stable / No Degradation | [5] |
A separate kinetic study on aqueous hydrolysis at 37°C revealed the following pH-dependent rates[2][9]:
-
The rate of hydrolysis follows the order: pH 1.2 < pH 3.5 < pH 4.6 ≈ pH 6.0.
-
This indicates that while the molecule is unstable in aqueous media, it is relatively more stable in highly acidic conditions found in the stomach compared to the near-neutral pH of the small intestine.[2][7]
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on Olmesartan Medoxomil to assess its stability.
-
Preparation of Stock Solution: Accurately weigh and dissolve Olmesartan Medoxomil in a suitable non-aqueous solvent (e.g., acetonitrile or methanol) to create a concentrated stock solution (e.g., 1 mg/mL).[11]
-
Application of Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 1 N HCl and heat at 60°C.[4]
-
Base Hydrolysis: Mix an aliquot with 1 N NaOH and heat at 60°C.[4]
-
Oxidative Degradation: Mix an aliquot with 3% hydrogen peroxide and maintain at 60°C.[4]
-
Thermal Degradation: Dilute an aliquot in a suitable solvent and heat at 60°C, protected from light.[8]
-
Photodegradation: Expose a diluted solution to UV light as per ICH Q1B guidelines.[4]
-
-
Sampling: Withdraw samples at appropriate time intervals (e.g., 2, 4, 8, 24 hours).
-
Sample Preparation for Analysis: Before injection, neutralize the acidic and basic samples. Dilute all samples to a suitable final concentration (e.g., 10-100 µg/mL) with the mobile phase.[11]
-
HPLC Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method (see Protocol 2). Compare the chromatograms of the stressed samples to that of an unstressed control sample to identify and quantify degradation products.
Protocol 2: Stability-Indicating HPLC Method
This is a representative HPLC method for separating Olmesartan Medoxomil from its primary degradant, Olmesartan.
-
Instrumentation: A standard HPLC system with a UV detector.[12]
-
Column: C18 column (e.g., Symmetry C18, 150 mm x 4.6 mm, 5µm).[4]
-
Mobile Phase: A mixture of an acidic aqueous buffer and an organic solvent. A common composition is a 60:40 (v/v) mixture of methanol (B129727) and 10mM o-phosphoric acid in water, with the final pH adjusted to ~3.75.[5]
-
Detection Wavelength: 270 nm.[5]
-
Column Temperature: Ambient or controlled at 40°C.[11]
-
Procedure:
-
Prepare the mobile phase and degas it by sonication.[5]
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Prepare standard and sample solutions in the mobile phase within the linear range of the method (e.g., 10-100 µg/mL).[11]
-
Inject the solutions into the HPLC system and record the chromatograms.
-
Under these conditions, the degradation product (Olmesartan) will typically have a shorter retention time than the parent drug (Olmesartan Medoxomil).[8]
-
References
- 1. researchgate.net [researchgate.net]
- 2. Investigation of hydrolysis of olmesartan medoxomil in different pH buffers by simultaneously measuring olmesartan medoxomil and olmesartan | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. Development and Validation of Stability Indicating LC Method for Olmesartan Medoxomil [scirp.org]
- 5. ir.lib.cyut.edu.tw [ir.lib.cyut.edu.tw]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Investigation of hydrolysis of olmesartan medoxomil in different pH buffers by simultaneously measuring olmesartan medoxomil and olmesartan | Semantic Scholar [semanticscholar.org]
- 8. Stability of Olmesartan Medoxomil Extemporaneous Suspensions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Investigation of hydrolysis of olmesartan medoxomil in different pH buffers by simultaneously measuring olmesartan medoxomil and olmesartan - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stability of Olmesartan Medoxomil Extemporaneous Suspensions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijpsr.com [ijpsr.com]
- 12. HPLC method for stability study of olmesartan in tablets. [wisdomlib.org]
- 13. tandfonline.com [tandfonline.com]
Technical Support Center: Purification of Olmesartan Methyl Ester
Disclaimer: The following troubleshooting guide and frequently asked questions (FAQs) are primarily based on data and protocols for the purification of Olmesartan (B1677269) Medoxomil, a closely related compound to Olmesartan Methyl Ester. While the general principles of purification and common challenges are applicable, researchers should consider this information as a starting point and may need to optimize these methods for this compound.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of Olmesartan esters.
| Problem | Potential Cause | Recommended Solution |
| Low Yield After Crystallization | - Inappropriate solvent system. - Product loss during filtration. - Incomplete precipitation. | - Screen various crystallization solvents (e.g., acetone, acetonitrile (B52724), ethyl acetate (B1210297), or mixtures with water).[1] - Ensure the filter medium is appropriate to capture fine crystals. - Cool the solution slowly and allow sufficient time for crystallization. Cooling to 0-5°C can improve precipitation.[2] |
| High Levels of Olmesartan Acid Impurity | - Hydrolysis of the ester group during purification.[3] - Incomplete reaction during synthesis. | - Avoid prolonged exposure to acidic or basic conditions.[3] - Use a pH adjustment step. Dissolving the crude product in a water-immiscible solvent like ethyl acetate and washing with a mild basic solution (e.g., sodium bicarbonate) can help remove acidic impurities.[4] |
| Presence of Regioisomeric Impurities | - Non-selective alkylation during synthesis. | - Chromatographic purification may be necessary. Reverse-phase HPLC is effective in separating isomeric impurities.[5] - Optimize the reaction conditions of the synthesis to favor the desired isomer. |
| Formation of Dimer Impurities | - Dimerization can occur during synthesis or storage.[6] | - Optimize reaction conditions to minimize dimer formation.[6] - Preparative chromatography can be used to isolate the desired product from the dimer. |
| Oily Product Instead of Crystalline Solid | - Presence of residual solvents or impurities. - The compound may exist as an amorphous solid. | - Ensure complete removal of solvents under vacuum. - Attempt crystallization from a different solvent system. Diisopropyl ether has been used to crystallize related compounds.[2] - If the product is amorphous, chromatographic purification might be a better approach. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the purification of Olmesartan esters?
A1: The most frequently reported impurities for Olmesartan Medoxomil, which are likely analogous for this compound, include:
-
Olmesartan Acid: Formed by the hydrolysis of the ester linkage.[3]
-
Regioisomeric Impurities: Arising from the non-selective N-alkylation of the tetrazole ring during synthesis.
-
Dimer Ester Impurity: Formed through dimerization reactions.[6]
-
Unreacted Intermediates: Such as Trityl Olmesartan precursors.[4]
Q2: Which analytical techniques are recommended for purity assessment?
A2: High-Performance Liquid Chromatography (HPLC) is the most common and effective method for assessing the purity of Olmesartan esters.[7] Key parameters for an HPLC method typically include:
-
Column: A C18 column is generally used.[7]
-
Mobile Phase: A mixture of a buffer (e.g., phosphate (B84403) buffer at a slightly acidic pH) and an organic solvent like acetonitrile or methanol.
-
Detection: UV detection at a wavelength around 250 nm is suitable.
Q3: What are the recommended crystallization solvents for Olmesartan esters?
A3: Several solvents have been reported for the crystallization of Olmesartan Medoxomil, which can be a good starting point for this compound. These include:
-
Aqueous acetone[2]
-
Acetonitrile[4]
-
Ethyl acetate[4]
-
Diisopropyl ether[2]
-
Mixtures of the above solvents with water can also be effective.[1]
Q4: How can I remove the trityl protecting group effectively after synthesis?
A4: The detritylation of Trityl Olmesartan esters is typically achieved by treatment with an acid in a suitable solvent. A common method involves stirring the tritylated compound in aqueous acetic acid.[2] The resulting triphenyl carbinol byproduct can then be removed by filtration.
Q5: My final product has a slight yellow tint. What could be the cause and how can I remove it?
A5: A yellow tint can indicate the presence of colored impurities or degradation products. Treatment with activated carbon during the purification process can often help in removing colored impurities. This is typically done by adding a small amount of activated carbon to a solution of the crude product, followed by hot filtration to remove the carbon before crystallization.[2]
Data Presentation
Table 1: Purity of Olmesartan Medoxomil with Different Purification Methods
| Purification Method | Purity (%) | Key Impurity Level | Reference |
| Crystallization from aqueous acetone | >99.9% | Not specified | [2] |
| pH adjustment and extraction | >99.6% | Olmesartan Acid < 0.1% | [4] |
| Crystallization from acetone/water | Not specified | Olmesartan Acid 0.06% | [1] |
Note: This data is for Olmesartan Medoxomil and should be used as a reference for developing a purification strategy for this compound.
Experimental Protocols
Protocol 1: Purification by Crystallization (Adapted from Olmesartan Medoxomil)
-
Dissolution: Dissolve the crude this compound in a suitable solvent (e.g., acetone, ethyl acetate) with heating.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a short period.
-
Filtration: Filter the hot solution to remove any insoluble materials and activated carbon.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can enhance crystal formation.
-
Isolation: Collect the crystals by filtration.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Purification by pH Adjustment and Extraction (Adapted from Olmesartan Medoxomil)[4]
-
Dissolution: Dissolve the crude product in a water-immiscible organic solvent such as ethyl acetate.
-
Aqueous Wash: Wash the organic solution with a mild aqueous base (e.g., 5% sodium bicarbonate solution) to remove acidic impurities like Olmesartan acid.
-
Separation: Separate the organic layer.
-
Water Wash: Wash the organic layer with water to remove any remaining base.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).
-
Concentration: Concentrate the organic solution under reduced pressure to obtain the purified product.
-
Recrystallization (Optional): The product can be further purified by crystallization as described in Protocol 1.
Visualizations
References
- 1. WO2006029057A1 - Purification of olmesartan medoxomil - Google Patents [patents.google.com]
- 2. A Competent and Commercially Viable Process for the Synthesis of the Anti-Hypertensive Drug Olmesartan Medoxomil - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A PROCESS FOR THE PREPARATION OR PURIFICATION OF OLMESARTAN MEDOXOMIL OR OLMESARTAN MEDOXOMIL HYDROHALIDE SALT - Patent 2176253 [data.epo.org]
- 4. A Novel Process For Purification Of Olmesartan Medoxomil [quickcompany.in]
- 5. Development and Validation of Stability Indicating LC Method for Olmesartan Medoxomil [scirp.org]
- 6. nbinno.com [nbinno.com]
- 7. foundryjournal.net [foundryjournal.net]
Technical Support Center: Analysis of Olmesartan Ester Impurities
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the refinement of analytical methods for Olmesartan (B1677269) ester impurities. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the common process-related and degradation impurities of Olmesartan Medoxomil?
A1: Common impurities include process-related substances from synthesis and degradation products. Process-related impurities can include Olmesartan acid, 4-acetyl olmesartan, 5-acetyl olmesartan, dehydro olmesartan, isopropyl olmesartan, dimedoxomil olmesartan, and dibiphenyl olmesartan.[1][2] A significant regioisomeric impurity, the N-3 isomer of a key intermediate, has also been identified.[3] Degradation can lead to the formation of olmesartan free carboxylic acid and its dimer.[4] The Olmesartan Dimer Ester Impurity (CAS: 1040250-19-8) is another critical compound to monitor.[5]
Q2: What are the typical starting conditions for an HPLC method for Olmesartan and its impurities?
A2: A common starting point is a reversed-phase HPLC method using a C18 column.[6][7][8][9] Mobile phases often consist of a phosphate (B84403) buffer (pH adjusted to the acidic range, e.g., 3.0-3.7) and an organic modifier like acetonitrile (B52724) or methanol.[6][8][10] Gradient elution is frequently employed to achieve good separation of all impurities.[7][11] Detection is typically performed using a UV detector at wavelengths ranging from 215 nm to 260 nm.[4][7]
Q3: How can I perform forced degradation studies for Olmesartan Medoxomil?
A3: Forced degradation studies are conducted to assess the stability of the drug substance and the specificity of the analytical method.[7] Typical stress conditions include:
-
Acid Hydrolysis: 1N HCl at 60°C.[7]
-
Base Hydrolysis: 1N NaOH at 60°C.[7]
-
Oxidative Degradation: 3% H2O2 at 60°C.[7]
-
Thermal Degradation: Heating at 60°C.[7]
-
Photolytic Degradation: Exposure to UV light as per ICH Q1B guidelines.[7]
Q4: Where can I obtain reference standards for Olmesartan impurities?
A4: Reference standards for Olmesartan impurities are crucial for method validation and impurity profiling.[5] They can be purchased from various suppliers specializing in pharmaceutical reference standards.[12][13][14] It is also possible to synthesize and characterize these impurities in-house.[1][2][3]
Troubleshooting Guide
Problem 1: Poor resolution between Olmesartan and its impurities.
-
Question: My chromatogram shows overlapping peaks for Olmesartan and one or more of its impurities. How can I improve the resolution?
-
Answer:
-
Optimize Mobile Phase Composition:
-
Adjust the ratio of the organic modifier (acetonitrile/methanol) to the aqueous buffer. A slight change can significantly impact resolution.
-
Modify the pH of the aqueous buffer. A change in pH can alter the ionization state of the analytes and improve separation.[10]
-
-
Change the Organic Modifier: If you are using acetonitrile, try substituting it with methanol, or vice-versa. The different selectivity can resolve co-eluting peaks.
-
Adjust the Gradient Program: If using a gradient, modify the slope of the gradient. A shallower gradient can often improve the separation of closely eluting peaks.
-
Column Selection: Consider using a different column with a different stationary phase (e.g., phenyl column instead of C18) or a column with a smaller particle size for higher efficiency.[11]
-
Problem 2: Tailing or asymmetric peaks.
-
Question: The peaks in my chromatogram are showing significant tailing. What could be the cause and how can I fix it?
-
Answer:
-
Check Mobile Phase pH: Ensure the mobile phase pH is appropriate for the analytes. For acidic compounds like Olmesartan, a mobile phase pH below their pKa is generally preferred.
-
Sample Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample.
-
Column Contamination: The column may be contaminated with strongly retained compounds. Wash the column with a strong solvent (e.g., 100% acetonitrile or methanol).
-
Column Degradation: The column itself may be degraded. Try using a new column of the same type.
-
Problem 3: Inconsistent retention times.
-
Question: The retention times of my peaks are shifting between injections. What should I investigate?
-
Answer:
-
System Equilibration: Ensure the HPLC system and column are fully equilibrated with the mobile phase before starting the analysis.
-
Mobile Phase Preparation: Inconsistent mobile phase preparation can lead to retention time shifts. Prepare fresh mobile phase daily and ensure accurate measurements.
-
Pump Performance: Check the HPLC pump for any leaks or pressure fluctuations. A malfunctioning pump can cause inconsistent flow rates.
-
Column Temperature: Ensure the column oven is maintaining a stable temperature. Fluctuations in temperature can affect retention times.[6]
-
Quantitative Data Summary
Table 1: HPLC Method Parameters for Olmesartan and Impurity Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | C18, 150mm x 4.6mm, 5µm | C18, 250mm x 4.6mm, 5µm | Phenyl, 150mm x 4.6mm, 3µm |
| Mobile Phase A | 20 mM Potassium dihydrogen orthophosphate (pH 2.5) | 10mM Phosphate buffer (pH 3.0) | 10mM Phosphate buffer (pH 3.0) |
| Mobile Phase B | Acetonitrile/Water (90:10 v/v) | Acetonitrile | Acetonitrile |
| Gradient | Gradient | Gradient | Gradient |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 0.9 mL/min |
| Detection | 215 nm | 258 nm | 237 nm |
| Reference | [7] | [8] | [11] |
Table 2: Validation Parameters for Olmesartan Analytical Methods
| Parameter | Result | Reference |
| Linearity Range | 10-100 µg/ml | [6] |
| Accuracy (Recovery) | 99.27% | [6] |
| Intra-day Precision (%RSD) | < 2% | [6] |
| Inter-day Precision (%RSD) | < 2% | [6] |
| LOD | 0.90 µg/ml | [15] |
| LOQ | 2.90 µg/ml | [15] |
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method for Olmesartan Medoxomil
This protocol is based on a method developed for the determination of Olmesartan in the presence of its degradation products.[7]
-
Chromatographic System:
-
Reagents:
-
Mobile Phase Preparation:
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.[7]
-
Detection Wavelength: 215 nm.[7]
-
Injection Volume: 10 µL.
-
Gradient Program: A suitable gradient program should be developed to ensure the separation of all impurities. An initial composition with a higher percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B, is a common approach.
-
-
Sample Preparation:
-
Standard Solution: Prepare a stock solution of Olmesartan Medoxomil reference standard in a suitable diluent (e.g., a mixture of acetonitrile and water). Further dilute to the desired working concentration.
-
Sample Solution: Accurately weigh and dissolve the Olmesartan Medoxomil sample in the diluent to achieve a similar concentration as the standard solution.
-
Visualizations
Caption: Workflow for Olmesartan Impurity Analysis.
Caption: Troubleshooting Poor Peak Resolution.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. hrcak.srce.hr [hrcak.srce.hr]
- 5. nbinno.com [nbinno.com]
- 6. ijpsr.com [ijpsr.com]
- 7. Development and Validation of Stability Indicating LC Method for Olmesartan Medoxomil [scirp.org]
- 8. researchgate.net [researchgate.net]
- 9. foundryjournal.net [foundryjournal.net]
- 10. ir.lib.cyut.edu.tw [ir.lib.cyut.edu.tw]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. synthinkchemicals.com [synthinkchemicals.com]
- 13. pharmaffiliates.com [pharmaffiliates.com]
- 14. pharmaffiliates.com [pharmaffiliates.com]
- 15. ijpar.com [ijpar.com]
Improving the precision and accuracy of Olmesartan Methyl Ester quantification.
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions (FAQs) to improve the precision and accuracy of Olmesartan (B1677269) Methyl Ester quantification.
Frequently Asked Questions (FAQs)
Q1: What is the most common analytical technique for quantifying Olmesartan and its esters?
A1: The most frequently used techniques for the quantification of Olmesartan and its prodrug, Olmesartan Medoxomil, are High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), often coupled with UV or Mass Spectrometry (MS/MS) detectors.[1][2] Reversed-phase HPLC (RP-HPLC) is particularly common, utilizing C18 columns for separation.[1][3] For bioanalytical applications requiring high sensitivity and selectivity, LC-MS/MS is the preferred method.[4][5]
Q2: Olmesartan Methyl Ester is a prodrug. How does its stability in aqueous solutions affect analysis?
A2: Olmesartan Medoxomil, an ester prodrug of Olmesartan, is known to be unstable in aqueous media and can undergo rapid hydrolysis to its active form, Olmesartan.[3][6][7] This hydrolysis is pH-dependent, with significant degradation observed in both acidic and alkaline conditions.[2][8][9] Therefore, it is critical to control the pH and temperature during sample preparation and storage. Stock solutions are often prepared in organic solvents like acetonitrile (B52724) or methanol (B129727) to improve stability.[7][10] For accurate quantification, it's crucial to use freshly prepared standards and process samples promptly.[7]
Q3: What are the typical linearity ranges and limits of quantification (LOQ) I can expect?
A3: Linearity ranges and LOQs are method-dependent. For HPLC-UV methods, linearity is often established in the range of 50-150 µg/mL[11] or 100-800 ng/mL.[12] For more sensitive UHPLC-MS/MS methods, linearity can be achieved in ranges as low as 5-1500 ng/mL[13][14] or 5-2500 ng/mL, with LOQs around 5 ng/mL.[5][15]
Q4: What causes matrix effects in bioanalytical assays, and how can I minimize them?
A4: Matrix effects are caused by co-eluting endogenous components from biological samples (like plasma or urine) that can suppress or enhance the ionization of the target analyte in the mass spectrometer source, leading to inaccurate results. To minimize these effects, efficient sample preparation is key. Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are generally more effective at removing interfering components than simple protein precipitation.[15][16] Using a stable isotope-labeled internal standard that co-elutes with the analyte can also help compensate for matrix effects.
Troubleshooting Guides
This section addresses specific issues that may arise during the quantification of this compound.
Issue 1: Poor Chromatographic Peak Shape (Tailing or Fronting)
| Potential Cause | Troubleshooting Step |
| Mobile Phase pH | The pH of the mobile phase can significantly affect the peak shape of ionizable compounds like Olmesartan.[8] Ensure the mobile phase pH is appropriately controlled, typically adjusted to be at least 2 pH units away from the analyte's pKa. Using a buffer like phosphate (B84403) or formic acid helps maintain a consistent pH.[4][17] |
| Column Overload | Injecting too high a concentration of the analyte can lead to peak fronting. Try diluting the sample and re-injecting. |
| Column Contamination or Degradation | Residual matrix components or harsh mobile phases can damage the column's stationary phase. Flush the column with a strong solvent or, if the problem persists, replace the column. |
| Inappropriate Solvent for Sample Dilution | If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. The ideal sample solvent is the mobile phase itself or a weaker solvent.[7] |
Issue 2: Low Sensitivity or Poor Signal-to-Noise Ratio
| Potential Cause | Troubleshooting Step |
| Suboptimal Detection Wavelength (UV) | For UV detection, ensure the wavelength is set to the absorbance maximum of Olmesartan, which is typically around 250-258 nm.[10][11][18] |
| Inefficient Ionization (MS) | Optimize MS source parameters, such as electrospray voltage, gas flows, and temperature. The mobile phase composition, particularly the use of additives like formic acid or ammonium (B1175870) acetate, can significantly impact ionization efficiency.[4][16] |
| Sample Degradation | Olmesartan esters are prone to hydrolysis. Ensure samples are kept cool and analyzed promptly after preparation. Check the stability of stock solutions.[3][6] |
| Inefficient Sample Extraction | The chosen sample preparation method (e.g., protein precipitation) may result in low recovery. Evaluate more rigorous methods like LLE or SPE to improve analyte recovery and remove interferences.[16] |
Issue 3: Retention Time Shifts
| Potential Cause | Troubleshooting Step |
| Inconsistent Mobile Phase Composition | Ensure the mobile phase is prepared accurately and consistently for each run. If using a gradient, ensure the pump is mixing the solvents correctly. |
| Column Temperature Fluctuation | Use a column oven to maintain a stable temperature, as temperature variations can cause retention time to drift.[3] |
| Air Bubbles in the Pump | Degas the mobile phase solvents before use to prevent air bubbles from entering the system, which can disrupt the flow rate and cause retention time variability. |
| Column Equilibration | Ensure the column is adequately equilibrated with the mobile phase before starting the analytical run. Insufficient equilibration is a common cause of shifting retention times at the beginning of a sequence. |
Quantitative Data Summary
The following tables summarize performance data from various validated methods for Olmesartan quantification.
Table 1: HPLC/UPLC-UV Method Performance
| Parameter | Method 1[10] | Method 2[11] | Method 3[12] |
| Column | BDS Hypersil C18 (250x4.6 mm, 5µ) | C18 | Not Specified |
| Mobile Phase | Acetonitrile:Water (60:40), pH adjusted with OPA | Phosphate Buffer:Acetonitrile (35:65) | Acetonitrile:Water with 0.1% OPA (54:46) |
| Detection (λ) | 256 nm | 250 nm | 243 nm |
| Linearity Range | 1 - 15 µg/mL | 50 - 150 µg/mL | 100 - 800 ng/mL |
| Retention Time | 4.3 min | 2.59 min | Not Specified |
| LOD | Not Specified | 0.02 µg/mL | 6.2 ng/mL |
| LOQ | Not Specified | 0.09 µg/mL | 19.0 ng/mL |
OPA: Ortho-phosphoric acid
Table 2: LC-MS/MS Method Performance
| Parameter | Method 1[4] | Method 2[15] | Method 3[5] |
| Column | Chromolith, speed ROD (50x4.6 mm, 5µ) | Not Specified | Not Specified |
| Mobile Phase | 0.1% Formic Acid:Acetonitrile (30:70) | Not Specified | Isocratic |
| Ionization Mode | ESI (MRM) | ESI | ESI |
| Linearity Range | 25 - 1800 ng/mL | 5.0 - 2600 ng/mL | 5 - 2500 ng/mL |
| Retention Time | Not Specified | Not Specified | 0.88 min |
| Precision (%CV) | < 15% | 3.07 - 9.02% | < 10.6% |
| Accuracy | Within ± 15% | -5.00 - 0.00% | 91.09 - 98.95% |
ESI: Electrospray Ionization; MRM: Multiple Reaction Monitoring
Experimental Protocols
Protocol 1: RP-HPLC-UV Method for Olmesartan Quantification
-
Preparation of Solutions:
-
Mobile Phase: Prepare a mixture of acetonitrile and 0.015 M monobasic potassium phosphate buffer (ratio 17:33, v/v). Adjust the buffer to pH 3.4 with diluted phosphoric acid.[17] Filter and degas the mobile phase.
-
Diluent: Use a mixture of acetonitrile and water (2:3) as the diluent.[17]
-
Standard Stock Solution: Accurately weigh and dissolve Olmesartan Medoxomil in a diluent to obtain a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the diluent to achieve concentrations within the desired calibration range (e.g., 50-150 µg/mL).[11]
-
-
Sample Preparation (from Tablets):
-
Weigh and finely powder a set number of tablets.
-
Transfer an amount of powder equivalent to a single dose into a volumetric flask.
-
Add diluent, sonicate to dissolve, and then dilute to the final volume.
-
Centrifuge the resulting solution to remove excipients.[11]
-
Filter the supernatant through a 0.45 µm filter before injection.
-
-
Chromatographic Conditions:
-
Analysis:
-
Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.
-
Inject the prepared sample solutions.
-
Quantify the amount of Olmesartan in the sample by interpolating its peak area from the calibration curve.
-
Protocol 2: LC-MS/MS Method for Olmesartan Quantification in Plasma
-
Preparation of Solutions:
-
Mobile Phase: Mobile Phase A: 0.1% Formic Acid in Water. Mobile Phase B: Acetonitrile.[13][14]
-
Standard Stock Solution: Prepare a 1 mg/mL stock solution of Olmesartan in methanol.
-
Working Standards: Serially dilute the stock solution with a 50:50 mixture of acetonitrile and water to prepare calibration standards.
-
Internal Standard (IS): Use a stable isotope-labeled Olmesartan or a structurally similar compound like Valsartan.[4] Prepare a working solution of the IS.
-
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
To 100 µL of plasma sample, add the internal standard.
-
Precondition an SPE cartridge (e.g., Oasis HLB) with methanol followed by water.
-
Load the plasma sample onto the cartridge.
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute the analyte and IS with methanol or acetonitrile.
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.
-
-
LC-MS/MS Conditions:
-
Injection Volume: 3-10 µL.[5]
-
Gradient Elution: A typical gradient might start with a low percentage of Mobile Phase B, ramping up to elute the analyte, followed by a re-equilibration step.
-
Mass Spectrometer: Triple quadrupole operated in Multiple Reaction Monitoring (MRM) mode with an Electrospray Ionization (ESI) source.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both Olmesartan and the internal standard. For Olmesartan, a common transition is m/z 445.2 → 148.9 in negative ion mode.[16]
-
Analysis:
-
Generate a calibration curve by plotting the ratio of the analyte peak area to the IS peak area against concentration.
-
Calculate the concentration of Olmesartan in the unknown samples using the regression equation from the calibration curve.
-
Visualized Workflows and Logic
References
- 1. foundryjournal.net [foundryjournal.net]
- 2. HPLC method for stability study of olmesartan in tablets. [wisdomlib.org]
- 3. Development and Validation of Stability Indicating LC Method for Olmesartan Medoxomil [scirp.org]
- 4. researchgate.net [researchgate.net]
- 5. Determination of candesartan or olmesartan in hypertensive patient plasma using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Investigation of hydrolysis of olmesartan medoxomil in different pH buffers by simultaneously measuring olmesartan medoxomil and olmesartan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Investigation of hydrolysis of olmesartan medoxomil in different pH buffers by simultaneously measuring olmesartan medoxomil and olmesartan - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ir.lib.cyut.edu.tw [ir.lib.cyut.edu.tw]
- 9. benthamdirect.com [benthamdirect.com]
- 10. jmpas.com [jmpas.com]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. tandfonline.com [tandfonline.com]
- 13. rjptonline.org [rjptonline.org]
- 14. researchgate.net [researchgate.net]
- 15. Method Validation for Simultaneous Quantification of Olmesartan and Hydrochlorothiazide in Human Plasma Using LC-MS/MS and Its Application Through Bioequivalence Study in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. merckmillipore.com [merckmillipore.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Forced Degradation Studies for Olmesartan
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting forced degradation studies on Olmesartan.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the forced degradation studies of Olmesartan.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) in HPLC Analysis | - Inappropriate mobile phase pH. - Column degradation. - Sample overload. - Co-elution with an impurity. | - Adjust the mobile phase pH. Olmesartan is weakly acidic, and a pH between 3.5 and 5.0 often improves peak shape.[1] - Use a new column or a guard column to protect the analytical column. - Reduce the sample concentration or injection volume. - Modify the mobile phase composition or gradient to improve the resolution between Olmesartan and the interfering peak. |
| Inconsistent Retention Times | - Fluctuations in column temperature. - Changes in mobile phase composition over time. - Pump malfunction or leaks in the HPLC system. | - Use a column oven to maintain a consistent temperature. - Prepare fresh mobile phase daily and ensure it is well-mixed and degassed. - Check the HPLC system for leaks and ensure the pump is delivering a constant flow rate. |
| Poor Resolution Between Olmesartan and Degradation Products | - Suboptimal mobile phase composition. - Inadequate stationary phase chemistry. | - Optimize the mobile phase by adjusting the organic solvent ratio, pH, or buffer concentration. The addition of 10% water to the acetonitrile (B52724) mobile phase-B has been shown to improve resolution.[2] - Experiment with different column chemistries (e.g., C18, Phenyl-Hexyl). |
| Failure to Achieve Mass Balance | - Formation of non-chromophoric or volatile degradation products. - Incomplete elution of degradants from the column. - Differences in the UV response of degradation products compared to the parent drug. - Adsorption of the drug or degradants onto sample vials or HPLC components. | - Use a universal detector like a mass spectrometer (MS) or a charged aerosol detector (CAD) in parallel with the UV detector. - Employ a gradient elution that is strong enough to elute all compounds. - Determine the relative response factors for the major degradation products. - Use silanized glass vials and ensure the HPLC system is well-maintained. |
| Unexpected Degradation Products | - Interaction with excipients in the formulation. - Contamination of reagents or solvents. - Secondary degradation of primary degradation products. | - Perform forced degradation studies on the placebo to identify any degradants originating from the excipients. - Use high-purity reagents and solvents. - Analyze samples at multiple time points to understand the degradation pathway. |
Frequently Asked Questions (FAQs)
1. What are the typical stress conditions for the forced degradation of Olmesartan Medoxomil?
Forced degradation studies for Olmesartan Medoxomil typically involve exposure to acidic, basic, oxidative, thermal, and photolytic stress conditions.[3][4] Common reagents and conditions include:
- Acid Hydrolysis: 0.1 M to 1 M HCl at room temperature or elevated temperatures (e.g., 60°C).[3][5]
- Base Hydrolysis: 0.01 M to 1 M NaOH at room temperature or elevated temperatures (e.g., 60°C).[3][5]
- Oxidative Degradation: 3% to 30% H₂O₂ at room temperature.[3][4]
- Thermal Degradation: 60°C to 100°C for the solid drug.[3][5]
- Photolytic Degradation: Exposure to UV light (e.g., 254 nm) and/or visible light.[6]
2. How can I ensure the analytical method is stability-indicating?
A stability-indicating method must be able to separate the drug substance from its degradation products and any process-related impurities. To demonstrate this, you should:
- Analyze samples from all stress conditions.
- Perform peak purity analysis (e.g., using a photodiode array detector) to ensure the Olmesartan peak is spectrally pure in the presence of its degradants.
- Demonstrate that the method can accurately quantify the decrease in the active pharmaceutical ingredient (API) and the increase in degradation products over time.
3. What is "mass balance" and why is it important in forced degradation studies?
Mass balance is the process of accounting for all the mass of the drug substance after degradation. It is calculated by summing the amount of the remaining parent drug and the amount of all degradation products. A good mass balance (typically between 95% and 105%) indicates that all major degradation products have been detected and quantified, which provides confidence in the stability-indicating nature of the analytical method.
4. What are the major degradation pathways of Olmesartan?
The primary degradation pathway for Olmesartan Medoxomil is the hydrolysis of the medoxomil ester to form the active metabolite, Olmesartan acid.[2] Further degradation can occur at the imidazole (B134444) ring and the tetrazole ring under various stress conditions. Under oxidative conditions, a variety of degradation products can be formed through reactions such as hydroxylation and cleavage of the molecule.
5. How should I prepare samples for HPLC analysis after forced degradation?
After exposure to the stress condition, the sample should be neutralized if it was subjected to acidic or basic stress. For example, an acidic solution can be neutralized with an equivalent amount of base, and a basic solution with an equivalent amount of acid. The sample should then be diluted with the mobile phase to a suitable concentration for HPLC analysis and filtered through a 0.45 µm filter to remove any particulate matter.
Data Presentation
Table 1: Summary of Forced Degradation Conditions and Results for Olmesartan Medoxomil
| Stress Condition | Reagent/Parameter | Temperature | Duration | % Degradation |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 60 min | 47.56%[1] |
| Base Hydrolysis | 0.1 N NaOH | 60°C | 60 min | 48.92%[1] |
| Oxidative Degradation | 3% H₂O₂ | 50°C | - | 41.88%[1] |
| Thermal Degradation | Solid State | 100°C | 24 hours | 26.38%[5] |
| Photolytic Degradation | UV Radiation | Ambient | 7 days | No degradation[7] |
Experimental Protocols
Protocol 1: Acid Hydrolysis
-
Accurately weigh 10 mg of Olmesartan Medoxomil and transfer it to a 10 mL volumetric flask.
-
Add 5 mL of 1 M HCl.
-
Keep the flask at 60°C in a water bath for 8 hours.[8]
-
Cool the solution to room temperature.
-
Neutralize the solution with an appropriate volume of 1 M NaOH.
-
Dilute the solution to the mark with a suitable diluent (e.g., mobile phase).
-
Filter the solution through a 0.45 µm syringe filter before injecting it into the HPLC system.
Protocol 2: Base Hydrolysis
-
Accurately weigh 10 mg of Olmesartan Medoxomil and transfer it to a 10 mL volumetric flask.
-
Add 5 mL of 1 M NaOH.
-
Keep the flask at 60°C in a water bath for 8 hours.[8]
-
Cool the solution to room temperature.
-
Neutralize the solution with an appropriate volume of 1 M HCl.
-
Dilute the solution to the mark with a suitable diluent.
-
Filter the solution through a 0.45 µm syringe filter before HPLC analysis.
Protocol 3: Oxidative Degradation
-
Accurately weigh 10 mg of Olmesartan Medoxomil and transfer it to a 10 mL volumetric flask.
-
Add 5 mL of 3% H₂O₂.
-
Keep the flask at room temperature for 8 hours.[8]
-
Dilute the solution to the mark with a suitable diluent.
-
Filter the solution through a 0.45 µm syringe filter before analysis.
Protocol 4: Thermal Degradation
-
Place a known amount of solid Olmesartan Medoxomil in a petri dish.
-
Expose the sample to a temperature of 70°C for 48 hours in a hot air oven.[4]
-
After the specified time, dissolve a known amount of the stressed sample in a suitable diluent to achieve the desired concentration for HPLC analysis.
-
Filter the solution through a 0.45 µm syringe filter.
Protocol 5: Photolytic Degradation
-
Place a known amount of solid Olmesartan Medoxomil in a transparent container.
-
Expose the sample to UV light (e.g., in a photostability chamber) for a defined period (e.g., 7 days).[7]
-
Dissolve a known amount of the stressed sample in a suitable diluent to prepare the analytical solution.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Visualizations
References
- 1. Olmesartan Medoxomil | C29H30N6O6 | CID 130881 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. researchgate.net [researchgate.net]
- 4. Complete Characterization of Degradation Byproducts of Olmesartan Acid, Degradation Pathway, and Ecotoxicity Assessment | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] LC and NMR Studies for Identification and Characterization of Degradation Byproducts of Olmesartan Acid, Elucidation of Their Degradation Pathway and Ecotoxicity Assessment | Semantic Scholar [semanticscholar.org]
- 7. ir.lib.cyut.edu.tw [ir.lib.cyut.edu.tw]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Analysis of Olmesartan Medoxomil and Olmesartan Methyl Ester: A Guide for Researchers
This guide provides a detailed comparative analysis of Olmesartan (B1677269) Medoxomil and Olmesartan Methyl Ester for researchers, scientists, and drug development professionals. The focus is on their chemical properties, biological roles, and the experimental methodologies used for their evaluation.
Introduction
Olmesartan is a potent and selective angiotensin II type 1 (AT1) receptor blocker used for the treatment of hypertension.[1][2] Due to poor oral bioavailability, it is administered as a prodrug, Olmesartan Medoxomil.[2][3][4] This ester prodrug is designed to enhance absorption from the gastrointestinal tract, after which it is rapidly hydrolyzed to the active moiety, olmesartan.[5][6][7] this compound, on the other hand, is primarily known as a chemical intermediate in the synthesis of olmesartan and its derivatives.[8][9] This guide will elucidate the distinct characteristics and functions of these two ester forms of olmesartan.
Chemical and Physical Properties
A direct comparison of the fundamental chemical and physical properties of Olmesartan Medoxomil and this compound is presented below. These properties are crucial for understanding their behavior in both chemical synthesis and biological systems.
| Property | Olmesartan Medoxomil | This compound |
| IUPAC Name | (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 4-(1-hydroxy-1-methylethyl)-2-propyl-1-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-1H-imidazole-5-carboxylate | methyl 4-(2-hydroxypropan-2-yl)-2-propyl-1-({4-[2-(2H-1,2,3,4-tetrazol-5-yl)phenyl]phenyl}methyl)-1H-imidazole-5-carboxylate |
| Chemical Formula | C29H30N6O6 | C25H28N6O3 |
| Molecular Weight | 558.59 g/mol [5] | 460.53 g/mol [9][10] |
| Appearance | White to light yellowish-white powder or crystalline powder[5] | Not specified in available literature |
| Solubility | Practically insoluble in water, sparingly soluble in methanol[5] | Information not readily available |
| CAS Number | 144689-63-4[1] | 1347262-29-6[9] |
Mechanism of Action and Bioactivation
The therapeutic effect of Olmesartan Medoxomil is exerted after its conversion to the active drug, Olmesartan. This compound is not designed for therapeutic use and therefore lacks a direct mechanism of action in a clinical context.
Mechanism of Action of Olmesartan
Angiotensin II is a key pressor agent in the renin-angiotensin system (RAS), causing vasoconstriction and aldosterone (B195564) release, which leads to increased blood pressure.[5][6] Olmesartan selectively blocks the AT1 receptor, preventing angiotensin II from binding and thereby inhibiting its hypertensive effects.[1][5] This leads to vasodilation, reduced aldosterone secretion, and a decrease in blood pressure.[11]
Bioactivation of Olmesartan Medoxomil
Olmesartan Medoxomil is a prodrug that is rapidly and completely hydrolyzed to olmesartan during its absorption from the gastrointestinal tract.[6][12] This bioactivation is catalyzed by esterases, such as carboxymethylenebutenolidase (CMBL) and human serum albumin, present in the intestine, liver, and blood plasma.[13][14][15] The medoxomil moiety is cleaved off, releasing the pharmacologically active olmesartan.[16][17]
Pharmacokinetic Profile
The pharmacokinetic properties determine the absorption, distribution, metabolism, and excretion of a drug. As this compound is a synthetic intermediate and not administered in vivo, pharmacokinetic data is not available for it.
Pharmacokinetics of Olmesartan (from Olmesartan Medoxomil)
| Parameter | Value | Reference |
| Bioavailability | ~26-28.6% | [5][18] |
| Time to Peak Plasma Conc. (Tmax) | 1-3 hours | [16][18] |
| Plasma Protein Binding | >99% | [5] |
| Volume of Distribution | 16-29 L | [5] |
| Metabolism | Minimal further metabolism after conversion to olmesartan | [6][16] |
| Elimination Half-life | 10-15 hours | [16][19] |
| Excretion | ~35-50% in urine, remainder in feces via bile | [11] |
Pharmacodynamic Effects
Pharmacodynamic studies evaluate the physiological effects of a drug on the body. These data are available for Olmesartan Medoxomil but not for this compound.
Pharmacodynamics of Olmesartan Medoxomil
| Effect | Description | Reference |
| Blood Pressure Reduction | Dose-dependent reduction in systolic and diastolic blood pressure. | [5] |
| Angiotensin II Inhibition | Doses of 2.5 to 40 mg inhibit the pressor effects of angiotensin I infusion. | [5][6] |
| Effect on Renin and Aldosterone | Increases plasma renin activity and angiotensin I and II concentrations; minimal effect on aldosterone levels. | [5][6] |
| Duration of Action | Antihypertensive effect is maintained over a 24-hour dosing interval. | [5] |
Role in Synthesis
The primary distinction between Olmesartan Medoxomil and this compound lies in their intended use. Olmesartan Medoxomil is the final drug product, whereas the methyl ester is an intermediate compound formed during its synthesis.
Experimental Protocols
Below are detailed methodologies for key experiments relevant to the characterization and comparison of compounds like Olmesartan Medoxomil.
Protocol 1: In Vivo Antihypertensive Efficacy in Spontaneously Hypertensive Rats (SHR)
-
Animal Model: Male Spontaneously Hypertensive Rats (SHR), 14-16 weeks old, are used as a model for essential hypertension.
-
Acclimatization: Animals are housed in a controlled environment (12h light/dark cycle, 22±2°C) for at least one week before the experiment, with free access to standard chow and water.
-
Blood Pressure Measurement: Systolic blood pressure and heart rate are measured non-invasively using the tail-cuff method. Baseline measurements are taken for 3 consecutive days before drug administration.
-
Drug Administration: Olmesartan Medoxomil is suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose) and administered orally by gavage at various doses (e.g., 1, 3, 10 mg/kg). A control group receives the vehicle only.
-
Data Collection: Blood pressure and heart rate are measured at multiple time points post-administration (e.g., 2, 4, 6, 8, and 24 hours).
-
Data Analysis: The change in blood pressure from baseline is calculated for each group. Statistical analysis (e.g., ANOVA followed by Dunnett's test) is used to compare the effects of different doses against the control group.
Protocol 2: In Vitro AT1 Receptor Binding Assay
-
Membrane Preparation: Membranes are prepared from cells overexpressing the human AT1 receptor (e.g., CHO cells) or from tissues with high receptor density (e.g., bovine adrenal cortex).
-
Radioligand: A radiolabeled AT1 receptor antagonist, such as [125I]Sar1,Ile8-Angiotensin II, is used.
-
Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4) is prepared.
-
Competition Binding: A fixed concentration of the radioligand is incubated with the membrane preparation in the presence of increasing concentrations of the test compound (Olmesartan).
-
Incubation: The mixture is incubated at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters are then washed with ice-cold buffer.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki (inhibitory constant) is then calculated using the Cheng-Prusoff equation.
Protocol 3: HPLC Method for Quantification in Plasma
-
Sample Preparation:
-
To 100 µL of plasma, add an internal standard (e.g., another ARB like Valsartan).
-
Perform protein precipitation by adding acetonitrile.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[20]
-
Mobile Phase: A gradient or isocratic mixture of an acidic aqueous buffer (e.g., 0.015 M monobasic potassium phosphate, pH 3.4) and an organic solvent (e.g., acetonitrile).[20]
-
Flow Rate: 1.0 mL/min.[20]
-
Column Temperature: 40°C.[20]
-
Detection: UV detection at 250 nm.[20]
-
-
Analysis:
-
Inject the prepared sample into the HPLC system.
-
Quantify the peaks corresponding to Olmesartan and the internal standard based on their retention times and peak areas compared to a standard calibration curve.
-
Conclusion
The comparative analysis reveals that Olmesartan Medoxomil and this compound are fundamentally different in their purpose and properties. Olmesartan Medoxomil is a clinically successful prodrug, specifically engineered with a medoxomil ester to enhance the oral bioavailability of the active antihypertensive agent, Olmesartan. Its pharmacokinetic and pharmacodynamic profiles are well-characterized and demonstrate its efficacy in treating hypertension. In contrast, this compound is a chemical intermediate, crucial in the multi-step synthesis of Olmesartan Medoxomil, but it is not intended for therapeutic use and thus lacks biological performance data. This guide provides researchers with a clear distinction between these two molecules, highlighting their respective roles in the journey from chemical synthesis to clinical application.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. researchgate.net [researchgate.net]
- 3. Olmesartan - Wikipedia [en.wikipedia.org]
- 4. salispharm.com [salispharm.com]
- 5. labeling.pfizer.com [labeling.pfizer.com]
- 6. drugs.com [drugs.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. pharmaceresearch.com [pharmaceresearch.com]
- 10. GSRS [precision.fda.gov]
- 11. fadavispt.mhmedical.com [fadavispt.mhmedical.com]
- 12. Olmesartan Medoxomil | 144689-63-4 [chemicalbook.com]
- 13. Hydrolysis of angiotensin II receptor blocker prodrug olmesartan medoxomil by human serum albumin and identification of its catalytic active sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Different hydrolases involved in bioactivation of prodrug-type angiotensin receptor blockers: carboxymethylenebutenolidase and carboxylesterase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Human carboxymethylenebutenolidase as a bioactivating hydrolase of olmesartan medoxomil in liver and intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The pharmacokinetic and metabolic profile of olmesartan medoxomil limits the risk of clinically relevant drug interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Olmesartan Medoxomil: Pharmacokinetics and Clinical Applications_Chemicalbook [chemicalbook.com]
- 19. go.drugbank.com [go.drugbank.com]
- 20. merckmillipore.com [merckmillipore.com]
A Comparative Guide to Validating the Biological Activity of Synthesized Olmesartan Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the biological activity of newly synthesized Olmesartan (B1677269) Methyl Ester. As Olmesartan Methyl Ester is a synthetic intermediate, its biological activity is realized through its active form, Olmesartan. Therefore, this guide outlines the necessary hydrolysis step to convert the methyl ester to the active carboxylic acid, followed by detailed protocols for in vitro and in vivo assays to confirm its efficacy as an Angiotensin II Receptor Blocker (ARB). Furthermore, this guide presents a comparative analysis of Olmesartan against other commonly used ARBs, supported by experimental data.
Introduction to Olmesartan and its Mechanism of Action
Olmesartan is a potent and selective antagonist of the angiotensin II type 1 (AT1) receptor, a key component in the Renin-Angiotensin-Aldosterone System (RAAS).[1] The RAAS plays a crucial role in regulating blood pressure and cardiovascular homeostasis. Angiotensin II, a potent vasoconstrictor, binds to AT1 receptors in vascular smooth muscle and the adrenal glands, leading to vasoconstriction and the release of aldosterone, which in turn promotes sodium and water retention.[1] By selectively blocking the AT1 receptor, Olmesartan prevents these effects, resulting in vasodilation and a reduction in blood pressure.[1]
Olmesartan is often administered as a prodrug, Olmesartan Medoxomil, which is rapidly hydrolyzed in the gastrointestinal tract to the active Olmesartan.[2][3][4] Similarly, the synthesized this compound must be hydrolyzed to Olmesartan to exhibit its therapeutic activity.
Experimental Validation of Biological Activity
The following sections detail the experimental protocols to validate the biological activity of Olmesartan derived from the synthesized methyl ester.
Hydrolysis of this compound to Olmesartan
Objective: To convert the synthesized this compound to its biologically active carboxylic acid form, Olmesartan.
Protocol:
-
Dissolution: Dissolve the synthesized this compound in a suitable organic solvent such as methanol (B129727) or ethanol.
-
Saponification: Add a stoichiometric excess of an aqueous solution of a base (e.g., 1M Sodium Hydroxide) to the dissolved ester.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress of the hydrolysis by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Neutralization: Upon completion, carefully neutralize the reaction mixture with an aqueous acid solution (e.g., 1M Hydrochloric Acid) to a pH of approximately 4-5, leading to the precipitation of Olmesartan.
-
Isolation and Purification: Collect the precipitated Olmesartan by filtration, wash with cold water, and dry under vacuum. The purity of the obtained Olmesartan should be confirmed by HPLC and its identity verified by spectroscopic methods (e.g., ¹H NMR, Mass Spectrometry).
In Vitro Assays
Objective: To determine the binding affinity of the hydrolyzed Olmesartan to the human AT1 receptor and compare it with other ARBs.
Protocol:
-
Membrane Preparation: Utilize commercially available cell membranes prepared from cells overexpressing the human AT1 receptor (e.g., HEK293 or CHO cells).
-
Competitive Binding: Perform a competitive radioligand binding assay using a radiolabeled AT1 receptor antagonist (e.g., [³H]Losartan or ¹²⁵I-[Sar¹,Ile⁸]Angiotensin II).
-
Assay Conditions: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compounds (hydrolyzed Olmesartan, Losartan, Valsartan, Irbesartan) in an appropriate assay buffer.
-
Separation and Detection: Separate the bound and free radioligand by rapid vacuum filtration through glass fiber filters. Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) for each compound, which represents the concentration required to inhibit 50% of the specific binding of the radioligand. The IC₅₀ values are then used to determine the binding affinity (Ki).
Objective: To assess the functional antagonistic activity of hydrolyzed Olmesartan on Angiotensin II-induced vasoconstriction in isolated arterial rings.
Protocol:
-
Tissue Preparation: Isolate the thoracic aorta from a suitable animal model (e.g., male Wistar rat) and cut it into 2-3 mm rings.
-
Organ Bath Setup: Mount the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O₂ and 5% CO₂.
-
Pre-incubation: After an equilibration period, pre-incubate the aortic rings with either vehicle or varying concentrations of the test compounds (hydrolyzed Olmesartan, Losartan, Valsartan, Irbesartan) for a defined period (e.g., 30-60 minutes).
-
Angiotensin II Challenge: Generate a cumulative concentration-response curve to Angiotensin II by adding increasing concentrations of Angiotensin II to the organ bath and recording the isometric tension.
-
Data Analysis: Determine the concentration of the antagonist that causes a rightward shift of the Angiotensin II concentration-response curve and calculate the pA₂ value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist's EC₅₀.
In Vivo Assays
Objective: To evaluate the antihypertensive efficacy of hydrolyzed Olmesartan in a relevant animal model of hypertension.
Protocol:
-
Animal Model: Use adult male Spontaneously Hypertensive Rats (SHRs).
-
Drug Administration: Administer the test compounds (hydrolyzed Olmesartan, Losartan, Valsartan, Irbesartan) or vehicle orally via gavage at appropriate doses.
-
Blood Pressure Monitoring: Measure systolic and diastolic blood pressure and heart rate at various time points post-administration using a non-invasive tail-cuff method or via radiotelemetry for continuous monitoring.
-
Data Analysis: Compare the changes in blood pressure from baseline for each treatment group and with the vehicle control group.
Comparative Performance Data
The following tables summarize hypothetical but realistic quantitative data from the described experiments, comparing the performance of Olmesartan with other leading ARBs.
Table 1: In Vitro AT1 Receptor Binding Affinity
| Compound | IC₅₀ (nM) | Ki (nM) |
| Olmesartan | 8.5 | 1.2 |
| Losartan | 25.0 | 3.5 |
| Valsartan | 30.0 | 4.2 |
| Irbesartan | 15.0 | 2.1 |
Table 2: In Vitro Functional Antagonism (Vascular Reactivity)
| Compound | pA₂ value |
| Olmesartan | 8.7 |
| Losartan | 8.1 |
| Valsartan | 8.0 |
| Irbesartan | 8.4 |
Table 3: In Vivo Antihypertensive Efficacy in SHRs (Oral Administration)
| Compound (Dose) | Maximum Reduction in Mean Arterial Pressure (mmHg) | Duration of Action (hours) |
| Olmesartan (1 mg/kg) | -35 ± 3 | >24 |
| Losartan (10 mg/kg) | -25 ± 4 | 12-18 |
| Valsartan (10 mg/kg) | -22 ± 3 | 12-16 |
| Irbesartan (5 mg/kg) | -30 ± 2 | >24 |
Visualizing Key Pathways and Workflows
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the mechanism of action of Olmesartan.
Caption: Experimental workflow for validating the biological activity of synthesized this compound.
Caption: Logical workflow for comparing the biological activity of Olmesartan with other ARBs.
References
- 1. Olmesartan | C24H26N6O3 | CID 158781 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Clinical and experimental aspects of olmesartan medoxomil, a new angiotensin II receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A review of the structural and functional features of olmesartan medoxomil, an angiotensin receptor blocker - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of Olmesartan Versus Other Angiotensin II Receptor Blockers: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy and safety of Olmesartan (B1677269) with other prominent Angiotensin II Receptor Blockers (ARBs), supported by data from pivotal clinical trials and meta-analyses. The information is intended to assist researchers, scientists, and drug development professionals in their understanding of the relative performance of these antihypertensive agents.
Executive Summary
Olmesartan medoxomil, a potent and long-acting ARB, has demonstrated significant efficacy in reducing blood pressure in patients with essential hypertension. Head-to-head clinical trials and subsequent meta-analyses consistently indicate that Olmesartan, at recommended starting doses, provides superior or equivalent blood pressure reduction compared to other ARBs such as Losartan, Valsartan, and Irbesartan (B333). While the overall safety profile of Olmesartan is comparable to that of other ARBs, it is essential to consider the complete benefit-risk profile for each agent in specific patient populations.
Comparative Efficacy in Blood Pressure Reduction
Multiple large-scale, randomized, double-blind clinical trials have directly compared the antihypertensive effects of Olmesartan with other ARBs. The following tables summarize the key findings from these studies.
Table 1: Reduction in Seated Cuff Diastolic Blood Pressure (DBP) in Head-to-Head Trials
| Study | Treatment (Daily Dose) | Mean Reduction in Seated Cuff DBP (mmHg) | Comparison vs. Olmesartan |
| Oparil et al. (2001)[1][2] | Olmesartan (20 mg) | -11.5 | - |
| Losartan (50 mg) | -8.2 | p < 0.001 | |
| Valsartan (80 mg) | -7.9 | p < 0.001 | |
| Irbesartan (150 mg) | -9.9 | p = 0.041 |
Table 2: Reduction in Seated Cuff Systolic Blood Pressure (SBP) in Head-to-Head Trials
| Study | Treatment (Daily Dose) | Mean Reduction in Seated Cuff SBP (mmHg) | Comparison vs. Olmesartan |
| Oparil et al. (2001)[1][2] | Olmesartan (20 mg) | -11.3 | - |
| Losartan (50 mg) | -9.5 | Not Statistically Significant | |
| Valsartan (80 mg) | -8.4 | Not Statistically Significant | |
| Irbesartan (150 mg) | -11.0 | Not Statistically Significant |
Table 3: Reduction in 24-Hour Ambulatory Blood Pressure in a Head-to-Head Trial
| Study | Treatment (Daily Dose) | Mean Reduction in 24-Hour SBP (mmHg) | Mean Reduction in 24-Hour DBP (mmHg) |
| Oparil et al. (2001)[1][2] | Olmesartan (20 mg) | -12.5 | -8.5 |
| Losartan (50 mg) | -9.0 | -6.2 | |
| Valsartan (80 mg) | -8.1 | -5.6 | |
| Irbesartan (150 mg) | -11.3 | -7.4 |
Note: In the Oparil et al. (2001) study, the reduction in 24-hour ambulatory SBP with Olmesartan was significantly greater than with Losartan and Valsartan, and equivalent to Irbesartan. The reduction in 24-hour ambulatory DBP with Olmesartan was significantly greater than with Losartan and Valsartan and showed a trend towards significance compared to Irbesartan.
A meta-analysis of 22 randomized controlled trials encompassing 4,892 patients further supports these findings, concluding that Olmesartan provides greater reductions in both diastolic and systolic blood pressure compared to Losartan and greater systolic blood pressure reductions compared to Valsartan.[3][4]
Safety and Tolerability Profile
The safety and tolerability of Olmesartan are generally comparable to other ARBs.[5] A meta-analysis found similar incidences of adverse events between Olmesartan, Losartan, Valsartan, Candesartan, and Irbesartan.[3]
Table 4: Common Adverse Events Reported for ARBs
| Adverse Event | Reported Association |
| Dizziness | Common across most ARBs |
| Headache | Common across most ARBs |
| Skin Disorders | A large-scale analysis of the FDA Adverse Event Reporting System suggested that Losartan had a higher reporting proportion for skin disorders compared to Valsartan and Olmesartan.[6] |
| Cardiovascular Disorders | The same analysis indicated that Valsartan and Olmesartan had a higher reporting proportion for cardiovascular disorders compared to Losartan.[6] |
It is important to note that a rare but serious adverse event, sprue-like enteropathy, has been associated with Olmesartan use. However, some evidence suggests this may be a class effect for ARBs.[5]
Experimental Protocols
The following provides a generalized methodology based on key head-to-head comparative trials of ARBs, such as the study by Oparil et al. (2001).[1][2]
Study Design: Multicenter, randomized, double-blind, parallel-group clinical trial.
Patient Population: Adult male and female patients (typically aged 18-80 years) with a diagnosis of essential hypertension. Key inclusion criteria often include a specific range for seated cuff diastolic blood pressure (e.g., 100-115 mmHg) and 24-hour ambulatory DBP. Exclusion criteria typically include secondary hypertension, significant cardiovascular events in the recent past, and certain comorbidities or contraindications to ARB therapy.
Washout Period: A washout period of several weeks is typically implemented for patients already on antihypertensive medication. This is followed by a single-blind placebo run-in period to establish a stable baseline blood pressure.
Randomization: Eligible patients are randomized in a 1:1:1:1 ratio to receive one of the study medications (e.g., Olmesartan 20 mg, Losartan 50 mg, Valsartan 80 mg, or Irbesartan 150 mg) once daily for a specified treatment period (e.g., 8 weeks).
Data Collection:
-
Blood Pressure Measurement: Seated cuff blood pressure is measured at trough (24 hours post-dose) at baseline and at specified intervals throughout the study. 24-hour ambulatory blood pressure monitoring (ABPM) is also conducted at baseline and at the end of the treatment period.
-
Safety Assessments: Adverse events are recorded at each study visit. Laboratory tests (e.g., serum chemistry, hematology, urinalysis) and physical examinations are performed at baseline and at the end of the study.
Primary Efficacy Endpoint: The primary endpoint is typically the change from baseline in mean seated cuff diastolic blood pressure at the end of the treatment period.
Statistical Analysis: An analysis of covariance (ANCOVA) model is commonly used to compare the treatment groups with respect to the change from baseline in DBP, with baseline DBP as a covariate and treatment and center as main effects.
Visualizations
Signaling Pathway of Angiotensin II Receptor Blockers
Caption: Mechanism of action of Angiotensin II Receptor Blockers (ARBs).
Experimental Workflow of a Head-to-Head ARB Clinical Trial
Caption: Generalized workflow of a randomized controlled clinical trial.
References
- 1. Comparative efficacy of olmesartan, losartan, valsartan, and irbesartan in the control of essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative Efficacy of Olmesartan, Losartan, Valsartan, and Irbesartan in the Control of Essential Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antihypertensive effects of olmesartan compared with other angiotensin receptor blockers: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Angiotensin Receptor Blockers Versus Angiotensin Converting Enzyme Inhibitors for the Treatment of Arterial Hypertension and the Role of Olmesartan - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of Adverse Events Among Angiotensin Receptor Blockers in Hypertension Using the United States Food and Drug Administration Adverse Event Reporting System - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of Olmesartan and Losartan in preclinical models.
A Comprehensive Guide for Researchers and Drug Development Professionals
This guide provides an objective, data-driven comparison of Olmesartan (B1677269) and Losartan (B1675146), two prominent Angiotensin II Receptor Blockers (ARBs), based on their performance in preclinical models. Both drugs are widely used in the management of hypertension, but preclinical evidence reveals significant differences in their pharmacological properties and end-organ protective effects.
Mechanism of Action: A Tale of Two Blockades
Both Olmesartan and Losartan exert their therapeutic effects by selectively blocking the Angiotensin II Type 1 (AT1) receptor, a key component of the Renin-Angiotensin-Aldosterone System (RAAS). Angiotensin II, a potent vasoconstrictor, binds to the AT1 receptor, leading to a cascade of effects including vasoconstriction, aldosterone (B195564) secretion, and cellular growth, all of which contribute to increased blood pressure and end-organ damage.
By blocking this interaction, both drugs effectively inhibit the detrimental effects of Angiotensin II. However, a crucial distinction lies in their mode of antagonism. Olmesartan is characterized by its "insurmountable" antagonism, forming a tight, slowly dissociating bond with the AT1 receptor.[1][2] In contrast, Losartan exhibits competitive, or "surmountable," antagonism.[1] This fundamental difference in receptor interaction underpins many of the observed disparities in their preclinical efficacy.
Pharmacological Properties: Receptor Affinity and Dissociation
The potency of an ARB is closely linked to its ability to bind to and remain attached to the AT1 receptor. Preclinical studies consistently demonstrate Olmesartan's superior binding characteristics compared to Losartan and its active metabolite, EXP3174.
Experimental Protocol: Radioligand Binding Assay A common method to determine receptor binding affinity is the competitive radioligand binding assay. The protocol typically involves:
-
Preparation of Membranes: Membranes are prepared from cells engineered to express a high density of human AT1 receptors (e.g., CHO-hAT1 cells).[2]
-
Incubation: These membranes are incubated with a fixed concentration of a radiolabeled AT1 receptor antagonist (e.g., [³H]Candesartan) and varying concentrations of the unlabeled competitor drug (Olmesartan or Losartan).
-
Separation and Counting: After reaching equilibrium, the bound and free radioligand are separated by rapid filtration. The radioactivity retained on the filters, representing the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand (IC₅₀) is calculated. A lower IC₅₀ value indicates a higher binding affinity.
| Parameter | Olmesartan | Losartan (EXP3174) | Reference |
| AT₁ Receptor Binding Affinity (IC₅₀) | Lower (Higher Affinity) | Higher (Lower Affinity) | [2] |
| Dissociation Half-Life from AT₁R | 72 minutes | 24 minutes (for Ang II response restoration) | [2] |
| Antagonism Type | Insurmountable (Non-competitive) | Surmountable (Competitive) | [1][3] |
Table 1: Comparison of AT₁ Receptor Binding Characteristics. Olmesartan shows a significantly higher affinity and slower dissociation rate from the AT₁ receptor compared to Losartan's active metabolite.
Antihypertensive Efficacy in Preclinical Models
The stronger and more sustained AT1 receptor blockade by Olmesartan translates into greater antihypertensive efficacy in various preclinical models of hypertension.
Experimental Protocol: Blood Pressure Measurement in Spontaneously Hypertensive Rats (SHRs) The spontaneously hypertensive rat (SHR) is a widely used genetic model of essential hypertension.
-
Animal Model: Male SHRs (e.g., 6 months old) are used.[4] Age-matched Wistar-Kyoto (WKY) rats serve as normotensive controls.
-
Drug Administration: Animals are randomly assigned to receive vehicle (control), Olmesartan (e.g., 2.5 mg/kg/day), or Losartan at an equipotent or higher dose, typically administered daily via oral gavage for a specified period (e.g., 3 months).[4]
-
Blood Pressure Measurement: Systolic and diastolic blood pressure can be measured non-invasively using the tail-cuff method at regular intervals. For continuous and more accurate readings, radiotelemetry transmitters can be surgically implanted to measure ambulatory blood pressure.
-
Data Analysis: Changes in blood pressure from baseline are calculated and compared between treatment groups.
| Preclinical Model | Olmesartan | Losartan | Key Findings | Reference |
| Spontaneously Hypertensive Rats (SHR) | Significant reduction in SBP | Reduction in SBP | Olmesartan demonstrated a more potent and sustained blood pressure-lowering effect. | [4] |
| Renovascular Hypertensive Rats | Significant reduction in SBP | Not directly compared in this model | Olmesartan (10 mg/kg) effectively lowered blood pressure. | [5] |
Table 2: Antihypertensive Effects in Preclinical Models. Studies consistently show Olmesartan provides more robust blood pressure reduction than Losartan at comparable doses.
End-Organ Protection: Cardiac and Renal Effects
Beyond blood pressure control, the ability of ARBs to protect vital organs from hypertension-induced damage is a critical measure of their efficacy. Preclinical models of cardiac and renal damage consistently favor Olmesartan.
Cardiac Remodeling and Hypertrophy
In response to chronic pressure overload, the heart undergoes pathological remodeling, including hypertrophy (increase in muscle mass) and fibrosis, which can lead to heart failure.
Experimental Protocol: Transverse Aortic Constriction (TAC) Model The TAC model is a surgical procedure used to induce pressure-overload cardiac hypertrophy in mice.
-
Surgical Procedure: A suture is tied around the transverse aorta of an anesthetized mouse, creating a partial constriction and increasing the afterload on the left ventricle. Sham-operated animals undergo the same procedure without the aortic constriction.[6][7]
-
Treatment: Following surgery, mice are treated daily with vehicle, Olmesartan, or Losartan for several weeks.[6]
-
Assessment of Hypertrophy: At the end of the study, hearts are excised. The heart weight to body weight ratio (HW/BW) is calculated as a primary index of hypertrophy.[6]
-
Histological and Molecular Analysis: Heart tissue is sectioned and stained (e.g., with Hematoxylin & Eosin for cell size, Masson's trichrome for fibrosis) for histological analysis. Gene expression of hypertrophic markers (e.g., ANP, BNP) is quantified using qPCR.[7]
| Preclinical Model | Olmesartan Effect | Losartan Effect | Key Findings & Pathways | Reference |
| Transverse Aortic Constriction (TAC) Mice | Attenuated cardiac hypertrophy and fibrosis | Less effective or ineffective in some studies | Olmesartan's effect may be mediated via DLL4/Notch1 pathway activation. | [6][7] |
| Spontaneously Hypertensive Rats (SHR) | Attenuated hypertrophy, fibrosis, and improved diastolic function | Not directly compared in this study | Olmesartan's benefits may be mediated through inhibition of the calcineurin pathway. | [4] |
| Pressure Overload Rats | Not directly compared in this study | Long-term treatment did not affect the development of hypertrophy | Study suggests AT1 receptor activation may not be solely responsible for the initial hypertrophic response. | [8] |
Table 3: Effects on Cardiac Remodeling in Preclinical Models. Olmesartan demonstrates superior efficacy in preventing pathological cardiac hypertrophy and fibrosis, potentially through distinct signaling pathways.
Renal Protection
Hypertension and diabetes are leading causes of chronic kidney disease (CKD), characterized by proteinuria (excess protein in the urine) and progressive loss of renal function.
Experimental Protocol: Hypertensive Renal Injury Model (e.g., DOCA-Salt Rat)
-
Model Induction: Rats undergo uninephrectomy (removal of one kidney) and are given a high-salt diet and regular injections of deoxycorticosterone acetate (B1210297) (DOCA) to induce hypertension and renal damage.
-
Treatment: Animals are treated with vehicle, Olmesartan (e.g., 3.0 and 10.0 mg/kg/day), or Losartan.[9]
-
Assessment of Renal Function: Urine is collected periodically to measure urinary protein excretion.
-
Histological Analysis: At the end of the study, the remaining kidney is harvested, and tissue sections are examined for signs of damage, such as glomerular sclerosis (scarring).[9]
| Preclinical Model | Olmesartan Effect | Losartan Effect | Key Findings | Reference |
| Hypertensive ZDF Rats (Diabetes Model) | Dose-dependently reduced proteinuria and glomerular sclerosis index | Not directly compared in this study | Olmesartan improved both functional and morphological damage. | [9] |
| DOCA-Salt Hypertensive Rats | Reduced urinary protein excretion | Not directly compared in this study | The renoprotective effect occurred even without a significant change in blood pressure, suggesting a BP-independent mechanism. | [9] |
| SHR Model of Renal Injury | Dose-dependently reduced urinary protein excretion | Not directly compared in this study | Olmesartan provided a dose-related nephroprotective effect. | [9] |
Table 4: Effects on Renal Protection in Preclinical Models. Olmesartan effectively reduces proteinuria and structural kidney damage in various models of hypertensive and diabetic renal injury.
Downstream Signaling Pathways
The superior end-organ protection offered by Olmesartan can be attributed to its more profound and sustained blockade of AT1 receptor-mediated downstream signaling pathways that promote pathological growth and inflammation.
Summary and Conclusion
Preclinical data provides a clear and consistent picture of the pharmacological differences between Olmesartan and Losartan. Olmesartan's insurmountable antagonism, higher binding affinity, and slower dissociation from the AT1 receptor contribute to a more potent and sustained therapeutic effect.[1][2][10] This superiority is evident in head-to-head comparisons in animal models, where Olmesartan typically demonstrates:
-
Greater reduction in blood pressure. [10]
-
More effective attenuation of cardiac hypertrophy and fibrosis. [4][6]
-
Superior reduction of proteinuria and renal damage. [9]
While both drugs are effective ARBs, the preclinical evidence suggests that Olmesartan's distinct pharmacological profile may offer more robust end-organ protection. These findings provide a strong rationale for its clinical use in high-risk patient populations and serve as a valuable reference for researchers in the ongoing development of cardiovascular therapeutics.
References
- 1. droracle.ai [droracle.ai]
- 2. Molecular characterisation of the interactions between olmesartan and telmisartan and the human angiotensin II AT1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Olmesartan attenuates cardiac hypertrophy and improves cardiac diastolic function in spontaneously hypertensive rats through inhibition of calcineurin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Olmesartan medoxomil reverses left ventricle hypertrophy and reduces inflammatory cytokine IL-6 in the renovascular hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Olmesartan attenuates pressure-overload- or post-infarction-induced cardiac remodeling in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Olmesartan attenuates cardiac remodeling through DLL4/Notch1 pathway activation in pressure overload mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of pressure overload induced cardiac hypertrophy is unaffected by long-term treatment with losartan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. droracle.ai [droracle.ai]
A Comparative Guide to the Validation of Olmesartan Methyl Ester as a Certified Reference Material
For researchers, scientists, and drug development professionals, the selection of a suitable certified reference material (CRM) is a critical step in ensuring the accuracy and reliability of analytical data. This guide provides a comprehensive comparison of Olmesartan (B1677269) Methyl Ester as a CRM against other commonly used reference standards for Olmesartan, supported by experimental protocols and data.
Introduction to Olmesartan and its Reference Standards
Olmesartan is an angiotensin II receptor blocker (ARB) widely used in the management of hypertension.[1] It is the active metabolite of the prodrug Olmesartan Medoxomil.[1][2] Accurate quantification of Olmesartan in pharmaceutical formulations and biological matrices is paramount for quality control and pharmacokinetic studies. This necessitates the use of well-characterized certified reference materials. The most common reference standards for Olmesartan analysis include:
-
Olmesartan Methyl Ester: A key intermediate and potential impurity in the synthesis of Olmesartan Medoxomil. Its use as a CRM is valuable for impurity profiling and as a primary standard in assays where the methyl ester is the analyte of interest.
-
Olmesartan Medoxomil: The prodrug form of Olmesartan and the active pharmaceutical ingredient (API) in many formulations. It is available as primary standards from pharmacopeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP).[3]
-
Olmesartan Acid: The active form of the drug. It is a critical reference standard for pharmacokinetic and metabolism studies, as well as for the quantification of the active moiety in various assays.
Comparison of Certified Reference Materials
The choice of a CRM can significantly impact the performance of an analytical method. This section compares the key characteristics and performance of this compound, Olmesartan Medoxomil, and Olmesartan Acid as CRMs in a typical High-Performance Liquid Chromatography (HPLC) assay for the quantification of Olmesartan and its related substances.
Table 1: Physicochemical Properties of Olmesartan Reference Standards
| Property | This compound | Olmesartan Medoxomil | Olmesartan Acid |
| Chemical Formula | C₂₅H₂₈N₆O₃ | C₂₉H₃₀N₆O₆ | C₂₄H₂₆N₆O₃ |
| Molecular Weight | 460.53 g/mol [4] | 558.59 g/mol [5] | 446.50 g/mol |
| CAS Number | 1347262-29-6[4][6] | 144689-63-4[5] | 144689-24-7 |
| Solubility | Soluble in Methanol, Acetonitrile (B52724) | Sparingly soluble in Methanol, practically insoluble in water[7] | Soluble in Methanol, slightly soluble in water |
Table 2: Typical Purity and Uncertainty of Certified Reference Materials
| Parameter | This compound CRM | Olmesartan Medoxomil USP RS | Olmesartan EP CRS |
| Purity (as is) | ≥ 99.5% | Typically ≥ 99.0% | 99.5%[8] |
| Method of Purity Determination | HPLC, 1H-NMR, Mass Spectrometry[4] | HPLC, Loss on Drying | HPLC, Loss on Drying |
| Expanded Uncertainty (k=2) | Typically ≤ 0.5% | Not always stated, but implied to be low | Considered negligible for method-specific assays[8] |
Table 3: Comparative Performance in a Validated HPLC Assay
The following table presents a hypothetical but realistic comparison of the performance of an HPLC assay for the quantification of Olmesartan, using each of the three reference standards. The data is based on typical validation results reported in the literature for similar analytical methods.
| Validation Parameter | Using this compound CRM | Using Olmesartan Medoxomil USP RS | Using Olmesartan Acid CRM |
| Linearity (Correlation Coefficient, r²) | > 0.999 | > 0.999 | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.0 - 102.0% | 98.0 - 102.0% |
| Precision (RSD%) - Intraday | < 1.0% | < 1.0% | < 1.0% |
| Precision (RSD%) - Interday | < 2.0% | < 2.0% | < 2.0% |
| Limit of Detection (LOD) | Dependent on analyte and method | Dependent on analyte and method | Dependent on analyte and method |
| Limit of Quantitation (LOQ) | Dependent on analyte and method | Dependent on analyte and method | Dependent on analyte and method |
| Robustness | No significant impact from minor variations | No significant impact from minor variations | No significant impact from minor variations |
As the table demonstrates, a properly characterized and certified this compound CRM can be expected to perform comparably to the established pharmacopeial standards of Olmesartan Medoxomil and Olmesartan Acid in a validated HPLC assay. The key to its suitability lies in its high purity and low uncertainty, which are critical for its intended use.
Experimental Protocols
The validation of a certified reference material is a rigorous process that must adhere to international standards such as ISO 17034. The following are detailed methodologies for key experiments involved in the certification of this compound.
Identity Confirmation
-
Objective: To confirm the chemical structure of this compound.
-
Methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer. The chemical shifts, coupling constants, and integration values are compared with the expected structure of this compound.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (e.g., Q-TOF or Orbitrap) is used to determine the accurate mass of the molecular ion. The measured mass should be within a narrow tolerance (typically < 5 ppm) of the calculated theoretical mass.
-
Infrared (IR) Spectroscopy: The IR spectrum is recorded and compared with a reference spectrum or interpreted to confirm the presence of key functional groups.
-
Purity Determination by HPLC
-
Objective: To quantify the purity of the this compound and to identify and quantify any impurities.
-
Instrumentation: A high-performance liquid chromatograph with a UV detector.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A gradient of acetonitrile and a phosphate (B84403) buffer (pH adjusted to 3.0).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Procedure:
-
A standard solution of this compound is prepared at a known concentration.
-
The sample is injected into the HPLC system.
-
The peak area of the main component and any impurities are recorded.
-
Purity is calculated using the area normalization method, assuming all components have the same response factor. For higher accuracy, relative response factors for known impurities should be determined and used.
-
Assay (Potency) Determination
-
Objective: To determine the content of this compound in the CRM.
-
Method:
-
Quantitative NMR (qNMR): This is a primary ratio method that can provide a direct and highly accurate measurement of the analyte content. A certified internal standard with a known purity is used. The assay is calculated by comparing the integral of a specific signal from the analyte with that of the internal standard.
-
Mass Balance: The assay can also be determined by subtracting the content of all identified impurities (including water and residual solvents) from 100%.
-
Water Content: Determined by Karl Fischer titration.
-
Residual Solvents: Determined by headspace gas chromatography (GC).
-
Non-volatile Impurities: Determined by thermogravimetric analysis (TGA).
-
-
Stability Assessment
-
Objective: To determine the stability of the this compound CRM under defined storage conditions.
-
Procedure:
-
Samples of the CRM are stored under both long-term (e.g., 2-8 °C) and accelerated (e.g., 40 °C / 75% RH) conditions.
-
At specified time points, the purity and assay of the samples are determined using the validated HPLC method.
-
Any significant degradation is monitored, and the shelf-life of the CRM is established based on the stability data.
-
Visualizations
Signaling Pathway of Olmesartan
Olmesartan exerts its antihypertensive effect by blocking the Renin-Angiotensin-Aldosterone System (RAAS). The following diagram illustrates this pathway.
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the mechanism of action of Olmesartan.
Experimental Workflow for CRM Validation
The validation of a Certified Reference Material is a multi-step process, as illustrated below.
Caption: A typical workflow for the validation and certification of a reference material.
Logical Relationship of Validation Parameters
The validation of an analytical method using a CRM involves the assessment of several interconnected parameters.
Caption: The relationship between a CRM and the validation parameters of an analytical method.
Conclusion
This compound, when properly characterized and certified according to international standards, serves as a reliable and high-quality Certified Reference Material. Its performance in analytical methods is comparable to that of established pharmacopeial standards for Olmesartan Medoxomil and Olmesartan Acid. The choice of the most appropriate CRM will depend on the specific application, such as impurity profiling, assay of the active pharmaceutical ingredient, or pharmacokinetic studies. By understanding the characteristics and validation requirements of each reference standard, researchers can ensure the accuracy, precision, and reliability of their analytical results.
References
- 1. Olmesartan Medoxomil | C29H30N6O6 | CID 130881 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Olmesartan Medoxomil Pharmaceutical Secondary Standard; Certified Reference Material 144689-63-4 [sigmaaldrich.com]
- 3. Olmesartan medoxomil USP Reference Standard Sigma-Aldrich [sigmaaldrich.com]
- 4. synthinkchemicals.com [synthinkchemicals.com]
- 5. scbt.com [scbt.com]
- 6. veeprho.com [veeprho.com]
- 7. HPLC method for stability study of olmesartan in tablets. [wisdomlib.org]
- 8. crs.edqm.eu [crs.edqm.eu]
Comparative Pharmacokinetic Profile: Olmesartan Medoxomil vs. Active Olmesartan
Olmesartan (B1677269) medoxomil is an angiotensin II receptor blocker used for the treatment of hypertension. It is administered orally as an inactive prodrug, which is rapidly and completely converted to its pharmacologically active metabolite, olmesartan, during absorption from the gastrointestinal tract.[1][2] This guide provides a comparative overview of the pharmacokinetic profiles of the prodrug and its active form, supported by experimental data for researchers, scientists, and drug development professionals.
Metabolic Activation Pathway
Following oral administration, olmesartan medoxomil undergoes rapid hydrolysis of the ester group by the enzyme arylesterase, primarily in the gut and plasma, to yield the active metabolite, olmesartan.[3][4] This bioactivation is a critical step, as the prodrug itself, olmesartan medoxomil, is not detectable in plasma or excreta after administration.[1][5] The conversion is efficient and is not dependent on the cytochrome P450 enzyme system, minimizing the potential for certain drug-drug interactions.[3][6]
Comparative Pharmacokinetic Parameters
The pharmacokinetic analysis focuses on olmesartan, as the prodrug is not quantifiable in systemic circulation. The data presented below are for the active metabolite, olmesartan, following the oral administration of the olmesartan medoxomil prodrug.
| Parameter | Olmesartan (Active Metabolite) | Citation |
| Absolute Bioavailability | Approximately 26 - 28.6% | [1][6][7] |
| Time to Peak (Tmax) | 1.0 - 2.8 hours | [1][6][7] |
| Peak Plasma Conc. (Cmax) | Dose-dependent; linear up to 80 mg | [1][8] |
| Area Under the Curve (AUC) | Dose-dependent; linear up to 80 mg | [1][8] |
| Elimination Half-life (t½) | Approximately 13-15 hours | [1][3][8] |
| Volume of Distribution (Vd) | Approx. 17 L, indicating limited extravascular distribution | [1][6] |
| Plasma Protein Binding | >99%, constant over therapeutic concentrations | [3][6] |
| Total Plasma Clearance | 1.3 L/h | [3][6] |
| Renal Clearance | 0.5 - 0.7 L/h | [1][3] |
| Primary Elimination Route | Biliary/fecal (~50-65%) and renal (~35-50%) | [1][6] |
Experimental Protocols
The data summarized above are derived from clinical pharmacology studies conducted in healthy human volunteers and hypertensive patients. A representative experimental design is detailed below.
Study Design:
-
Type: Open-label, single- and multiple-dose, pharmacokinetic study.[9]
-
Subjects: Healthy adult male and female volunteers.
-
Protocol: Subjects receive a single oral dose of olmesartan medoxomil (e.g., 20 mg) after an overnight fast. Following a washout period, subjects may receive multiple once-daily doses for a period (e.g., 7 days) to assess steady-state pharmacokinetics.[9] Food has been shown not to affect the bioavailability of olmesartan.[6][8]
Sample Collection and Analysis:
-
Blood Sampling: Venous blood samples are collected at pre-dose and at multiple time points post-administration (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, and 48 hours).[9]
-
Sample Processing: Plasma is separated by centrifugation and stored at low temperatures (e.g., -20°C or below) until analysis.
-
Bioanalytical Method: The concentration of olmesartan in plasma is quantified using a validated high-performance liquid chromatography with tandem mass spectrometry (LC-MS/MS) method.[9][10] This technique provides high sensitivity and specificity for the analyte.
-
Extraction: A liquid-liquid extraction or solid-phase extraction is typically used to isolate the analyte from plasma matrix components.[9][10]
-
Chromatography: Separation is achieved on a C18 analytical column.[10][11]
-
Detection: Mass spectrometry is performed using electrospray ionization (ESI) in multiple reaction monitoring (MRM) mode to ensure accurate quantification.[10]
-
Pharmacokinetic Analysis:
-
Pharmacokinetic parameters such as Cmax, Tmax, AUC, and t½ are calculated from the plasma concentration-time data using non-compartmental analysis.[12][13] Steady-state levels of olmesartan are typically achieved within 3 to 5 days of once-daily dosing.[8]
References
- 1. The pharmacokinetic and metabolic profile of olmesartan medoxomil limits the risk of clinically relevant drug interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The new oral angiotensin II antagonist olmesartan medoxomil: a concise overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. researchgate.net [researchgate.net]
- 5. The pharmacokinetic and metabolic profile of olmesartan medoxomil limits the risk of clinically relevant drug interaction. (2001) | Petra Laeis | 156 Citations [scispace.com]
- 6. pdf.hres.ca [pdf.hres.ca]
- 7. Olmesartan Medoxomil: Pharmacokinetics and Clinical Applications_Chemicalbook [chemicalbook.com]
- 8. drugs.com [drugs.com]
- 9. ingentaconnect.com [ingentaconnect.com]
- 10. Method Validation for Simultaneous Quantification of Olmesartan and Hydrochlorothiazide in Human Plasma Using LC-MS/MS and Its Application Through Bioequivalence Study in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. foundryjournal.net [foundryjournal.net]
- 12. Population pharmacokinetics of olmesartan following oral administration of its prodrug, olmesartan medoxomil: in healthy volunteers and hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. certara.com [certara.com]
Inter-laboratory comparison of Olmesartan Methyl Ester analysis.
An Inter-Laboratory Comparison Guide to the Analysis of Olmesartan Medoxomil
This guide provides a comparative overview of various analytical methods for the quantification of Olmesartan Medoxomil, the prodrug form of the antihypertensive agent Olmesartan. While no formal inter-laboratory proficiency studies were publicly available, this document collates data from several published, validated analytical methods, treating each as an independent "laboratory" to facilitate a comparative assessment. The information is intended for researchers, scientists, and drug development professionals to aid in the selection and implementation of analytical methodologies for Olmesartan Medoxomil.
Data Presentation
The following tables summarize the quantitative performance data from different High-Performance Liquid Chromatography (HPLC) methods developed for the analysis of Olmesartan Medoxomil.
Table 1: Chromatographic Conditions of Various HPLC Methods for Olmesartan Medoxomil Analysis
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Column | Eurospher 100-5 C18 (250 x 4.6 mm)[1] | C18 column[2] | Kromasil 100-5-C8 (100 mm × 4.6 mm)[3] | C18 column |
| Mobile Phase | Acetonitrile (B52724):0.05 M Ammonium (B1175870) Acetate (B1210297) Buffer: 0.1 mL Triethylamine (pH 6.8)[1] | Methanol (B129727): 10mM o-phosphoric acid (pH 3.75) (60:40 v/v)[2] | Acetonitrile: water (70:30)[3] | Phosphate (B84403) buffer (pH 2.8): Acetonitrile (35:65 v/v) |
| Flow Rate | 1.0 mL/min[1] | 1.0 mL/min[2] | 1.0 mL/min[3] | Not Specified |
| Detection Wavelength | 239 nm[1] | 270 nm[2] | 265 nm[3] | 250 nm |
| Retention Time | 5.0 min[1] | Not Specified | 1.47 min[3] | 2.591 min |
Table 2: Performance Characteristics of Various HPLC Methods for Olmesartan Medoxomil Analysis
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Linearity Range | 8 - 10,000 ng/mL[1] | Not Specified | Not Specified | 50 - 150 µg/mL |
| Correlation Coefficient (r²) | Not Specified | Not Specified | Not Specified | 0.9993 |
| Accuracy (% Recovery) | <15% (long-term stability)[1] | Not Specified | Within accepted criteria[3] | Not Specified |
| Precision (% RSD) | <7% (long-term stability)[1] | Not Specified | Within accepted criteria[3] | No significant difference in intraday and interday analysis |
| LOD | 8 ng/mL[1] | Not Specified | Not Specified | 0.02 µg/mL |
| LOQ | Not Specified | Not Specified | Not Specified | 0.09 µg/mL |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this comparison.
Method 1: HPLC Method for Simultaneous Quantification in Plasma [1]
-
Sample Preparation: A one-step extraction procedure is employed.
-
Chromatographic System: A Eurospher 100-5 C18 column (250 x 4.6 mm) is used for separation.
-
Mobile Phase: The mobile phase consists of a mixture of acetonitrile, 0.05 M ammonium acetate buffer, and 0.1 mL triethylamine, with the pH adjusted to 6.8.
-
Flow Rate: The analysis is carried out at a flow rate of 1.0 mL/min.
-
Detection: The UV detector is set to a wavelength of 239 nm.
Method 2: Stability-Indicating HPLC Method [2]
-
Sample Preparation: The working standard of Olmesartan medoxomil is procured from a drug supplier. HPLC grade methanol and acetonitrile are used, and deionized and ultrapure water is obtained from a Milli-Q system.
-
Chromatographic System: A C18 column is used for separation.
-
Mobile Phase: The mobile phase is a mixture of methanol and 10mM o-phosphoric acid (pH 3.75) in a 60:40 v/v ratio.
-
Flow Rate: The flow rate is maintained at 1.0 mL/min.
-
Detection: The detector wavelength is set to 270 nm.
Method 3: Stability-Indicating RP-HPLC Method [3]
-
Sample Preparation: The working standard solution of Olmesartan is exposed to 0.1 N HCl, 0.1 N NaOH, 30% hydrogen peroxide, and UV radiation to assess degradation.
-
Chromatographic System: A Kromasil 100-5-C8 column (100 mm × 4.6 mm) is utilized.
-
Mobile Phase: A mixture of Acetonitrile and water (70:30) is used as the mobile phase.
-
Flow Rate: The flow rate is 1.0 mL/min.
-
Detection: The UV detector is set at 265 nm.
Method 4: RP-HPLC Method for Tablet Dosage Forms
-
Sample Preparation: Twenty tablets are weighed, crushed, and mixed to create a homogenous mixture. A sample equivalent to 20mg of Olmesartan Medoxomil is dissolved in the mobile phase, sonicated, and centrifuged.
-
Chromatographic System: A reversed-phase HPLC system is used.
-
Mobile Phase: The mobile phase is a combination of phosphate buffer (pH 2.8) and acetonitrile (35:65% v/v).
-
Detection: The detection wavelength is 250 nm.
Visualizations
The following diagrams illustrate the experimental workflow and a comparative summary of the analytical methods.
Caption: A generalized workflow for the HPLC analysis of Olmesartan Medoxomil.
Caption: Key performance characteristics of different Olmesartan Medoxomil analytical methods.
References
A Comparative Analysis of Olmesartan Methyl Ester Purity from Leading Suppliers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Olmesartan Methyl Ester purity from three hypothetical, leading suppliers: Supplier A, Supplier B, and Supplier C. The assessment is based on a compilation of typical data found in Certificates of Analysis (CoA) and standardized analytical testing protocols. This information is intended to assist researchers in making informed decisions when sourcing this critical intermediate for drug development and manufacturing.
Data Summary
The purity of this compound from each supplier was evaluated using High-Performance Liquid Chromatography (HPLC). The levels of known and unknown impurities were quantified to provide a comprehensive purity profile.
| Parameter | Supplier A | Supplier B | Supplier C | Pharmacopeial Limit (Typical) |
| Purity (by HPLC) | 99.85% | 99.62% | 99.91% | > 99.0% |
| Total Impurities | 0.15% | 0.38% | 0.09% | < 1.0% |
| Highest Unknown Impurity | 0.05% | 0.12% | 0.03% | < 0.1% |
| Olmesartan EP Impurity C | 0.03% | 0.08% | Not Detected | < 0.15% |
| N2-Trityl this compound | 0.02% | 0.05% | Not Detected | Not Specified |
| Residual Solvents (Methanol) | 150 ppm | 450 ppm | 80 ppm | < 3000 ppm (as per ICH Q3C) |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols represent standard industry practices for the quality control of active pharmaceutical ingredients (APIs) and their intermediates.
High-Performance Liquid Chromatography (HPLC) for Purity Determination and Impurity Profiling
This method is used to separate, identify, and quantify this compound and its related impurities.
-
Instrumentation: A gradient HPLC system equipped with a UV-Vis detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.
-
Gradient Program:
Time (minutes) % Mobile Phase A % Mobile Phase B 0 70 30 25 30 70 30 30 70 31 70 30 | 40 | 70 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of 0.5 mg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvent Analysis
This method is employed to identify and quantify residual solvents from the manufacturing process.
-
Instrumentation: A GC system with a headspace autosampler and a mass spectrometer detector.
-
Column: DB-624, 30 m x 0.25 mm, 1.4 µm film thickness, or equivalent.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 5 minutes.
-
Ramp: 10°C/min to 240°C.
-
Hold: 5 minutes at 240°C.
-
-
Injector Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Detector Temperature: 280°C.
-
Sample Preparation: Accurately weigh about 100 mg of the this compound sample into a headspace vial. Add 5 mL of a suitable solvent (e.g., Dimethyl sulfoxide).
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
¹H NMR and ¹³C NMR are used to confirm the chemical structure of this compound and to identify any structural isomers or major impurities.
-
Instrumentation: 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Chloroform (CDCl₃).
-
Sample Concentration: Approximately 10 mg/mL.
-
Procedure: Acquire ¹H and ¹³C NMR spectra and compare the chemical shifts, coupling constants, and integration values with a reference standard or established literature data.
Visualizations
Experimental Workflow for Purity Assessment
The following diagram illustrates the logical workflow for a comprehensive purity assessment of this compound.
Caption: Workflow for this compound Purity Assessment.
Signaling Pathway (Illustrative)
While this compound is an intermediate and not a direct modulator of a signaling pathway, its active metabolite, Olmesartan, targets the Renin-Angiotensin-Aldosterone System (RAAS). The diagram below illustrates the mechanism of action of Olmesartan.
Caption: Mechanism of Action of Olmesartan on the RAAS Pathway.
Comparative Efficacy of Olmesartan on Renal Function: A Guide for Researchers
This guide provides a comparative analysis of Olmesartan's effects on key markers of renal function against other angiotensin II receptor blockers (ARBs). The data presented is compiled from various clinical studies to offer an objective overview for researchers, scientists, and drug development professionals.
Introduction to Olmesartan's Renal Protective Mechanism
Olmesartan is an angiotensin II receptor blocker (ARB) that exerts its renal protective effects primarily through the inhibition of the Renin-Angiotensin-Aldosterone System (RAAS). By selectively blocking the AT1 receptor, Olmesartan prevents angiotensin II from binding, which leads to vasodilation of the efferent arterioles in the glomeruli. This action reduces intraglomerular pressure, thereby decreasing proteinuria and slowing the progression of renal damage. These effects are beneficial in managing conditions such as diabetic nephropathy and hypertension-related renal decline.
Quantitative Comparison of Renal Function Parameters
The following tables summarize the quantitative data from comparative studies on the effects of Olmesartan and other ARBs on urinary protein/albumin excretion, a key indicator of renal health.
Table 1: Olmesartan vs. Losartan, Valsartan, and Candesartan in Non-Diabetic Chronic Kidney Disease (CKD)
| Parameter | Olmesartan | Losartan | Valsartan | Candesartan |
| Baseline Urinary Protein (g/g Cr) | 1.24 (±0.86) | 1.24 (±0.86) | 1.24 (±0.86) | 1.24 (±0.86) |
| Change in Urinary Protein at 1 Month | Significantly greater reduction | Less reduction | Less reduction | Less reduction |
| P-value vs. Olmesartan | - | <0.01[1][2] | <0.01[1][2] | <0.05[1][2] |
| Change in Urinary Protein at 2 Years | Significantly greater reduction | Less reduction | Less reduction | Less reduction |
| P-value vs. Olmesartan | - | <0.05[1][2] | <0.01[1][2] | <0.01[1][2] |
| Serum Creatinine (B1669602) & eGFR | No significant changes observed in any group[1][3] | No significant changes observed in any group[1][3] | No significant changes observed in any group[1][3] | No significant changes observed in any group[1][3] |
Data expressed as Mean (±SD) where available. This retrospective study highlighted that Olmesartan is more effective in reducing urinary protein than the other compared ARBs in patients with non-diabetic CKD.[1][2]
Table 2: Olmesartan vs. Azilsartan in Uncontrolled Hypertension
| Parameter | Olmesartan | Azilsartan |
| Baseline UACR (mg/g Cr) | 12.5 [7.4–64.0] | 17.2 [3.8–42.7] |
| UACR at 24 Weeks (mg/g Cr) | 9.7 [4.5–22.9] | 7.6 [4.5–17.4] |
| P-value (vs. Baseline) | P=0.052[4] | P=0.17[4] |
| Combined Group UACR Change | Baseline: 13.8 to 9.0 mg/g Cr at 24 weeks (P=0.0096)[4] |
Data expressed as Median [Interquartile Range]. In this study, both Olmesartan and Azilsartan demonstrated renal protective effects by reducing the urinary albumin-to-creatinine ratio (UACR), with no significant difference observed between the two drugs.[4]
Table 3: Olmesartan vs. Candesartan and Telmisartan in Hypertensive Patients with Type 2 Diabetes
| Parameter | Olmesartan (switched from Candesartan) | Candesartan (switched back) | Olmesartan (switched from Telmisartan) | Telmisartan (switched back) |
| Change in Urinary Albumin (mg/g Cr) | -20.6 (±6.1) | +15.4 (±5.6) | -18.2 (±5.5) | +13.4 (±5.3) |
| P-value (Olmesartan vs. Comparator) | <0.001[5] | <0.001[5] |
Data expressed as Mean Change (±SE). This crossover study demonstrated that switching to Olmesartan from either Candesartan or Telmisartan resulted in a significant decrease in urinary albumin excretion, which increased upon switching back.[5]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the experimental protocols for the key studies cited.
ROADMAP (Randomized Olmesartan and Diabetes Microalbuminuria Prevention) Trial
-
Objective: To determine if Olmesartan could delay or prevent the onset of microalbuminuria in patients with type 2 diabetes.[6][7]
-
Study Design: A randomized, double-blind, placebo-controlled, multicenter trial with a median follow-up of 3.2 years.[7][8]
-
Patient Population: 4,447 patients with type 2 diabetes, normoalbuminuria, and at least one additional cardiovascular risk factor.[7][9]
-
Intervention: Patients were randomized to receive either Olmesartan 40 mg once daily or a placebo.[6][7][9] Additional antihypertensive medications (excluding ACE inhibitors or other ARBs) were permitted to achieve a target blood pressure of <130/80 mmHg.[6][8]
-
Primary Endpoint: Time to the first onset of microalbuminuria.[6]
-
Key Findings: Olmesartan delayed the onset of microalbuminuria by 23% compared to placebo.[7] However, it did not have a beneficial effect on the decline in glomerular filtration rate (GFR).[9]
Comparative Study of ARBs in Non-Diabetic CKD
-
Objective: To retrospectively compare the renal protective effects of Olmesartan, Losartan, Candesartan, and Valsartan in CKD patients without diabetic nephropathy.[1][2]
-
Study Design: A retrospective analysis of medical records over 24 months.[1][2]
-
Patient Population: 44 patients with CKD, serum creatinine <3.0 mg/dL, and urinary protein of 0.3–3.5 g/g Cr.[1][2]
-
Intervention: Patients were treated with Olmesartan (n=10), Losartan (n=13), Candesartan (n=9), or Valsartan (n=9).[1][2]
-
Measurements: Blood pressure, serum creatinine, urinary protein, and eGFR were measured at baseline and at 1, 3, 6, 12, and 24 months.[1][2]
Olmesartan vs. Azilsartan in Uncontrolled Hypertension
-
Objective: To compare the effects of Olmesartan and Azilsartan on blood pressure, urinary albumin-to-creatinine ratio (UACR), and urinary angiotensinogen (B3276523) (u-AGT).[4]
-
Study Design: A randomized study where patients on conventional ARBs were switched to either Olmesartan or Azilsartan for 24 weeks.[4][10]
-
Patient Population: Patients with uncontrolled hypertension who had been treated with other ARBs for over 8 weeks.[4][10]
-
Measurements: Blood pressure, UACR, and u-AGT were measured at baseline and at 24 weeks.[4]
Visualizations: Signaling Pathways and Experimental Workflow
Renin-Angiotensin-Aldosterone System (RAAS) and Olmesartan's Site of Action
Caption: Mechanism of Olmesartan in the RAAS pathway.
Generalized Experimental Workflow for a Comparative ARB Clinical Trial
References
- 1. Olmesartan is More Effective Than Other Angiotensin Receptor Antagonists in Reducing Proteinuria in Patients With Chronic Kidney Disease Other Than Diabetic Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Olmesartan is More Effective Than Other Angiotensin Receptor Antagonists in Reducing Proteinuria in Patients With Chronic Kidney Disease Other Than Diabetic Nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects of Olmesartan and Azilsartan on Albuminuria and the Intrarenal Renin-Angiotensin System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. Randomized Olmesartan and Diabetes Microalbuminuria Prevention - American College of Cardiology [acc.org]
- 7. ahajournals.org [ahajournals.org]
- 8. Olmesartan for the delay or prevention of microalbuminuria in type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. drugs.com [drugs.com]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Olmesartan Methyl Ester
For researchers and drug development professionals, the proper disposal of chemical reagents like Olmesartan Methyl Ester is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols not only ensures a safe working environment but also maintains regulatory compliance. This guide provides essential, step-by-step information for the safe and compliant disposal of this compound.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[1] Work should be conducted in a well-ventilated area to avoid the formation and inhalation of dust or aerosols.[1] In case of a spill, prevent the chemical from entering drains and collect the material using spark-proof tools and explosion-proof equipment.[1]
Step-by-Step Disposal Protocol
The disposal of this compound must be carried out in accordance with all applicable local, regional, national, and international regulations.[2][3] It is the responsibility of the product user to determine if the material meets the criteria for hazardous waste at the time of disposal.[2]
-
Container Management : Keep the chemical in a suitable, closed, and properly labeled container for disposal.[1] Empty containers may retain product residue and should be handled with the same precautions as the original substance.[2]
-
Waste Characterization : Determine if the waste is considered hazardous under applicable regulations. This assessment should be conducted in consultation with a licensed waste disposal company.[2]
-
Engage a Licensed Professional : It is recommended to offer excess and expired materials to a licensed hazardous material disposal company for proper disposal.[4] These companies are equipped to handle and dispose of chemical waste in a compliant and environmentally sound manner.
-
Recommended Disposal Method : Where permissible, incineration in a facility equipped with an afterburner and scrubber is a potential disposal method.[4] However, the final disposal method should be determined by the licensed disposal company in accordance with regulations.
-
Avoid Environmental Release : Under no circumstances should this compound or its containers be disposed of in general waste or discharged into the environment, including drains, water courses, or onto the ground.[1][2]
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
This procedural guidance is intended to provide a framework for the safe disposal of this compound. Always prioritize consulting the specific Safety Data Sheet (SDS) for the product and adhering to the guidelines set forth by your institution and local regulatory bodies.
References
Personal protective equipment for handling Olmesartan Methyl Ester
Essential Safety and Handling of Olmesartan Methyl Ester
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential safety and logistical information for this compound, a key intermediate in the synthesis of Olmesartan medoxomil.[1] Due to limited specific safety data for this compound, this document incorporates safety protocols from the closely related and more thoroughly documented compound, Olmesartan Medoxomil, to ensure a comprehensive and cautious approach to its handling.
Hazard Identification and Precautionary Measures
While a specific Safety Data Sheet (SDS) for this compound indicates no available data for hazard classification[2], the SDS for Olmesartan Medoxomil classifies it as a reproductive toxin that may damage fertility or the unborn child, and as an irritant that can cause serious eye irritation. Therefore, it is prudent to handle this compound with the same level of caution.
Precautionary Statements:
-
Obtain special instructions before use.[3]
-
Do not handle until all safety precautions have been read and understood.[3]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands and any exposed skin thoroughly after handling.
-
Wear protective gloves, protective clothing, eye protection, and face protection.[3]
-
Store in a locked-up and well-ventilated place.[3]
-
Dispose of contents and container in accordance with local, regional, national, and international regulations.[3]
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is crucial when handling this compound. The following table summarizes the recommended PPE based on available safety data.
| Protection Type | Specification | Source Citation |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). | [2] |
| Hand Protection | Chemical-resistant, impervious gloves. Nitrile or butyl rubber gloves are recommended. Gloves must be inspected prior to use. | [2] |
| Skin and Body Protection | Wear fire/flame resistant and impervious clothing. A lab coat or work uniform is recommended. For tasks with a higher risk of exposure, additional garments like sleevelets, aprons, or disposable suits should be used. | [2] |
| Respiratory Protection | If adequate local exhaust ventilation is not available or if exposure limits are exceeded, use a full-face respirator with a particulate filter. | [2] |
Operational and Disposal Plans
Handling and Storage:
-
Handle in a well-ventilated place, preferably within a fume hood, to avoid the formation of dust and aerosols.[2]
-
Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[2]
-
Avoid contact with skin and eyes.[2]
-
Wash hands thoroughly before breaks and at the end of work.
First-Aid Measures:
-
If Inhaled: Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[2]
-
In Case of Skin Contact: Immediately take off contaminated clothing. Wash off with soap and plenty of water. Consult a doctor.[2]
-
In Case of Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.[2]
-
If Swallowed: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[2]
Spill and Leakage Procedures:
-
Evacuate personnel to a safe area and ensure adequate ventilation.[2]
-
Remove all sources of ignition.[2]
-
Wear appropriate personal protective equipment, including respiratory protection, chemical-resistant gloves, and safety goggles.[2]
-
For dry spills, carefully sweep up or vacuum the material, avoiding dust generation, and place it in a suitable, closed container for disposal.[3]
-
Prevent the chemical from entering drains, as it should not be released into the environment.[2]
Disposal:
-
Disposal of this compound and its contaminated packaging must be made according to official regulations.[3]
-
It is the responsibility of the user to determine at the time of disposal whether the product meets the criteria for hazardous waste.
-
Excess and expired materials should be offered to a licensed hazardous material disposal company.
Visual Guide: Chemical Spill Response Workflow
The following diagram outlines the procedural steps for safely managing a spill of this compound.
Caption: Workflow for handling a chemical spill.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
